Product packaging for Propiolactone(Cat. No.:CAS No. 57-57-8)

Propiolactone

Cat. No.: B013848
CAS No.: 57-57-8
M. Wt: 72.06 g/mol
InChI Key: VEZXCJBBBCKRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview beta-Propiolactone (BPL) is a versatile small molecule organic compound (C₃H₄O₂) widely recognized for its potent sterilizing and alkylating properties. As a colorless liquid with a slightly sweet odor, it is miscible with both water and organic solvents. In research settings, BPL is primarily valued for its ability to inactivate a broad spectrum of pathogens while preserving key structural proteins, making it an invaluable tool in virology and vaccine development. Key Applications and Research Value - Virus Inactivation for Vaccine Research: BPL is a leading agent for inactivating viruses in the production of inactivated vaccines, including those for Influenza, SARS-CoV, and SARS-CoV-2. Its mechanism allows it to effectively neutralize viral nucleic acids while maintaining the immunogenicity of critical viral capsid and surface proteins, which is essential for eliciting a strong immune response in preclinical studies . - Sterilization of Biological Products: BPL is employed as a sporicidal agent for the sterilization of sensitive biological materials such as tissue grafts, blood plasma, and surgical instruments, where traditional high-heat methods are not feasible . - Biochemical Research: As an alkylating agent, BPL is used to study interactions with DNA, RNA, and proteins. It primarily forms adducts with guanine and adenine bases, making it a useful compound for investigating genotoxicity and mutagenesis . Mechanism of Action The primary mechanism of beta-Propiolactone is irreversible alkylation. Its highly reactive four-membered lactone ring opens to alkylate nucleophilic groups, such as the carboxyl groups in proteins and hydroxyl groups, but most significantly, the nitrogen atoms in the purine and pyrimidine bases of nucleic acids . This reaction forms stable carboxyethyl adducts, mainly at the N7 position of guanine and the N1 position of adenine, leading to the destruction of genetic material and the inactivation of pathogens . In viral inactivation, this not only targets the RNA or DNA but can also modify viral proteins, such as the hemagglutinin (HA) protein in Influenza virus, thereby inhibiting critical steps like membrane fusion . Handling and Safety This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. beta-Propiolactone is a recognized carcinogen and must be handled with extreme care. It is toxic by inhalation, in contact with skin, and if swallowed. It causes severe skin burns and eye damage . Appropriate personal protective equipment (PPE) and engineering controls are mandatory. A crucial safety step in any protocol is the hydrolysis of residual BPL to non-toxic beta-hydroxy-propionic acid after the inactivation process is complete .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O2 B013848 Propiolactone CAS No. 57-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZXCJBBBCKRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-58-5
Record name Propiolactone homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25037-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8021197
Record name beta-Propiolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beta-propiolactone appears as a colorless liquid with a slightly sweetish, pungent odor. Used as an intermediate in organic synthesis; disinfectant, sterilant for blood plasma, tissue grafts, vaccines, enzymes and surgical instruments. (EPA, 1998), Colorless liquid with a slightly sweet odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a slightly sweet odor.
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name beta-Propiolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/281
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name β-PROPIOLACTONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/421
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name beta-Propiolactone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0528.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

324 °F at 760 mmHg decomposes (EPA, 1998), Decomposes (155ºC), 61 °C @ 20 MM HG, BP: 162 °C @ 760 MM HG (DECOMP); 150 °C @ 750 MM HG (DECOMP); DIPOLE MOMENT: 3.8, 323 °F (decomposes), 323 °F (Decomposes)
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propiolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name β-PROPIOLACTONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/421
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name beta-Propiolactone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0528.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

158 °F (EPA, 1998), 74 °C, 165 °F (74 °C) (closed cup), 74 °C c.c., 165 °F
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name beta-Propiolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/281
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name β-PROPIOLACTONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/421
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name beta-Propiolactone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0528.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 37% VOL/VOL; MISCIBLE WITH ALCOHOL, ACETONE, ETHER, CHLOROFORM, PROBABLY MISCIBLE WITH MOST POLAR ORG SOLVENTS & LIPIDS, water solubility = 3.70X10+5 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 37 (good), 37%
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propiolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name beta-Propiolactone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0528.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.146 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1460 @ 20 °C/4 °C, Density (at 20 °C): 1.1 g/ml, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.15
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name β-PROPIOLACTONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/421
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name beta-Propiolactone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0528.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air= 1), Relative vapor density (air = 1): 2.5 (calculated), 2.5
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name β-PROPIOLACTONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/421
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

3.4 mmHg at 77 °F (EPA, 1998), 3.4 [mmHg], 3.4 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 453, 3 mmHg at 77 °F, (77 °F): 3 mmHg
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name beta-Propiolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/281
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name β-PROPIOLACTONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/421
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name beta-Propiolactone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0528.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Impurities in fresh and aged commercial samples include acrylic acid, acrylic anhydride, acetic acid and acetic anhyride in amounts of less than 1%.
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

A COLORLESS LIQUID, Colorless liquid.

CAS No.

57-57-8
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name β-Propiolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiolactone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propiolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propiolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxetanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Propiolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propiolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC3ZT4HB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name β-PROPIOLACTONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/421
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Oxetanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/RQ7026F0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-27 °F (EPA, 1998), -33.4ºC, -33.4 °C, -28 °F
Record name BETA-PROPIOLACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9020
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propiolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETA-PROPIOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-PROPIOLACTONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name β-PROPIOLACTONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/421
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name beta-Propiolactone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0528.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Early Research of Beta-Propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-propiolactone (BPL) is a strained, four-membered cyclic ester that garnered significant scientific interest in the mid-20th century. Initially explored as a chemical intermediate, its potent and versatile reactivity as an alkylating agent led to its widespread use as a sterilant and for the inactivation of viruses in vaccine production. This guide provides a comprehensive overview of the discovery, early research, and foundational methodologies associated with beta-propiolactone, presenting key data, experimental protocols, and the chemical principles underlying its activity.

Discovery and Early Synthesis

While the definitive first synthesis of beta-propiolactone is not attributed to a single individual in the historical literature, its conceptual origins lie in the pioneering work of Hermann Staudinger on ketenes and [2+2] cycloaddition reactions in the early 20th century.[1][2][3] Staudinger's elucidation of ketene chemistry, starting around 1905, provided the theoretical framework for the reaction of a ketene with a carbonyl compound to form a β-lactone.[4]

The primary industrial synthesis, which became the focus of early patents and research, involves the reaction of ketene with formaldehyde.[5][6] This method was optimized through the use of various catalysts to improve yield and selectivity.[5]

Early Synthetic Methodologies

The dominant method for the synthesis of beta-propiolactone in early research and for industrial production was the catalyzed reaction of ketene and formaldehyde.[6]

Experimental Protocol: Catalytic Synthesis of Beta-Propiolactone (Adapted from Patent Literature) [7]

  • Objective: To synthesize beta-propiolactone from ketene and formaldehyde with high yield.

  • Catalyst Preparation: A complex catalyst is prepared by dissolving anhydrous aluminum chloride and a small amount of anhydrous zinc chloride in a suitable solvent (e.g., acetone). Beta-propiolactone is then slowly added dropwise to this solution while maintaining a temperature of approximately 40°C to form the catalyst complex.[7]

  • Reaction: An equimolar gas mixture of ketene and formaldehyde is introduced into a solution of the catalyst in beta-propiolactone. The reaction temperature is maintained between -15°C and -20°C.[7]

  • Purification: The resulting crude beta-propiolactone is purified by distillation under reduced pressure.[7] This step is critical to remove unreacted starting materials and catalyst residues, as well as to minimize polymerization of the product.[7]

Key Features of the Early Industrial Process:

  • High Yield: Optimized processes could achieve yields of 90 mole percent or higher.[7]

  • Catalyst System: The use of a complex of aluminum chloride, zinc chloride, and beta-propiolactone demonstrated greater stability and reduced side reactions compared to simpler catalysts.[7]

  • Reduced Polymerization: The specific catalyst and reaction conditions were designed to minimize the tendency of beta-propiolactone to polymerize, which was a significant challenge in its production and purification.[7]

Physicochemical Properties

Early studies established the fundamental physical and chemical characteristics of beta-propiolactone, which are crucial for its handling, application, and understanding its reactivity.

PropertyValue
Molecular Formula C₃H₄O₂
Molecular Weight 72.06 g/mol
Appearance Colorless liquid
Odor Slightly sweetish, pungent
Boiling Point 162 °C (decomposes)
Melting Point -33.4 °C
Density 1.146 g/cm³ at 20 °C
Solubility in Water 37 g/100 mL at 25°C (with hydrolysis)
Solubility in Organic Solvents Miscible with acetone, chloroform, diethyl ether, and ethanol.
Vapor Pressure 3 mmHg at 25 °C
Refractive Index (n_D) 1.4131 at 20 °C

Data compiled from various sources.[8][9][10]

Core Reactivity and Mechanism of Action

The chemistry of beta-propiolactone is dominated by the high ring strain of its four-membered lactone structure, making it highly susceptible to nucleophilic attack.[5] This results in a ring-opening reaction, forming 3-substituted propionic acid derivatives. This reactivity is the basis for both its utility in chemical synthesis and its potent biological effects.[5]

G cluster_0 Ring-Opening Reaction BPL Beta-Propiolactone Intermediate Tetrahedral Intermediate BPL->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->BPL Product 3-Substituted Propionic Acid Derivative Intermediate->Product Ring Opening

Figure 1: General mechanism of beta-propiolactone ring-opening.

Reaction with Nucleic Acids: The Basis of Genotoxicity and Virucidal Activity

Early research into the biological effects of beta-propiolactone quickly identified it as a potent alkylating agent that reacts directly with DNA and RNA.[11] The primary mechanism involves the carboxyethylation of nucleobases, with the N7 position of guanine and the N1 position of adenine being the most reactive sites.[8] This covalent modification of nucleic acids is the fundamental mechanism behind its mutagenic and carcinogenic properties, as well as its ability to inactivate viruses.[5]

G cluster_1 DNA Alkylation by Beta-Propiolactone BPL Beta-Propiolactone Guanine Guanine in DNA BPL->Guanine SN2 Attack at N7 Adduct 7-(2-carboxyethyl)guanine Adduct Guanine->Adduct Covalent Bond Formation

Figure 2: BPL alkylation of guanine to form a DNA adduct.

This alkylation leads to distortions in the DNA helix, which can result in mutations during DNA replication and transcription. In the context of virology, the extensive damage to the viral genome renders the virus incapable of replication, thus inactivating it.

Early Applications: Virus Inactivation for Vaccine Production

The discovery that beta-propiolactone could irreversibly alkylate viral nucleic acids without completely destroying the antigenicity of the viral proteins made it a valuable tool for the production of inactivated viral vaccines.[5] This application became a major focus of research from the mid-20th century onwards.

Experimental Protocol: Virus Inactivation with Beta-Propiolactone

  • Objective: To inactivate a viral suspension while preserving the integrity of its surface antigens for use in a vaccine.

  • Preparation: A suspension of the purified virus is cooled to approximately 4°C. The pH is often adjusted to be slightly alkaline to facilitate the reaction.

  • Inactivation: Beta-propiolactone is added to the viral suspension to a final concentration typically ranging from 1:1000 to 1:4000 (v/v). The mixture is incubated at 4°C for a period of 24 to 72 hours with gentle agitation.[12]

  • Hydrolysis: After the inactivation period, the temperature is raised to 37°C for 1-2 hours. This step is crucial as it hydrolyzes any remaining beta-propiolactone to the non-toxic 3-hydroxypropionic acid.

  • Verification of Inactivation: The treated viral suspension is then tested for any remaining infectivity, typically by attempting to culture the virus in susceptible cell lines.

G cluster_2 Virus Inactivation Workflow Start Viral Suspension Cooling Cooling to 4°C Start->Cooling BPL_Addition Addition of BPL Cooling->BPL_Addition Incubation Incubation (24-72h at 4°C) BPL_Addition->Incubation Hydrolysis Hydrolysis (1-2h at 37°C) Incubation->Hydrolysis Verification Inactivation Verification Hydrolysis->Verification Final Inactivated Virus for Vaccine Verification->Final

Figure 3: A typical experimental workflow for virus inactivation using BPL.

Early Research on Biological Effects and Toxicity

The high reactivity of beta-propiolactone also led to early investigations into its biological effects, which revealed its dual nature. While a valuable tool in certain applications, it was also identified as a potent toxin and carcinogen.

Summary of Early Toxicity Findings:

  • Acute Toxicity: Acute exposure in humans causes severe irritation to the eyes, respiratory tract, and skin.[13] Ingestion can lead to burns of the mouth and stomach.[13]

  • Carcinogenicity: Early studies in experimental animals demonstrated that beta-propiolactone is a carcinogen.[8] It was shown to cause tumors at the site of application (e.g., skin tumors after dermal application) and in various organs.[8]

  • Mutagenicity: Beta-propiolactone was found to be mutagenic in a wide range of organisms, from bacteria to mammalian cells.[8] It induces various genetic alterations, including gene mutations, chromosomal aberrations, and sister chromatid exchanges.[8]

Quantitative Toxicity Data from Early Studies

EndpointSpeciesRoute of AdministrationDose/ConcentrationEffect
Carcinogenicity MouseDermalSingle applicationProduction of local tumors
Carcinogenicity RatSubcutaneousNot specifiedProduction of local tumors
Mutagenicity Drosophila melanogasterNot specifiedNot specifiedProduction of heritable translocations and sex-linked recessive lethal mutations
Cell Transformation Human cells (in vitro)Not specifiedNot specifiedInduced cell transformation and gene mutations

This table summarizes qualitative findings from early carcinogenicity and mutagenicity studies as detailed in IARC monographs.[8]

Conclusion

The early research on beta-propiolactone, from its synthesis based on the principles of ketene chemistry to the elucidation of its potent biological activity, laid the groundwork for its applications in vaccine manufacturing and as a chemical sterilant. This period of intense investigation also revealed its hazardous nature, leading to stringent handling procedures and a more nuanced understanding of its risk-benefit profile. For contemporary researchers, a thorough understanding of this foundational work is essential for the safe and effective use of this highly reactive compound and for the development of new technologies that may build upon its chemical principles.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolactone, also known as β-propiolactone (BPL), is a four-membered cyclic ester with the chemical formula C₃H₄O₂.[1][2][3] It presents as a colorless liquid with a slightly sweet and pungent odor.[1][4] Due to its strained ring structure, this compound is a highly reactive alkylating agent, a property that underlies both its utility and its hazardous nature.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its biological interactions, designed for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReferences
Molecular Formula C₃H₄O₂[2][3][6]
Molecular Weight 72.06 g/mol [2][3][6]
Appearance Colorless liquid[1][4]
Odor Slightly sweet, pungent[1][4]
Melting Point -33.4 °C[1][7]
Boiling Point 162 °C (decomposes)[1][7]
Density 1.1460 g/cm³ at 20 °C[1]
Solubility in Water 37 g/100 mL at 25°C (hydrolyzes)[1][7]
Solubility in Organic Solvents Miscible with ethanol, acetone, diethyl ether, and chloroform[7]
Vapor Pressure 3.4 mmHg at 25 °C[8]
Flash Point 74 °C (closed cup)[7]
Refractive Index (n_D^20) 1.4131[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H4.4Triplet-OCH₂-
¹H3.6Triplet-CH₂-C=O
¹³C~170Carbonyl (C=O)
¹³C~70-OCH₂-
¹³C~40-CH₂-C=O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
~1840StrongC=O stretch (carbonyl)
~1180StrongC-O stretch
~970MediumRing vibration
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 72. Key fragmentation patterns include the loss of CO₂ to give a fragment at m/z = 28.[3]

Reactivity and Hazards

This compound's high reactivity is attributed to the significant strain in its four-membered ring. This makes it susceptible to nucleophilic attack, leading to ring-opening.[5] It readily reacts with water to hydrolyze into 3-hydroxypropionic acid.[1] This reactivity is also the basis for its potent alkylating ability, allowing it to modify biological macromolecules such as DNA and proteins.[1][2][9]

Hazards and Safety Precautions:

This compound is classified as a probable human carcinogen (IARC Group 2B) and is acutely toxic upon inhalation.[7] It is a corrosive chemical that can cause severe irritation and burns to the skin, eyes, and respiratory tract.[10] Therefore, it must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Experimental Protocols

Synthesis of β-Propiolactone

A common laboratory-scale synthesis involves the catalytic reaction of ketene with formaldehyde.[11][12]

Materials:

  • Ketene (generated in situ)

  • Formaldehyde

  • Catalyst (e.g., a mixture of AlCl₃ and ZnCl₂)[11][12]

  • Solvent (e.g., anhydrous acetone or chloroform)[13]

Procedure:

  • Set up a reaction vessel equipped with a stirrer, a gas inlet for ketene, a dropping funnel for formaldehyde, and a cooling bath.

  • Dissolve the catalyst in the chosen anhydrous solvent in the reaction vessel and cool the mixture.

  • Generate ketene gas and bubble it through the cooled catalyst solution.

  • Simultaneously, add formaldehyde dropwise to the reaction mixture while maintaining a low temperature (typically below 10 °C).

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).[13]

  • Upon completion, quench the reaction by adding a small amount of a proton source (e.g., water or a dilute acid).

  • Proceed with the work-up and purification steps.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Equipment:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Cold trap

  • Heating mantle with a stirrer

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Gradually apply vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 51 °C at 10 mmHg.[3]

  • After distillation, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Biological Activity and Signaling Pathways

This compound's primary mechanism of biological activity is its function as an alkylating agent. It readily reacts with nucleophilic sites on macromolecules, leading to the formation of covalent adducts.

Interaction with Nucleic Acids

This compound alkylates DNA, primarily at the N7 position of guanine and the N1 position of adenine.[1] This modification can lead to DNA damage, including the formation of single-strand breaks and DNA-protein crosslinks.[1][2] This genotoxic activity is the basis for its carcinogenicity.

DNA_Damage_Response This compound This compound DNA DNA This compound->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks, Crosslinks) DNA_Adducts->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair DDR->DNARepair Apoptosis Apoptosis DDR->Apoptosis If damage is severe

Interaction with Proteins

This compound also reacts with various amino acid residues in proteins, including cysteine, histidine, and lysine.[9] This can lead to alterations in protein structure and function. The modification of viral proteins is a key aspect of its use as a viral inactivating agent in vaccine production.[9][14] By alkylating viral proteins, this compound can disrupt their functions, including those necessary for viral entry and replication, without completely destroying their antigenic properties.[14][15]

Protein_Alkylation This compound This compound Protein Protein This compound->Protein Alkylation AlkylatedProtein Alkylated Protein Protein->AlkylatedProtein AlteredStructure Altered Structure & Function AlkylatedProtein->AlteredStructure LossOfFunction Loss of Enzymatic Activity / Viral Infectivity AlteredStructure->LossOfFunction

Impact on Cellular Signaling

While the direct molecular targets of this compound are well-understood, the specific downstream signaling pathways affected are less characterized. The induction of DNA damage is expected to activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, attempts at DNA repair, and potentially apoptosis if the damage is too severe. Key proteins in this pathway include ATM, ATR, and p53.[16] However, direct experimental evidence detailing the specific activation of these pathways by this compound is an area of ongoing research.

Conclusion

This compound is a highly reactive and versatile chemical with important applications, particularly in the sterilization of biological materials and the production of inactivated vaccines. Its utility is intrinsically linked to its potent alkylating ability, which also necessitates stringent safety protocols due to its carcinogenicity and acute toxicity. A thorough understanding of its chemical and physical properties, as well as its biological interactions, is paramount for its safe and effective use in research and development. Further investigation into the specific cellular signaling pathways affected by this compound will provide a more complete picture of its biological consequences and may open new avenues for its application.

References

An In-depth Technical Guide to the Ring-Opening Reactions of β-Propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-propiolactone (BPL) is a highly reactive, four-membered cyclic ester. Its strained ring structure makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is harnessed in various applications, from the synthesis of polymers to the inactivation of viruses in vaccine production.[1][2] Understanding the mechanisms of BPL ring-opening is crucial for controlling reaction outcomes and optimizing its use in research and development. This guide provides a comprehensive overview of the core mechanisms governing BPL ring-opening reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Principles of β-Propiolactone Reactivity

The ring-opening of β-propiolactone can proceed via two main pathways, acyl-oxygen cleavage or alkyl-oxygen cleavage, dictated by the nature of the attacking nucleophile.[3][4][5] This reactivity can be understood through the lens of Hard and Soft Acids and Bases (HSAB) theory.[1]

  • Acyl-Oxygen Cleavage (Acylation): Hard nucleophiles, such as primary amines, preferentially attack the hard electrophilic acyl carbon atom, leading to the formation of an acylated product.[1]

  • Alkyl-Oxygen Cleavage (Alkylation): Soft nucleophiles, such as thiol groups, tend to attack the softer β-carbon atom, resulting in an alkylated product.[1]

The general mechanism is a typical SN2 reaction, where the reaction rate is dependent on the concentrations of both β-propiolactone and the specific nucleophile.[1]

Reaction Mechanisms

The ring-opening of β-propiolactone can be initiated under neutral, acidic, or basic conditions.

Neutral/Hydrolytic Ring-Opening

In aqueous solution, β-propiolactone undergoes hydrolysis to form 3-hydroxypropionic acid. The half-life of β-propiolactone in water at 25°C is approximately 225 minutes.[1] The presence of buffer components, such as citrate or phosphate, can lead to the formation of adducts alongside the hydrolysis product.[1]

Hydrolysis BPL β-Propiolactone TS Transition State BPL->TS Nucleophilic attack by H₂O H2O H₂O H2O->TS Product 3-Hydroxypropionic Acid TS->Product Ring-opening

Caption: Hydrolysis of β-propiolactone.

Acid-Catalyzed Ring-Opening

Under strongly acidic conditions, such as in superacids (e.g., HF/SbF₅), the ring-opening of β-propiolactone proceeds via protonation of the carbonyl oxygen. This enhances the electrophilicity of the acyl carbon, facilitating nucleophilic attack. In these specific conditions, a cationic acyl species is proposed as a reactive intermediate.[6] In more common acidic conditions used for catalysis, the activated monomer mechanism is proposed where the protonated lactone is attacked by a nucleophile, such as an alcohol, to initiate polymerization.[7]

Acid_Catalyzed BPL β-Propiolactone Protonated_BPL Protonated β-Propiolactone BPL->Protonated_BPL + H⁺ H_plus H⁺ H_plus->Protonated_BPL Intermediate Tetrahedral Intermediate Protonated_BPL->Intermediate + Nucleophile Nu Nucleophile (e.g., ROH) Nu->Intermediate Product Ring-Opened Product Intermediate->Product Ring-opening

Caption: Acid-catalyzed ring-opening of β-propiolactone.

Base-Catalyzed and Anionic Ring-Opening

In the presence of a base or an anionic initiator, the ring-opening of β-propiolactone is initiated by the nucleophilic attack of the base/anion. This mechanism is fundamental to the anionic ring-opening polymerization (ROP) of β-lactones. The propagating species are typically carboxylate anions.[4][5][8] The choice of initiator and reaction conditions can influence the regioselectivity of the ring-opening and the properties of the resulting polymer.[4][8] For instance, in the terpolymerization of BPL with epoxides and CO₂, a binary catalyst system can lead to regioselective alkyl C–O bond cleavage.[3][9]

Base_Catalyzed BPL β-Propiolactone Intermediate Alkoxide Intermediate BPL->Intermediate + Initiator Initiator Anionic Initiator (e.g., RCOO⁻) Initiator->Intermediate Product Ring-Opened Adduct Intermediate->Product Ring-opening Polymer Polymer Chain Product->Polymer Propagation

Caption: Base-catalyzed/anionic ring-opening of β-propiolactone.

Quantitative Data Summary

The reactivity of β-propiolactone with various nucleophiles has been studied under different conditions. The following tables summarize key quantitative findings.

NucleophileConditionsObservationReference
Water25°CHalf-life of 225 minutes.[1]
Amino AcidspH 9.0, 22°C, 15 minAt least 85% of each amino acid reacted. Methionine and cystine were most reactive.[10][11]
Amino AcidspH 7.0, 22°CMost amino acids reacted; methionine, cystine, and histidine reacted almost entirely.[10][11]
Amino AcidspH 3.0, 22°COnly methionine and cystine were reactive.[10][11]
Amino AcidspH 3.0, 0°C, 145 hrSpecific for methionine; it was the only amino acid modified.[11]
PeptidesPhosphate buffer (pH 3.0, 5.0, 7.0, or 9.0), 16h at 4°C then 2h at 37°CReactivity observed with Cys, Met, His, Asp, Glu, Tyr, Lys, Ser, and Thr residues.[1]
Catalyst SystemMonomersKey FindingReference
SalcyCo(III)OTs / MTBDBPL, Epoxides, CO₂Regioselective ring-opening of BPL at the alkyl C–O bond.[3][9]
Guanidine (TBD), Amidine (DBU), Phosphazene (BEMP)Functional β-lactonesOrganocatalyzed ROP with BEMP being the most active.[12]
Potassium acetate / Tetrabutylammonium acetateβ-alkoxymethyl-substituted β-lactonesAnionic ROP proceeds via carboxylate anions as active species.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving β-propiolactone.

Protocol 1: Reaction of β-Propiolactone with Peptides

This protocol is adapted from a study investigating the reactivity of BPL with specific amino acid residues in peptides.[1]

Materials:

  • Peptide solution (1 mM)

  • Potassium phosphate buffer (0.1 M) at desired pH (3.0, 5.0, 7.0, or 9.0)

  • β-propiolactone (320 mM in water, freshly prepared)

  • Water

Procedure:

  • In a microcentrifuge tube, combine 10 µL of the 1 mM peptide solution, 20 µL of the 0.1 M potassium phosphate buffer, and 70 µL of water.

  • Initiate the reaction by adding 5 µL of the 320 mM β-propiolactone solution.

  • Mix the solution thoroughly.

  • Incubate the reaction mixture for 16 hours at 4°C.

  • Following the cold incubation, incubate for an additional 2 hours at 37°C.

  • Store the samples at -20°C prior to analysis by LC/MS.

Peptide_Reaction_Workflow A Combine Peptide, Buffer, and Water B Add β-Propiolactone A->B C Incubate 16h at 4°C B->C D Incubate 2h at 37°C C->D E Store at -20°C D->E F Analyze by LC/MS E->F

Caption: Experimental workflow for the reaction of BPL with peptides.

Protocol 2: Reaction of β-Propiolactone with Nucleobase Analogues

This protocol is for studying the chemical modifications of nucleobases upon treatment with BPL.[1]

Materials:

  • Nucleobase analogue solution (20 mM in D₂O)

  • D₂O

  • Potassium phosphate buffer (1.0 M, pH 9.3)

  • Sodium hydroxide (1.0 M)

  • β-propiolactone

Procedure:

  • Prepare the reaction mixture by adding 1500 µL of the 20 mM nucleobase analogue solution, 460 µL of D₂O, and 40 µL of 1.0 M potassium phosphate buffer.

  • Adjust the pH of the sample to 9.3 using 1.0 M sodium hydroxide.

  • Start the reaction by adding 2 µL of β-propiolactone.

  • Mix the solution gently to homogenize.

  • Incubate the reaction mixture for 16 hours at 22°C.

  • Store the samples at 4°C before analysis by NMR.

Nucleobase_Reaction_Workflow A Prepare Nucleobase/ D₂O/Buffer Mixture B Adjust pH to 9.3 A->B C Add β-Propiolactone B->C D Incubate 16h at 22°C C->D E Store at 4°C D->E F Analyze by NMR E->F

Caption: Experimental workflow for the reaction of BPL with nucleobase analogues.

Protocol 3: Virus Inactivation using β-Propiolactone

This protocol provides a general framework for the inactivation of SARS-CoV-2 in saliva samples, which can be adapted for other pathogens.[13]

Materials:

  • Sample (e.g., 1 mL saliva or cell culture medium)

  • Sodium bicarbonate (7.5%, pH 8.3)

  • β-propiolactone (10% in DMEM medium, pre-diluted)

  • DMEM medium

Procedure:

  • To 1 mL of the sample, add 20 µL of 7.5% sodium bicarbonate to achieve a final concentration of 0.15%.

  • Incubate on ice for 10 minutes.

  • Add 10 µL of the 10% β-propiolactone solution to achieve a final concentration of 0.1%.

  • Incubate the mixture for the desired inactivation period (e.g., 70-72 hours) at 2-8°C.

  • To hydrolyze any remaining BPL, incubate the sample at 37°C for 1-2 hours.

  • Store the inactivated samples at -80°C until further analysis.

Virus_Inactivation_Workflow A Add NaHCO₃ to Sample B Incubate on Ice (10 min) A->B C Add β-Propiolactone B->C D Inactivation Incubation (e.g., 72h at 2-8°C) C->D E Hydrolysis of BPL (1-2h at 37°C) D->E F Store at -80°C E->F G Verify Inactivation F->G

Caption: General workflow for virus inactivation using β-propiolactone.

This guide provides a foundational understanding of the β-propiolactone ring-opening reaction, which is essential for its effective application in scientific research and development. The provided mechanisms, data, and protocols serve as a valuable resource for professionals in chemistry, biology, and pharmacology.

References

Propiolactone's Reactivity with Nucleic Acids and Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolactone, a four-membered lactone, is a highly reactive alkylating agent with a history of use as a sterilant for biological materials, including vaccines and blood plasma.[1][2] Its potent reactivity, however, also underlies its carcinogenicity, making a thorough understanding of its interactions with cellular macromolecules crucial for risk assessment and the development of safer alternatives.[3][4] This technical guide provides an in-depth analysis of the reactivity of this compound with nucleic acids and proteins, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the underlying chemical and biological processes.

Reactivity with Nucleic Acids

This compound reacts with nucleic acids primarily through an SN2-type alkylation mechanism, leading to the formation of carboxyethyl adducts on the DNA and RNA bases.[1][5] This modification can disrupt the normal functions of nucleic acids, leading to mutations and potentially initiating carcinogenesis.[3][5]

Reaction Mechanisms and Adducts

The primary sites of this compound attack on DNA are the nucleophilic centers of the purine and pyrimidine bases. The most susceptible position is the N7 of guanine, followed by the N1 of adenine.[1][4] Reactions also occur to a lesser extent at the N3 of cytosine and thymine.[1] Notably, thymidine and uracil themselves are generally unreactive towards this compound.[3][6] The major adduct formed is 7-(2-carboxyethyl)guanine (7-CEG).[4] This alkylation is energetically more favorable than acylation for all nucleobases.[3][7]

The consequences of this DNA damage can be significant, including depurination and the induction of nicks in the DNA strand.[8]

Quantitative Reactivity Data

The following table summarizes the relative reactivity of different DNA bases with this compound based on computational studies of activation free energies. Lower activation energy indicates a more favorable reaction.

DNA Base Reaction Site Calculated Activation Free Energy (kcal/mol) for Alkylation
GuanineN7Lowest among all bases
AdenineN1Higher than Guanine N7
CytosineN3Higher than Guanine N7
ThymineN3Higher than Guanine N7
Data derived from computational modeling studies.[9]

Reactivity with Proteins

This compound's reactivity extends to proteins, where it modifies various amino acid residues. This can alter protein structure and function, which is the basis for its use in inactivating viruses for vaccine production, but also contributes to its toxicity.[6][10]

Reaction Mechanisms and Adducts

This compound reacts with nucleophilic amino acid side chains through both alkylation and acylation, resulting in the addition of a carboxyethyl group.[11] The reactivity is highly dependent on the specific amino acid and the pH of the environment.

Amino Acid Reactivity

Studies have shown that nine amino acid residues are susceptible to modification by this compound. The most reactive are cysteine, methionine, and histidine.[3][6] Aspartic acid, glutamic acid, tyrosine, lysine, serine, and threonine are reactive to a lesser degree.[3][6] Notably, cystine (disulfide-bonded cysteine), asparagine, glutamine, and tryptophan are not reactive.[3][6]

The pH of the reaction environment significantly influences the rate of modification. Generally, higher pH increases the reactivity of most amino acids, with the exception of methionine.[6] At a low pH of 3.0 and 0°C, the reaction can be specific for methionine.[1][12]

Quantitative Reactivity Data

The following tables provide a summary of the reactivity of amino acids with this compound under different conditions.

Table 1: Order of Reactivity of Amino Acid Residues with this compound at pH 7

Reactivity Amino Acid Residues
Most ReactiveCysteine, Methionine, Histidine
Moderately ReactiveAspartic Acid, Glutamic Acid, Tyrosine, Lysine
Least ReactiveSerine, Threonine
Non-ReactiveCystine, Asparagine, Glutamine, Tryptophan
*Based on qualitative and semi-quantitative studies.[3][6]

Table 2: Percentage of Amino Acid Reacted with this compound at Different pH Values (22°C, 15 min)

Amino Acid pH 9.0 pH 7.0 pH 3.0
Methionine>85%Almost EntirelyReactive
Cystine>85%Almost EntirelyReactive
Histidine>85%Almost EntirelyNot Reactive
Proline>85%Significantly LessNot Reactive
Lysine>85%Significantly LessNot Reactive
Other Amino Acids>85%Most ReactedNot Reactive
*Data adapted from Taubman and Atassi, 1968.[1][12][13]

Table 3: Half-life of this compound in Different Buffer Systems at 25°C

Buffer pH Half-life (t½) in minutes
Water-225
Citrate7.8Significantly shorter than in water
Phosphate-Shorter than in water
PBS-Shorter than in water
HEPES-Shorter than in water
*Data from Uittenbogaard et al., 2011.[6]

Experimental Protocols

Analysis of this compound-Nucleic Acid Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[14][15][16]

1. DNA Isolation and Digestion:

  • Isolate high-purity DNA from the tissue or cells of interest.
  • Enzymatically digest the DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Optional):

  • For very low levels of adducts, enrich the adducted nucleotides using methods like nuclease P1 digestion, which removes normal nucleotides, or solid-phase extraction.

3. ³²P-Labeling:

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

4. Chromatographic Separation:

  • Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or high-performance liquid chromatography (HPLC).

5. Detection and Quantification:

  • Detect the separated adducts by autoradiography of the TLC plate or by online radiometric detection for HPLC.
  • Quantify the adduct levels by scintillation counting of the spots excised from the TLC plate or by integrating the peaks from the HPLC chromatogram.

Analysis of this compound-Protein Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying protein modifications.[11][17]

1. Protein Isolation and Digestion:

  • Isolate the protein of interest or a total protein extract from the sample.
  • Reduce and alkylate the cysteine residues to prevent disulfide bond formation.
  • Digest the protein into smaller peptides using a specific protease, such as trypsin.

2. LC Separation:

  • Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

3. Mass Spectrometry Analysis:

  • Introduce the separated peptides into a tandem mass spectrometer.
  • Acquire mass spectra of the intact peptides (MS1 scan) to determine their mass-to-charge ratio.
  • Select precursor ions corresponding to potentially modified peptides for fragmentation (MS2 scan).

4. Data Analysis:

  • Identify the peptide sequences by searching the MS2 spectra against a protein database.
  • Identify the sites of this compound modification by looking for a mass shift of 72.02 Da (for the carboxyethyl group) on specific amino acid residues.
  • Quantify the extent of modification by comparing the peak areas of the modified and unmodified peptides.

Visualizations

propiolactone_reaction_mechanisms cluster_nucleic_acid Nucleic Acid Reactivity cluster_protein Protein Reactivity This compound This compound Guanine (N7) Guanine (N7) This compound->Guanine (N7) Alkylation (SN2) Adenine (N1) Adenine (N1) This compound->Adenine (N1) Alkylation (SN2) 7-CEG 7-CEG Guanine (N7)->7-CEG 1-CEA 1-CEA Adenine (N1)->1-CEA Propiolactone_p This compound Cysteine Cysteine Propiolactone_p->Cysteine Alkylation/Acylation Histidine Histidine Propiolactone_p->Histidine Alkylation/Acylation Methionine Methionine Propiolactone_p->Methionine Alkylation/Acylation Carboxyethyl-Cys Carboxyethyl-Cys Cysteine->Carboxyethyl-Cys Carboxyethyl-His Carboxyethyl-His Histidine->Carboxyethyl-His Carboxyethyl-Met Carboxyethyl-Met Methionine->Carboxyethyl-Met

Caption: Reaction mechanisms of this compound with nucleic acids and proteins.

experimental_workflow cluster_dna Nucleic Acid Adduct Analysis cluster_protein Protein Adduct Analysis DNA_Isolation DNA Isolation & Digestion Adduct_Enrichment Adduct Enrichment DNA_Isolation->Adduct_Enrichment P32_Labeling 32P-Postlabeling Adduct_Enrichment->P32_Labeling TLC_HPLC TLC / HPLC Separation P32_Labeling->TLC_HPLC Detection_Quant Detection & Quantification TLC_HPLC->Detection_Quant Protein_Isolation Protein Isolation & Digestion LC_Separation LC Separation Protein_Isolation->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis & Identification MS_Analysis->Data_Analysis

Caption: Experimental workflows for analyzing this compound adducts.

dna_damage_response This compound This compound DNA_Adducts DNA Adducts (e.g., 7-CEG) This compound->DNA_Adducts DDR_Sensors DNA Damage Sensors (ATM/ATR) DNA_Adducts->DDR_Sensors Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis If unrepaired Checkpoint_Kinases Checkpoint Kinases (Chk1/Chk2) DDR_Sensors->Checkpoint_Kinases p53_Activation p53 Activation Checkpoint_Kinases->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Activation->DNA_Repair Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair->Cell_Cycle_Arrest Apoptosis->Carcinogenesis Inhibition

Caption: Simplified DNA damage response pathway to this compound exposure.

References

Hydrolysis and Degradation of β-Propiolactone in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and degradation of β-propiolactone (BPL) in aqueous environments. Due to its high reactivity, β-propiolactone is a potent sterilizing and inactivating agent, but its hazardous nature necessitates a thorough understanding of its degradation profile to ensure the safety of biological products such as vaccines. This document outlines the degradation pathways, kinetics, and influential factors, supported by quantitative data and detailed experimental protocols.

Core Concepts of β-Propiolactone Hydrolysis

β-Propiolactone, a four-membered lactone, is highly susceptible to nucleophilic attack due to the significant strain in its ring structure[1]. In aqueous solutions, the primary reaction is hydrolysis, where water acts as a nucleophile, leading to the opening of the lactone ring.

The principal degradation product of β-propiolactone in water is 3-hydroxypropionic acid, a non-toxic compound[1][2][3][4][5]. This reaction is a key aspect of its use in the manufacturing of vaccines and other biological products, as the complete hydrolysis of residual β-propiolactone is crucial for product safety[5][6]. The hydrolysis process is self-limiting, meaning no neutralizing agent is required to stop the reaction[4][7].

The rate of hydrolysis is significantly influenced by environmental factors such as pH, temperature, and the presence of other nucleophiles or buffer components[1][4][6].

Quantitative Analysis of β-Propiolactone Hydrolysis

The degradation kinetics of β-propiolactone have been studied under various conditions. The following tables summarize the key quantitative data on its hydrolysis.

Table 1: Half-Life of β-Propiolactone in Water

Temperature (°C)Half-Life (minutes)Reference
25225[1]
25210 (approx.)[4]
3724 to 32[6]

Table 2: Influence of pH and Temperature on β-Propiolactone Half-Life [6]

Temperature (°C)pH 4 (hours)pH 7 (hours)pH 9 (minutes)
5361390
2551.510
372.50.754-5

Degradation Pathway and Byproducts

The primary degradation pathway for β-propiolactone in water is the formation of 3-hydroxypropionic acid. However, in buffered solutions or in the presence of other nucleophiles, additional reactions can occur. For instance, in a citrate buffer, citrate adducts can be formed alongside 3-hydroxypropionic acid[1]. Similarly, in the presence of biological materials, β-propiolactone can react with amino acids (like cysteine, methionine, and histidine), and nucleic acids (at N7 of guanine and N1 of adenine)[5][8][9].

Signaling Pathway Diagram

Hydrolysis_Pathway BPL β-Propiolactone 3HPA 3-Hydroxypropionic Acid BPL->3HPA Hydrolysis Adducts Adducts BPL->Adducts Nucleophilic Attack H2O Water (H₂O) H2O->3HPA Nucleophiles Other Nucleophiles (e.g., Buffers, Biomolecules) Nucleophiles->Adducts Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_bpl Prepare β-Propiolactone Solution incubate Incubate at Controlled Temperature/pH prep_bpl->incubate collect Collect Samples at Time Intervals incubate->collect gcms GC-MS Analysis collect->gcms nmr NMR Spectroscopy collect->nmr quantify Quantify BPL Concentration gcms->quantify identify Identify Degradation Products nmr->identify kinetics Determine Degradation Kinetics quantify->kinetics identify->kinetics

References

Computational Insights into the Carcinogenesis of Beta-Propiolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-propiolactone (BPL) is a potent alkylating agent recognized for its carcinogenic properties.[1][2] This technical guide provides a comprehensive computational perspective on the mechanisms underpinning BPL-induced carcinogenesis. Through a synthesis of quantum chemical simulations and experimental data, this document elucidates the metabolic activation, DNA adduction, and cellular signaling pathways implicated in the oncogenic activity of BPL. Key quantitative data are presented in tabular format for comparative analysis, and detailed methodologies for both computational and experimental investigations are provided. Visualizations of critical pathways are rendered using Graphviz to facilitate a deeper understanding of the molecular events.

Introduction to Beta-Propiolactone

Beta-propiolactone is a four-membered cyclic ester that has been used as a sterilant for medical instruments, a disinfectant, and an intermediate in chemical synthesis.[1][3] Despite its utility, BPL is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence from animal studies.[4] Experimental models have demonstrated that BPL can induce tumors at various sites through different routes of administration.[1][5][6] The carcinogenic activity of BPL is intrinsically linked to its high reactivity as an alkylating agent, enabling it to form covalent adducts with critical biological macromolecules, most notably DNA.[1][2]

Mechanism of Action: A Computational Perspective

Computational studies, primarily employing quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the molecular mechanisms of BPL's carcinogenicity.[7] These in silico approaches allow for the detailed investigation of reaction pathways and the calculation of activation energies, providing insights that are complementary to experimental findings.

Metabolic Activation and Detoxification

Beta-propiolactone is a direct-acting carcinogen and does not require metabolic activation to exert its genotoxic effects. Its high electrophilicity is a consequence of the significant ring strain in its four-membered lactone structure. However, BPL can be detoxified in the body through hydrolysis to 3-hydroxypropionic acid, a non-carcinogenic metabolite.[1] Another crucial detoxification pathway involves conjugation with glutathione (GSH), a key cellular antioxidant.[1][7] Computational studies have shown that the reaction with glutathione is energetically favorable and can represent an efficient scavenging mechanism, thereby protecting DNA from BPL-induced damage.[1][7]

BPL_Metabolism BPL Beta-propiolactone DNA_Adducts DNA Adducts (Carcinogenesis) BPL->DNA_Adducts Alkylation GSH_Adduct Glutathione Conjugate (Detoxification) BPL->GSH_Adduct GSH Conjugation Hydrolysis 3-Hydroxypropionic Acid (Detoxification) BPL->Hydrolysis Hydrolysis

Metabolic fate of Beta-propiolactone.
DNA Adduct Formation

The primary mechanism of BPL-induced carcinogenesis is the formation of covalent adducts with DNA nucleobases. Computational studies have confirmed that BPL reacts with DNA primarily through an S(_N)2 mechanism.[7] These studies have also elucidated the preference for alkylation over acylation and identified the most reactive sites on the DNA bases.

In accordance with experimental findings, computational models predict that guanine is the most susceptible nucleobase to BPL alkylation.[1][7] The major DNA adduct formed is 7-(2-carboxyethyl)guanine (7-CEG).[1] Other adducts, such as 1-(2-carboxyethyl)adenine (1-CEA), 3-(2-carboxyethyl)cytosine (3-CEC), and 3-(2-carboxyethyl)thymine (3-CET), are also formed but generally in lower abundance.[1] The formation of these adducts can lead to mutations, DNA strand breaks, and chromosomal aberrations, ultimately initiating the carcinogenic process.[1][3]

BPL_DNA_Adduction cluster_reactants Reactants cluster_adducts Major DNA Adducts BPL Beta-propiolactone Guanine 7-(2-carboxyethyl)guanine (7-CEG) BPL->Guanine Alkylation (Major) Adenine 1-(2-carboxyethyl)adenine (1-CEA) BPL->Adenine Alkylation Cytosine 3-(2-carboxyethyl)cytosine (3-CEC) BPL->Cytosine Alkylation Thymine 3-(2-carboxyethyl)thymine (3-CET) BPL->Thymine Alkylation DNA DNA DNA->Guanine DNA->Adenine DNA->Cytosine DNA->Thymine

Beta-propiolactone DNA Adduct Formation.

Signaling Pathways in BPL-Induced Carcinogenesis

The formation of DNA adducts by BPL triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways and other signaling networks that can ultimately lead to cancer. While specific pathways for BPL are not fully elucidated, the response to alkylating agents, in general, involves several key signaling nodes.

Upon BPL-induced DNA damage, sensor proteins like ATM (Ataxia Telangiectasia Mutated) are activated.[8] ATM, in turn, phosphorylates a number of downstream targets, including the tumor suppressor protein p53.[8] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis. The DNA damage also activates various repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Homologous Recombination (HR).[8][9]

Chronic exposure to BPL and the resulting persistent DNA damage can lead to the dysregulation of these pathways. For instance, mutations in p53 can abrogate the apoptotic response, allowing cells with damaged DNA to proliferate. Furthermore, inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, can be activated by genotoxic stress and contribute to a pro-survival and pro-proliferative cellular environment.

BPL_Signaling_Pathway BPL Beta-propiolactone DNA_Damage DNA Adducts BPL->DNA_Damage ATM ATM Activation DNA_Damage->ATM NFkB NF-κB Activation DNA_Damage->NFkB p53 p53 Activation ATM->p53 DNARepair DNA Repair (BER, NER, MMR, HR) ATM->DNARepair CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Carcinogenesis Carcinogenesis CellCycleArrest->Carcinogenesis Inhibition Apoptosis->Carcinogenesis Inhibition DNARepair->Carcinogenesis Inhibition Inflammation Inflammation NFkB->Inflammation CellProliferation Cell Proliferation & Survival NFkB->CellProliferation CellProliferation->Carcinogenesis

Proposed Signaling Pathways in BPL Carcinogenesis.

Quantitative Data Presentation

Computational Thermochemistry

The following table summarizes the calculated activation free energies ((\Delta G^{\ddagger})) for the reaction of beta-propiolactone with guanine and glutathione, providing a quantitative measure of their relative reactivities.

ReactantsReaction TypeComputational MethodBasis Set(\Delta G^{\ddagger}) (kcal/mol)Reference
BPL + MethylguanineAlkylationM06-2X6-311++G(d,p)21.3[1]
BPL + MethylguanineAcylationM06-2X6-311++G(d,p)30.8[1]
BPL + GlutathioneAlkylationM06-2X6-311++G(d,p)19.8[1]
BPL + GlutathioneAcylationM06-2X6-311++G(d,p)28.5[1]

Table 1: Calculated Activation Free Energies for BPL Reactions.

Experimental Carcinogenicity Data

The carcinogenic potential of beta-propiolactone has been demonstrated in various animal models. The following table presents a summary of dose-response data from selected studies.

SpeciesRoute of AdministrationDoseTumor TypeIncidenceReference
Rat (Male)Inhalation10 ppm (30 mg/m³)Nasal Cancer100%[3][6]
MouseSkin Application0.25% solutionSkin TumorsNot specified[5]
Rat (Female)OralNot specifiedForestomach CarcinomaIncreased[5]
MouseSubcutaneous InjectionNot specifiedSarcomaIncreased[5]

Table 2: Summary of BPL Carcinogenicity in Animal Models.

Methodologies

Computational Protocols

The computational investigation of beta-propiolactone carcinogenesis typically involves the following workflow:

  • Model System Definition: Methylated nucleobases are often used as model systems to represent the DNA bases, and the ionized form of glutathione is used to model the physiological state.[1]

  • Quantum Chemical Method Selection: A suitable level of theory and basis set are chosen. Common choices include DFT functionals like B3LYP and M06-2X, and Pople-style basis sets such as 6-31G(d) and 6-311++G(d,p).[1]

  • Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Activation Energy Calculation: The activation free energy is calculated as the difference in Gibbs free energy between the transition state and the reactants.

  • Solvation Effects: To model the reaction in a biological environment, solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM).[1]

Computational_Workflow start Start model_system Define Model System (e.g., Methylated Nucleobases) start->model_system method_selection Select Quantum Chemical Method (e.g., DFT/M06-2X) model_system->method_selection geometry_optimization Optimize Geometries (Reactants, Transition States, Products) method_selection->geometry_optimization frequency_calculation Perform Frequency Calculations geometry_optimization->frequency_calculation verify_structures Verify Structures (Minima or Transition States) frequency_calculation->verify_structures verify_structures->geometry_optimization Invalid activation_energy Calculate Activation Energy verify_structures->activation_energy Valid solvation Include Solvation Effects (e.g., PCM) activation_energy->solvation results Analyze and Interpret Results solvation->results end End results->end

General Computational Workflow.
Experimental Protocols

Protocol for DNA Adduct Analysis by ³²P-Postlabeling:

This method is highly sensitive for the detection and quantification of DNA adducts.

  • DNA Isolation: Isolate high molecular weight DNA from tissues or cells exposed to beta-propiolactone using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the majority of aromatic and alkyl adducts.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. The level of adduction is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Conclusion

The computational study of beta-propiolactone carcinogenesis provides invaluable insights into its molecular mechanisms of action. Quantum chemical simulations have elucidated the energetic favorability of DNA alkylation, identified the primary adduction sites, and highlighted the protective role of glutathione. This computational data, in conjunction with experimental findings, confirms that the genotoxicity of BPL is the primary driver of its carcinogenicity. The subsequent activation of DNA damage response and other signaling pathways can lead to mutations and cellular transformations. A deeper understanding of these processes at a molecular level is crucial for risk assessment and the development of potential strategies for mitigating the adverse health effects of BPL and other alkylating agents.

References

Propiolactone Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the solubility of propiolactone in various aqueous and organic solvents. This compound, a versatile chemical intermediate, is utilized in numerous applications within research and drug development. A thorough understanding of its solubility is critical for its effective use and handling. This document summarizes key solubility data, outlines experimental protocols for solubility determination, and illustrates the fundamental reaction mechanism of this compound.

This compound: An Overview

This compound (β-propiolactone) is a four-membered cyclic ester with the chemical formula C₃H₄O₂. It is a colorless liquid at room temperature and is known for its high reactivity, which is attributed to the significant ring strain of its lactone structure. This reactivity makes it a potent alkylating agent, a property that underlies both its utility in chemical synthesis and its biological activity.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its application in various experimental and industrial settings. This compound exhibits a range of solubilities in both aqueous and organic media.

Aqueous Solubility

This compound is soluble in water. However, its solubility is accompanied by hydrolysis, where the lactone ring is opened to form 3-hydroxypropionic acid. This reaction is influenced by both pH and temperature.

Organic Solvent Solubility

This compound is miscible with a variety of common organic solvents. This high degree of miscibility is advantageous for its use in organic synthesis, allowing it to be readily used in a wide range of reaction conditions.

Summary of Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

Solvent SystemSolubilityTemperature (°C)Notes
Aqueous Solvents
Water37 mL/100 mL[1][2]25Undergoes hydrolysis[1][2].
Organic Solvents
AcetoneMiscible[1][2][3]Not Specified
BenzeneMiscibleNot Specified
ChloroformMiscible[1][2][3]Not Specified
Diethyl EtherMiscible[1][2][3]Not Specified
EthanolMiscible[1][2][3]Not Specified

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute. Due to the reactive nature of this compound, particularly its susceptibility to hydrolysis, all procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.

Materials
  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved this compound is essential to ensure the solution is saturated.

    • Equilibrate the mixture by agitating it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

    • The solubility is then calculated from the measured concentration and the dilution factor.

This compound Reactivity and Mechanism of Action

This compound's biological and chemical activity is primarily due to its function as an alkylating agent. The strained four-membered ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the basis for its use as a sterilant and for its mutagenic and carcinogenic properties.

Reaction with Nucleophiles

This compound reacts with a wide range of biological nucleophiles, including the nitrogen and sulfur atoms in amino acids (such as in proteins) and the nitrogen atoms in the purine and pyrimidine bases of DNA.

Propiolactone_Alkylation This compound This compound RingOpening Nucleophilic Attack (Ring Opening) This compound->RingOpening Nucleophile Nucleophile (e.g., Guanine in DNA, Amino Acid in Protein) Nucleophile->RingOpening Adduct Covalent Adduct (Carboxyethylated Nucleophile) RingOpening->Adduct BiologicalEffect Biological Effect (e.g., DNA Damage, Protein Inactivation) Adduct->BiologicalEffect Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/GC F->G H Calculate solubility G->H

References

An In-depth Technical Guide to the Molecular Properties and Structure of Beta-Propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-propiolactone (BPL) is a four-membered cyclic ester, or lactone, with the chemical formula C₃H₄O₂.[1] Despite its relatively simple structure, BPL exhibits high reactivity, a property that has led to its application in diverse scientific and industrial fields, most notably as a potent sterilizing agent and for the inactivation of viruses in vaccine production.[2][3] Its utility is, however, tempered by its classification as a probable human carcinogen, necessitating careful handling and a thorough understanding of its chemical behavior.[2] This guide provides a comprehensive overview of the molecular weight, structure, and key experimental data of beta-propiolactone, tailored for a technical audience in research and development.

Molecular Structure and Properties

Beta-propiolactone is a colorless liquid with a slightly sweet and pungent odor.[4] The core of its structure is a strained four-membered ring, which is the primary reason for its high chemical reactivity. This strain drives ring-opening reactions when BPL is exposed to nucleophiles.[5]

Chemical Structure of Beta-Propiolactone

G Chemical Structure of Beta-Propiolactone C1 O C2 C=O C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C4->C1

Caption: 2D chemical structure of beta-propiolactone.

Physicochemical Data

A summary of the key quantitative data for beta-propiolactone is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃H₄O₂[1]
Molecular Weight 72.06 g/mol [1][6][7]
Appearance Colorless liquid[2][4]
Odor Slightly sweetish, pungent[1][4]
Density 1.146 g/cm³ at 25 °C[7]
Melting Point -33.4 °C[2]
Boiling Point 162 °C (decomposes)[2]
Solubility in Water 37 g/100 mL[2]
Vapor Pressure 3 mmHg (25°C)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of beta-propiolactone.

Synthesis of Beta-Propiolactone

The industrial synthesis of beta-propiolactone typically involves the reaction of ketene with formaldehyde in the presence of a catalyst. The following is a generalized laboratory-scale procedure based on patented industrial processes.

Materials:

  • Ketene (generated in situ)

  • Formaldehyde

  • Anhydrous aluminum chloride (catalyst)

  • Anhydrous zinc chloride (co-catalyst)

  • Anhydrous acetone or methanol (solvent)

  • Reaction vessel equipped with a stirrer, gas inlet, and cooling system

Procedure:

  • A solution of the aluminum chloride and zinc chloride catalyst is prepared in anhydrous acetone or methanol.

  • This catalyst solution is introduced into the reaction vessel, which is maintained at a low temperature (typically between -20°C and 10°C).

  • A gaseous mixture of ketene and formaldehyde is then bubbled through the catalyst solution with vigorous stirring.

  • The reaction is highly exothermic and requires careful temperature control.

  • Upon completion of the reaction, the crude beta-propiolactone is purified by distillation under reduced pressure.

Spectroscopic Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of beta-propiolactone by ¹H and ¹³C NMR.

Sample Preparation:

  • Dissolve 5-10 mg of purified beta-propiolactone in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Parameters: Standard proton acquisition parameters.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Parameters: Standard carbon acquisition with proton decoupling.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in beta-propiolactone, particularly the characteristic carbonyl stretch of the lactone.

Sample Preparation:

  • Place a small drop of neat beta-propiolactone between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

FTIR Acquisition:

  • Spectrometer: Standard FTIR spectrometer

  • Range: 4000-400 cm⁻¹

  • Mode: Transmittance or Absorbance

c) Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a beta-propiolactone sample and identify any volatile impurities.

Sample Preparation:

  • Prepare a stock solution of beta-propiolactone in a volatile, inert solvent such as acetonitrile or dichloromethane.

  • Create a series of dilutions to establish a calibration curve if quantitative analysis is required.

GC-MS Parameters:

  • GC Column: A polar capillary column, such as one with a polyethylene glycol stationary phase, is often suitable.

  • Injector Temperature: Typically around 200-250°C.

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 220°C) to separate components with different boiling points.

  • MS Detector: Electron ionization (EI) is commonly used.

  • Mass Range: Scan a range appropriate for the expected masses of beta-propiolactone and potential impurities (e.g., 35-200 amu).

Virus Inactivation Protocol

The following is a general protocol for the inactivation of viruses using beta-propiolactone, which may require optimization depending on the specific virus and its concentration.

Materials:

  • Purified virus suspension

  • Beta-propiolactone (BPL)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Sterile reaction vessel

  • Incubator/refrigerator

Procedure:

  • The virus suspension is cooled to approximately 4°C.

  • Beta-propiolactone is added to the virus suspension to a final concentration that typically ranges from 1:1000 to 1:4000 (v/v). The addition should be done slowly and with gentle mixing.

  • The mixture is incubated at 4°C for a period of 12 to 24 hours with continuous, gentle agitation.

  • Following the cold incubation, the temperature is raised to 37°C for 1 to 2 hours to promote the hydrolysis of any remaining BPL to the non-toxic 3-hydroxypropionic acid.

  • The inactivated virus preparation can then be purified to remove any residual byproducts.

Signaling Pathways and Reaction Mechanisms

Beta-propiolactone does not participate in signaling pathways in the traditional biological sense. Instead, its biological effects are a direct result of its chemical reactivity with macromolecules. Its primary mechanism of action involves the alkylation of nucleophilic sites on proteins and nucleic acids.

Reaction with Biomolecules

Due to the high ring strain, the ester linkage of beta-propiolactone is susceptible to nucleophilic attack. This leads to the opening of the lactone ring and the covalent modification of the attacking nucleophile.

G General Reaction of BPL with a Nucleophile BPL β-Propiolactone Product Alkylated Nucleophile BPL->Product Ring-opening reaction Nu Nucleophile (e.g., -NH₂, -SH, -OH) Nu->Product

Caption: Generalized reaction of beta-propiolactone.

Virus Inactivation Workflow

The process of virus inactivation using beta-propiolactone can be visualized as a multi-step workflow.

G cluster_0 Virus Inactivation Workflow A Virus Suspension B Addition of BPL (e.g., 1:4000 v/v) A->B C Incubation at 4°C (12-24 hours) B->C D Hydrolysis of residual BPL (37°C for 1-2 hours) C->D E Purification of Inactivated Virus D->E

Caption: Workflow for virus inactivation with BPL.

The primary targets of beta-propiolactone within a virus are the nucleophilic amino acid residues in proteins and the nitrogen atoms in the purine and pyrimidine bases of the viral nucleic acids. This alkylation disrupts the normal function of these macromolecules, leading to the inactivation of the virus.[5] Specifically, it has been shown to react with cysteine, methionine, and histidine residues in proteins, as well as with guanine and adenine in nucleic acids.[5]

References

Stability and Storage of Beta-Propiolactone Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-propiolactone (BPL) is a highly effective alkylating agent utilized extensively in the pharmaceutical industry, primarily for the inactivation of viruses in vaccine production. Its efficacy is counterbalanced by its inherent instability in aqueous solutions and its classification as a probable human carcinogen, necessitating stringent handling and storage protocols. This technical guide provides an in-depth overview of the stability and storage of BPL solutions, supported by quantitative data, detailed experimental protocols, and logical visualizations to ensure safe and effective use.

Core Principles of Beta-Propiolactone Stability

The stability of BPL is fundamentally governed by its susceptibility to hydrolysis. The strained four-membered lactone ring of BPL is prone to nucleophilic attack, with water being a common reactant. This reaction, known as hydrolysis, results in the opening of the ring and the formation of 3-hydroxypropionic acid, a non-toxic and inactive compound. The rate of this degradation is significantly influenced by several factors, including temperature, pH, and the composition of the solution.

General Storage Recommendations

To maintain its integrity and minimize degradation, beta-propiolactone should be stored under controlled conditions. The recommended storage temperature for pure BPL and its solutions is -20°C in a tightly sealed container to protect it from light and moisture.[1][2][3] Storage in a well-ventilated, designated area for carcinogens is mandatory.[3]

Quantitative Stability Data

The rate of BPL hydrolysis is critical for its application in viral inactivation, where a balance must be struck between effective viral kill and preservation of antigenic structures. The following tables summarize the hydrolysis half-life of BPL under various conditions.

Table 1: Hydrolysis Half-Lives of Beta-Propiolactone at Various Temperatures and pH Values
Temperature (°C)pH 4pH 7pH 9
536 hours13 hours1.5 hours
255 hours1.5 hours10 minutes
372.5 hours45 minutes4-5 minutes
(Data sourced from RSC Publishing[4])
Table 2: Half-Life of Beta-Propiolactone (16 mM) in Different Buffer Solutions at 25°C
Buffer (pH)Half-life (minutes)
Water225
Citrate (pH 6.6)98
Citrate (pH 7.8)95
Phosphate (pH 6.6)175
Phosphate (pH 7.8)131
HEPES (pH 7.8)225
(Data sourced from Uittenbogaard et al., 2011[1])

These data clearly indicate that both increasing temperature and pH significantly accelerate the degradation of BPL. The presence of certain buffer components, like citrate and phosphate, can also influence the hydrolysis rate.[1]

Experimental Protocols for Stability Assessment

Accurate determination of BPL concentration is essential for stability studies and for ensuring its complete removal from final biological products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Protocol: Determination of Beta-Propiolactone Concentration by GC-MS

This protocol is based on methodologies described for the analysis of BPL in vaccine preparations.[2][5][6]

1. Sample Preparation:

  • Internal Standard: Prepare a stock solution of a suitable internal standard, such as caprolactone, in a solvent like ethyl acetate.[6]

  • Extraction: For aqueous samples (e.g., vaccine matrix), extract the BPL and the internal standard into an organic solvent. A typical procedure involves mixing the aqueous sample with the internal standard solution and then adding ethyl acetate. Vortex the mixture and centrifuge to separate the organic layer.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of BPL into the same matrix as the samples (e.g., vaccine buffer) and extracting them in the same manner.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: Agilent HP-INNOWAX (30 m × 0.32 mm i.d., 0.25 µm film thickness) or a similar polar capillary column.[2][5]

  • Inlet Temperature: 200°C.[2][5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase at 40°C/min to 220°C.

    • Final hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • MS Source Temperature: 230°C.[2][5]

  • Transfer Line Temperature: 280°C.

  • Detection Mode: Selective Ion Monitoring (SIM).

    • Ions for BPL: m/z 42 and 28.

    • Ions for Caprolactone (Internal Standard): m/z 114 and 55.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of BPL to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of BPL in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

BPL Hydrolysis Pathway

The primary degradation pathway for beta-propiolactone in aqueous solutions is hydrolysis, which leads to the formation of the non-toxic 3-hydroxypropionic acid.

BPL_Hydrolysis BPL Beta-propiolactone HPA 3-Hydroxypropionic Acid BPL->HPA Hydrolysis H2O Water (H₂O) H2O->BPL

Caption: Hydrolysis of beta-propiolactone to 3-hydroxypropionic acid.

Experimental Workflow for BPL Stability Study

A typical workflow for assessing the stability of a beta-propiolactone solution involves several key steps from sample incubation to data analysis.

BPL_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare BPL solutions in desired matrix Spike Spike with Internal Standard Prep->Spike Incubate Incubate at controlled temperature and pH Spike->Incubate Sample Collect samples at defined time points Incubate->Sample Extract Extract BPL from samples Sample->Extract GCMS Analyze by GC-MS Extract->GCMS Quantify Quantify BPL concentration GCMS->Quantify HalfLife Calculate Half-life Quantify->HalfLife

Caption: Workflow for a beta-propiolactone stability study.

Conclusion

The stability of beta-propiolactone solutions is a critical parameter that requires careful management. Its degradation via hydrolysis is accelerated by increased temperature and pH. For applications in research and drug development, it is imperative to store BPL at the recommended -20°C and to be aware of its limited half-life in aqueous solutions, especially at physiological pH and temperature. The use of validated analytical methods, such as the GC-MS protocol detailed in this guide, is essential for accurately monitoring BPL concentrations and ensuring the safety and efficacy of resulting products. Adherence to these guidelines will enable researchers and professionals to handle and utilize beta-propiolactone in a safe, controlled, and effective manner.

References

Methodological & Application

Application Notes and Protocols for SARS-CoV-2 Inactivation Using β-Propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the inactivation of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) using β-propiolactone (BPL). BPL is an effective inactivating agent widely used in the development of whole-virus vaccines and for preparing non-infectious viral antigens for research purposes.[1][2][3] Proper handling and adherence to safety protocols are critical when working with BPL due to its toxicity and carcinogenicity.[4]

Mechanism of Action

β-propiolactone is an alkylating agent that irreversibly modifies viral nucleic acids and proteins.[1][5][6] The primary mechanism of viral inactivation is the alkylation of nucleic acids, which forms adducts with nucleobases, particularly guanine.[1] This modification impedes transcription and replication of the viral genome.[5] Additionally, BPL can cause acetylation and cross-linking between proteins and nucleic acids, further ensuring the inactivation of the virus.[1][6]

G BPL β-Propiolactone ViralRNA Viral RNA BPL->ViralRNA Reacts with ViralProteins Viral Proteins BPL->ViralProteins Reacts with Crosslinking Protein-Nucleic Acid Cross-linking BPL->Crosslinking Induces Alkylation Alkylation of Guanine ViralRNA->Alkylation Leads to ViralRNA->Crosslinking ViralProteins->Crosslinking Adducts Formation of Nucleic Acid Adducts Alkylation->Adducts Results in Inactivation Viral Inactivation Adducts->Inactivation Crosslinking->Inactivation

Caption: Mechanism of β-propiolactone viral inactivation.

Quantitative Data Summary

The following table summarizes key parameters from various studies on SARS-CoV-2 inactivation using BPL. It is important to note that optimal conditions may vary depending on the viral titer, sample matrix, and intended application.

BPL Concentration (v/v)Incubation Temperature (°C)Incubation Time (hours)Hydrolysis ConditionsResultReference
1:200041637°C for 4 hoursComplete inactivation[2][3]
1:10004237°C for 2 hoursComplete inactivation[7]
1:2000436Not specifiedComplete inactivation[7]
0.1%2-81 or 7137°C for 1 or 2 hoursTiter reduction of up to 10^4 TCID50/ml[1][8]
1:8000Room Temperature24Not specifiedComplete inactivation[9]
0.5%41637°C for 2 hoursComplete inactivation[10]

Experimental Protocols

Materials:

  • SARS-CoV-2 viral stock (known titer)

  • β-propiolactone (BPL) (CAS No: 57-57-8)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 7.5%)

  • Vero E6 cells or other susceptible cell line for infectivity assays

  • Personal Protective Equipment (PPE): Chemical resistant gloves (nitrile or butyl), tightly fitted safety goggles, face shield, lab coat.[4][11]

  • Certified chemical fume hood[4]

  • Incubators (4°C, 37°C)

  • Centrifuge

Safety Precautions:

  • BPL is a hazardous chemical. It is a suspected human carcinogen and is acutely toxic upon inhalation.[4]

  • All work with BPL must be conducted in a certified chemical fume hood.[4][11]

  • Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[11][12]

  • Have an emergency plan for spills and exposures. An eyewash station and safety shower must be readily accessible.[4][13]

  • Dispose of BPL and BPL-contaminated waste according to institutional and national regulations for hazardous chemical waste.

Protocol for BPL Inactivation of SARS-CoV-2 in Cell Culture Supernatant:

This protocol is a synthesis of methodologies described in the literature.[1][2][7]

  • Preparation:

    • Thaw the SARS-CoV-2 viral stock on ice.

    • All subsequent steps involving live virus must be performed in a Biosafety Level 3 (BSL-3) laboratory.

    • Prepare a fresh stock solution of BPL in cold DMEM immediately before use. For example, to prepare a 10% BPL solution, add 100 µL of BPL to 900 µL of cold DMEM.

  • Inactivation:

    • In a sterile tube, add the desired volume of viral supernatant.

    • To adjust the pH, you may add a buffered solution such as sodium bicarbonate to a final concentration of approximately 0.15%.[1]

    • Add the freshly prepared BPL solution to the viral supernatant to achieve the desired final concentration (e.g., 1:2000 v/v). Mix gently by inverting the tube several times.

    • Incubate the mixture at 4°C for 16-24 hours with gentle agitation.[2]

  • Hydrolysis of BPL:

    • Following the inactivation incubation, transfer the tube to a 37°C incubator for 2-4 hours.[2] This step is crucial to hydrolyze any remaining active BPL into non-toxic byproducts.[1]

  • Verification of Inactivation:

    • To confirm complete inactivation, perform at least three consecutive passages on a susceptible cell line, such as Vero E6 cells.

    • Inoculate a confluent monolayer of Vero E6 cells with the BPL-treated viral supernatant.

    • Incubate the cells at 37°C and observe for any cytopathic effect (CPE) for at least 72 hours.[10]

    • The absence of CPE after three passages indicates successful inactivation.

    • Further confirmation can be achieved by performing a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on the treated supernatant.

  • Storage:

    • Store the inactivated viral preparation at -80°C for long-term use.

G cluster_BSL3 BSL-3 Laboratory cluster_BSL2 BSL-2 Laboratory (Post-Hydrolysis) Start Start: SARS-CoV-2 Stock PrepareBPL Prepare fresh BPL solution in cold medium Start->PrepareBPL AddBPL Add BPL to viral supernatant (e.g., 1:2000 v/v) PrepareBPL->AddBPL Incubate4C Incubate at 4°C for 16-24 hours AddBPL->Incubate4C Hydrolyze Hydrolyze residual BPL at 37°C for 2-4 hours Incubate4C->Hydrolyze Verify Verify Inactivation (3 passages on Vero E6 cells) Hydrolyze->Verify Store Store inactivated virus at -80°C Verify->Store

Caption: Experimental workflow for SARS-CoV-2 inactivation.

Considerations and Troubleshooting

  • Antigenicity: While BPL is known to preserve the antigenicity of viral proteins better than agents like formaldehyde, high concentrations of BPL can lead to protein aggregation and a loss of antigenic potential.[2][3][14] It is recommended to titrate the BPL concentration to find the optimal balance between complete inactivation and preservation of antigenicity for your specific application.[15]

  • Sample Matrix: The composition of the sample (e.g., saliva, cell culture medium) can influence the effectiveness of BPL inactivation.[1] It is advisable to validate the inactivation protocol for each specific sample matrix.

  • Incomplete Inactivation: If inactivation is not complete, consider increasing the BPL concentration or extending the incubation time. However, be mindful of the potential impact on antigenicity.

  • pH: The pH of the viral suspension can affect the stability and reactivity of BPL. Buffering the solution may be necessary to ensure consistent results.[1]

By following these detailed protocols and considering the key variables, researchers can safely and effectively inactivate SARS-CoV-2 for a variety of research and development applications.

References

Application Notes and Protocols for the Sterilization of Biological Materials Using β-Propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Propiolactone (BPL) is a versatile and effective chemical agent for the sterilization of a wide range of biological materials. Its ability to inactivate viruses, bacteria, fungi, and spores at low temperatures with minimal damage to the antigenicity and biological activity of many proteins makes it a valuable tool in research and the development of biologics, including vaccines and tissue grafts.[1][2][3] This document provides detailed application notes and protocols for the use of β-propiolactone in the sterilization of various biological materials.

Mechanism of Action: β-Propiolactone is an alkylating agent that irreversibly modifies nucleic acids (DNA and RNA) and proteins.[4] It reacts with various functional groups, including carboxyl, amino, sulfhydryl, and hydroxyl groups, leading to the disruption of essential cellular processes and the inactivation of microorganisms.[2] BPL's primary mode of action is the carboxyethylation of nucleic bases, which fundamentally disrupts the viral genome.

Quantitative Data on Sterilization Efficacy

The effectiveness of β-propiolactone sterilization is dependent on several factors, including the concentration of BPL, temperature, exposure time, and the type and concentration of the microorganism. The decimal reduction time (D-value), which is the time required to achieve a 90% reduction (1-log) in the microbial population, is a critical parameter for evaluating sterilization efficacy.

Table 1: Inactivation of Viruses by β-Propiolactone

VirusBiological MaterialBPL ConcentrationTemperature (°C)TimeLog Reduction (PFU/mL or TCID50/mL)Reference
Rabies Virus Cell Culture Supernatant1:3000 (v/v)424 hoursComplete Inactivation[5]
Cell Culture Supernatant1:4000 (v/v)448 hoursComplete Inactivation[5]
SARS-CoV-2 Cell Culture Supernatant1:2000 (v/v)Not SpecifiedNot SpecifiedComplete Inactivation[6]
Infectious Bovine Rhinotracheitis (IBR) Virus Not Specified1:250 (v/v)44 hoursComplete Inactivation[7][8]
Not Specified1:500 (v/v)45 hoursComplete Inactivation[7][8]
Not Specified1:1000 (v/v)412 hoursComplete Inactivation[7][8]
Not Specified1:250 (v/v)3730 minutesComplete Inactivation[7][8]
Not Specified1:500 - 1:1000 (v/v)37120 minutesComplete Inactivation[7][8]
Vesicular Stomatitis Virus (VSV) Human Cryo Poor Plasma0.1%Not Specified300 minutes3-5 log10
Semliki Forest Virus (SFV) Human Cryo Poor Plasma0.1%Not Specified300 minutes3-5 log10
Bovine Viral Diarrhea Virus (BVDV) Human Cryo Poor Plasma0.1%Not Specified300 minutes3-5 log10
Human Immunodeficiency Virus (HIV-1) Human Cryo Poor Plasma0.1%Not Specified300 minutes0-3 log10

Table 2: Sporicidal and Bactericidal Activity of β-Propiolactone

MicroorganismSpore/VegetativeBPL ConcentrationTemperature (°C)D-value (minutes)Reference
Bacillus subtilis var. niger SporesVapor20 to -20Low temperature coefficient[9]
Various Bacteria & Fungi Vegetative & SporesNot SpecifiedNot SpecifiedEffective disinfectant[2][7]

Impact on Biological Materials

A key advantage of β-propiolactone is its ability to sterilize with minimal impact on the structural and functional integrity of many biological molecules.

Proteins and Enzymes

β-Propiolactone reacts with amino acid residues, which can potentially alter protein structure and function. However, under controlled conditions, it is possible to achieve sterilization while preserving significant biological activity. Studies have shown that BPL is favored for vaccine production because it helps preserve virus capsid proteins, maintaining high immunogenicity.

Tissue Grafts

β-Propiolactone has been successfully used to sterilize various tissue allografts, including arteries, bone, cartilage, and tendons. Studies on tendon homografts sterilized with BPL have shown that the original collagen fibrous framework is decomposed and replaced by a new collagen structure, leading to the formation of a functional new tendon with minimal inflammatory reaction.[5] This indicates that while BPL affects the original tissue matrix, it does not hinder the subsequent remodeling and integration of the graft. Regenerated collagen sutures sterilized with BPL show little to no loss in strength compared to heat sterilization.[10]

Experimental Protocols

General Considerations
  • Purity of β-Propiolactone: Use a high-purity grade of BPL for all sterilization procedures.

  • pH: The stability and reactivity of BPL are pH-dependent. The hydrolysis of BPL is faster at higher pH.

  • Temperature: Temperature significantly influences the rate of both microbial inactivation and BPL hydrolysis. Higher temperatures lead to faster inactivation but also more rapid degradation of BPL.

  • Mixing: Ensure thorough mixing of BPL with the biological material to achieve uniform sterilization.

  • Safety Precautions: β-Propiolactone is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Protocol 1: Sterilization of Viral Suspensions for Vaccine Production

This protocol is a general guideline and should be optimized for specific viruses and production processes.

Materials:

  • Viral suspension

  • β-Propiolactone (BPL)

  • Sterile buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Sterile, sealed container

  • Incubator or cold room

  • Hydrolysis bath (e.g., water bath)

Procedure:

  • Preparation of Viral Suspension: Clarify the viral harvest to remove cellular debris. The viral suspension can be concentrated if necessary.

  • Dilution of BPL: Prepare a fresh stock solution of BPL in a sterile, cold buffer immediately before use.

  • Addition of BPL: While gently stirring the viral suspension at the desired temperature (e.g., 4°C), slowly add the BPL solution to achieve the final desired concentration (typically between 0.025% and 0.2% v/v).

  • Inactivation: Continue to stir the mixture in a sealed container for the predetermined inactivation time (e.g., 12-24 hours at 4°C). The optimal time and temperature should be determined empirically for each virus.

  • Hydrolysis of BPL: After the inactivation period, raise the temperature to 37°C and incubate for approximately 2 hours to hydrolyze any residual BPL. BPL hydrolyzes to the non-toxic 3-hydroxypropionic acid.

  • Verification of Inactivation: To confirm complete inactivation, passage the treated viral suspension in a susceptible cell culture system and monitor for any cytopathic effects (CPE) or other signs of viral replication for at least three passages.

  • Sterility Testing: Perform standard sterility tests to ensure the absence of bacterial and fungal contaminants.

Workflow for Viral Inactivation using β-Propiolactone:

G cluster_prep Preparation cluster_inactivation Inactivation cluster_post_treatment Post-Treatment & QC A Viral Harvest B Clarification & Concentration A->B C Addition of β-Propiolactone B->C D Incubation (e.g., 4°C, 12-24h) C->D E Hydrolysis of BPL (e.g., 37°C, 2h) D->E F Inactivation Verification E->F G Sterility Testing E->G H Final Sterile Product F->H G->H

Caption: Workflow for viral inactivation using β-propiolactone.

Protocol 2: Sterilization of Tissue Grafts (e.g., Arteries, Bone, Cartilage)

This protocol is a general guideline for the sterilization of dense connective tissues.

Materials:

  • Tissue graft

  • Sterile 0.9% saline solution

  • β-Propiolactone (BPL)

  • Sterile container

  • Shaker or rocker

  • Sterile water for rinsing

  • Lyophilizer or freezer for storage

Procedure:

  • Tissue Preparation: Harvest the tissue using aseptic techniques as much as possible. Clean the tissue of any adherent soft tissues and blood. The thickness of the tissue should not exceed 6 mm to ensure complete penetration of the BPL.[2]

  • Pre-washing: Wash the tissue graft in sterile 0.9% saline solution to remove excess blood and debris.

  • Sterilization Solution Preparation: Prepare a 1% (v/v) solution of BPL in sterile, cold 0.9% saline.

  • Sterilization: Immerse the tissue graft completely in the BPL solution in a sterile container. Ensure the volume of the solution is sufficient to cover the tissue entirely. Place the container on a shaker or rocker for 1-2 hours at a controlled temperature (e.g., room temperature or 37°C).

  • Rinsing: After sterilization, aseptically remove the tissue from the BPL solution and rinse it thoroughly with sterile water to remove residual BPL and its hydrolysis products.

  • Storage: The sterilized tissue can be stored frozen at -20 to -30°C or lyophilized (freeze-dried) for long-term storage at room temperature under vacuum.[2]

  • Validation: The sterilization process should be validated by challenging the process with known concentrations of resistant microorganisms.

Logical Relationship of BPL Sterilization Parameters:

G BPL_Conc BPL Concentration Sterility Sterility Assurance Level BPL_Conc->Sterility Integrity Material Integrity BPL_Conc->Integrity Temp Temperature Temp->Sterility Temp->Integrity Time Exposure Time Time->Sterility Time->Integrity Microbe_Type Microorganism Type Microbe_Type->Sterility Material Biological Material Material->Sterility

Caption: Key parameters influencing BPL sterilization outcome.

Validation of the Sterilization Process

Validation of the sterilization process is crucial to ensure that it consistently delivers a sterile product. The validation process should be designed to demonstrate a Sterility Assurance Level (SAL) of 10⁻⁶, which is the probability of one non-sterile unit in one million.

Key Steps in Validation:

  • Process Development: Define the sterilization process parameters, including BPL concentration, temperature, exposure time, and hydrolysis conditions.

  • Bioburden Determination: Determine the microbial load (bioburden) of the biological material before sterilization.

  • Selection of a Biological Indicator (BI): Select a resistant microorganism (e.g., spores of Bacillus subtilis) as a biological indicator to challenge the sterilization process.

  • Inactivation Kinetics: Determine the D-value of the BI under the defined sterilization conditions.

  • Cycle Validation: Perform fractional or half-cycle studies to demonstrate that the process can achieve the desired SAL.

  • Residual Testing: Validate a method for detecting and quantifying residual BPL to ensure it is below acceptable limits.

  • Product Functionality: Confirm that the sterilized biological material retains its critical quality attributes (e.g., antigenicity of a vaccine, biomechanical properties of a tissue graft).

Residual Testing

Due to the potential carcinogenicity of β-propiolactone, it is essential to ensure its complete hydrolysis and to test for any residual amounts in the final product. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the determination of residual BPL.

Experimental Protocol for Residual BPL Testing by GC-MS:

Materials:

  • Sterilized biological material

  • Ethyl acetate (or other suitable extraction solvent)

  • Internal standard (e.g., caprolactone)

  • GC-MS system with a suitable capillary column (e.g., HP-INNOWAX)

Procedure:

  • Sample Preparation:

    • To a known amount of the sterilized biological material, add a known amount of the internal standard.

    • Extract the sample with ethyl acetate.

    • Separate the organic layer containing the BPL and internal standard.

    • Concentrate the extract if necessary.

  • GC-MS Analysis:

    • Inject a small volume of the extract into the GC-MS system.

    • Use a temperature program that effectively separates BPL from other components.

    • Monitor for the characteristic mass-to-charge ratio (m/z) of BPL (e.g., m/z 42).

  • Quantification:

    • Create a calibration curve using known concentrations of BPL and the internal standard.

    • Quantify the amount of residual BPL in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Signaling Pathway of Microbial Inactivation by β-Propiolactone:

G cluster_targets Cellular Targets cluster_effects Molecular Effects BPL β-Propiolactone Nucleic_Acids Nucleic Acids (DNA, RNA) BPL->Nucleic_Acids reacts with Proteins Proteins BPL->Proteins reacts with Alkylation Alkylation of Nucleobases Nucleic_Acids->Alkylation Crosslinking DNA-Protein Crosslinking Nucleic_Acids->Crosslinking Proteins->Crosslinking Modification Amino Acid Modification Proteins->Modification Inactivation Microbial Inactivation Alkylation->Inactivation Crosslinking->Inactivation Modification->Inactivation

Caption: Mechanism of microbial inactivation by β-propiolactone.

Regulatory Considerations

The use of chemical sterilants for biological materials is subject to regulatory oversight by agencies such as the U.S. Food and Drug Administration (FDA). It is crucial to follow current Good Manufacturing Practices (cGMP) and to validate the sterilization process according to established guidelines. While specific regulations for BPL may vary, the general principles of sterilization validation, process control, and documentation apply. Relevant standards from organizations like the Association for the Advancement of Medical Instrumentation (AAMI) can provide valuable guidance on chemical sterilization.[11]

Conclusion

β-Propiolactone is a powerful and effective sterilant for a variety of biological materials. Its ability to inactivate a broad spectrum of microorganisms at low temperatures makes it particularly suitable for sensitive materials like vaccines and tissue grafts. However, its use requires careful optimization of process parameters, thorough validation, and rigorous testing for residuals to ensure the safety and efficacy of the final product. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for Anionic Ring-Opening Polymerization of β-Propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anionic ring-opening polymerization (AROP) of β-propiolactone, a key method for synthesizing poly(β-propiolactone) (PPL), a biodegradable and biocompatible polyester with significant potential in biomedical applications, including drug delivery. This document outlines the polymerization mechanism, key experimental parameters, detailed protocols for polymer synthesis and subsequent nanoparticle formulation for drug delivery, and troubleshooting guidelines.

Introduction to Anionic Ring-Opening Polymerization of β-Propiolactone

Anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of well-defined polyesters from β-lactones.[1] This method offers excellent control over polymer architecture, molecular weight, and end-group functionality, making it particularly suitable for creating materials for biomedical applications. The polymerization of β-propiolactone proceeds via a nucleophilic attack on the strained four-membered ring, leading to ring opening and the formation of a propagating polymer chain. The "living" nature of this polymerization, when conducted under appropriate conditions, allows for the synthesis of polymers with narrow molecular weight distributions (low polydispersity index, PDI).[2]

The properties of the resulting poly(β-propiolactone) can be tailored by controlling the polymerization conditions, such as the choice of initiator, solvent, temperature, and monomer-to-initiator ratio.[3][4] These synthetic polyesters are analogous to naturally occurring polyhydroxyalkanoates (PHAs) and are of great interest for applications in drug delivery, tissue engineering, and the development of sustainable materials.[2]

Mechanism of Anionic Ring-Opening Polymerization

The AROP of β-propiolactone is initiated by a nucleophile that attacks the electrophilic carbon of the β-lactone ring. The ring-opening can proceed through two main pathways, depending on the site of nucleophilic attack:

  • Acyl-Oxygen Cleavage: The nucleophile attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the formation of an alkoxide propagating species.

  • Alkyl-Oxygen Cleavage: The nucleophile attacks the β-carbon, resulting in the cleavage of the alkyl-oxygen bond and the formation of a carboxylate propagating species.[2] In the case of β-propiolactone, propagation generally proceeds via the more stable carboxylate anion.[5]

The initiation step is highly dependent on the nature of the initiator used. Strong bases and nucleophiles are effective initiators.[1] The choice of initiator also influences the potential for side reactions, such as elimination reactions that can lead to the formation of unsaturated end-groups.[3]

Quantitative Data Presentation

The molecular weight of the resulting poly(β-propiolactone) can be controlled by the monomer-to-initiator ratio ([M]/[I]), while a narrow polydispersity index (PDI) is indicative of a "living" polymerization with minimal termination or chain transfer reactions.[3] The following tables summarize the expected relationships between experimental parameters and polymer characteristics for the anionic ring-opening polymerization of β-propiolactone.

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and Polydispersity

Entry[Monomer]:[Initiator] RatioTarget Mn ( g/mol )Obtained Mn ( g/mol )PDI (Mw/Mn)
150:13,6003,500 - 4,000< 1.2
2100:17,2007,000 - 7,500< 1.2
3200:114,40014,000 - 15,000< 1.2
4500:136,00035,000 - 38,000< 1.2

Note: Target Mn is calculated based on the molecular weight of β-propiolactone (72.06 g/mol ) and assumes 100% monomer conversion.[3][6] Actual obtained Mn may vary based on experimental conditions.

Table 2: Comparison of Common Initiators for Anionic ROP of β-Lactones

Initiator SystemTypical SolventTemperature (°C)Key AdvantagesPotential Disadvantages
Potassium Acetate/18-crown-6THF20-25Good control over Mn and PDI, "living" characteristics.[4]Requires use of crown ether, which can be difficult to remove.
Tetrabutylammonium AcetateTHF, Dichloromethane20-25Soluble in common organic solvents, good control.[4]Can be hygroscopic.
Potassium Naphthalenide/18-crown-6THF20-25Efficient initiation.[5]Highly sensitive to air and moisture, can lead to side reactions.
Sodium BenzoateDMF25-50Readily available and inexpensive.May result in broader PDI compared to other systems.
Hydroxides (e.g., tetrabutylammonium hydroxide)THF20-25Effective initiation.[4]Can promote side reactions like hydrolysis of the monomer or polymer.

Experimental Protocols

4.1. Protocol for Anionic Ring-Opening Polymerization of β-Propiolactone

This protocol describes a general procedure for the AROP of β-propiolactone using tetrabutylammonium acetate as an initiator in tetrahydrofuran (THF).

Materials:

  • β-Propiolactone (freshly distilled under reduced pressure)

  • Tetrabutylammonium acetate (dried under vacuum)

  • Tetrahydrofuran (THF), anhydrous (freshly distilled from sodium/benzophenone ketyl)

  • Methanol (for termination)

  • Cold methanol (for precipitation)

  • Schlenk flask and standard Schlenk line or glovebox equipment

  • Argon or nitrogen gas (high purity)

Procedure:

  • Preparation: Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere of argon or nitrogen.

  • Monomer and Initiator Preparation: In a glovebox or under a positive flow of inert gas, prepare a stock solution of tetrabutylammonium acetate in anhydrous THF (e.g., 0.1 M).

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of freshly distilled β-propiolactone. Dissolve the monomer in anhydrous THF.

  • Initiation: Using a syringe, add the calculated volume of the tetrabutylammonium acetate initiator solution to the monomer solution under vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight.[3]

  • Reaction: Allow the polymerization to proceed at room temperature for the desired reaction time (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR or IR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Terminate the polymerization by adding a small amount of methanol.

  • Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with cold methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC). Confirm the polymer structure by ¹H NMR and FTIR spectroscopy.[3]

4.2. Protocol for Formulation of Drug-Loaded Poly(β-propiolactone) Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using a nanoprecipitation (solvent displacement) method, suitable for encapsulating hydrophobic drugs.

Materials:

  • Poly(β-propiolactone) (PPL) synthesized as described above

  • Model hydrophobic drug (e.g., Curcumin, Paclitaxel)

  • Acetone or Tetrahydrofuran (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) or Pluronic F68 (as a stabilizer)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of poly(β-propiolactone) and the hydrophobic drug in the organic solvent (e.g., acetone).[7]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA in deionized water).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The polymer and drug will precipitate as nanoparticles upon solvent displacement.[8]

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation to remove any unencapsulated drug and excess stabilizer. The nanoparticle pellet is then washed with deionized water and redispersed.

  • Lyophilization: For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: To determine the amount of encapsulated drug, dissolve a known amount of the lyophilized nanoparticles in a suitable solvent and quantify the drug content using a technique such as UV-Vis spectrophotometry or HPLC. The drug loading and encapsulation efficiency can be calculated using the following formulas:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

4.3. Protocol for In Vitro Drug Release Study

This protocol outlines a method to study the release of the encapsulated drug from the nanoparticles over time.

Materials:

  • Drug-loaded poly(β-propiolactone) nanoparticles

  • Phosphate-buffered saline (PBS) at a physiological pH of 7.4

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

Procedure:

  • Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.

  • Dialysis: Place the nanoparticle dispersion into a dialysis bag and seal it.

  • Release Study: Immerse the dialysis bag in a larger volume of fresh PBS (the release medium) to maintain sink conditions. Place the entire setup in a shaking incubator at 37°C.[8]

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS.

  • Quantification: Analyze the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Anionic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) Initiator Initiator (Nu⁻) Monomer β-Propiolactone Initiator->Monomer Nucleophilic Attack Ring_Opened Ring-Opened Monomer (Active Center) Monomer->Ring_Opened Ring Opening Active_Chain Propagating Chain (Carboxylate Anion) Ring_Opened->Active_Chain Monomer2 β-Propiolactone Active_Chain->Monomer2 Addition of Monomer Longer_Chain Elongated Polymer Chain Monomer2->Longer_Chain Chain Growth Living_Polymer Living Polymer Chain Longer_Chain->Living_Polymer Terminator Terminating Agent (e.g., Methanol) Living_Polymer->Terminator Quenching Final_Polymer Final Polymer Terminator->Final_Polymer End-capping

Caption: Mechanism of Anionic Ring-Opening Polymerization of β-Propiolactone.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_nanoparticle Nanoparticle Formulation Setup Inert Atmosphere Setup (Schlenk Line/Glovebox) Reagents Anhydrous Solvent & Purified Monomer Setup->Reagents Initiation Initiator Addition Reagents->Initiation Polymerization Polymerization Reaction Initiation->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation PPL Poly(β-propiolactone) Isolation->PPL Organic_Phase Dissolve PPL & Drug in Organic Solvent PPL->Organic_Phase Nanoprecipitation Dropwise addition of Organic to Aqueous Phase Organic_Phase->Nanoprecipitation Aqueous_Phase Prepare Aqueous Stabilizer Solution Aqueous_Phase->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Purification Centrifugation & Washing Evaporation->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Caption: Experimental Workflow for PPL Synthesis and Nanoparticle Formulation.

Troubleshooting

Table 3: Troubleshooting Guide for Anionic ROP of β-Propiolactone

IssuePossible Cause(s)Suggested Solution(s)
Low or no monomer conversion 1. Inactive initiator. 2. Presence of polymerization inhibitors (e.g., water, oxygen). 3. Reaction temperature is too low.1. Use a freshly prepared or purchased initiator. 2. Ensure rigorous purification of monomer and solvent. Maintain a strictly inert atmosphere. 3. Increase the reaction temperature according to the established protocol.[3]
High Polydispersity Index (PDI > 1.2) 1. Slow initiation compared to propagation. 2. Presence of chain transfer or termination reactions. 3. Non-uniform reaction temperature.1. Use a more efficient initiator or a co-initiator to accelerate initiation. 2. Ensure high purity of all reagents and a strictly inert atmosphere. 3. Maintain a constant and uniform temperature using a thermostatically controlled bath.[3]
Molecular weight significantly different from target 1. Incorrect monomer-to-initiator ratio. 2. Inaccurate measurement of reagents. 3. Impurities terminating polymer chains.1. Carefully recalculate and precisely measure the monomer and initiator concentrations. 2. Use calibrated equipment for all measurements. 3. Ensure all reagents and solvents are of high purity and handled under inert conditions.[3]
Formation of unsaturated end-groups Side reactions, such as elimination, can occur, particularly with strong base initiators.[3]Consider using a different initiator system, such as a carboxylate-based initiator, which can offer better control and minimize side reactions.

References

Synthesis of Biodegradable Polyesters from β-Propiolactone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of biodegradable polyesters using β-propiolactone. The focus is on the ring-opening polymerization (ROP) of β-propiolactone to produce poly(3-hydroxypropionate) (P3HP), a versatile and biocompatible polyester with significant potential in drug delivery and biomedical applications.

Introduction

Poly(3-hydroxypropionate) (P3HP) is a linear aliphatic polyester belonging to the polyhydroxyalkanoate (PHA) family. Its biodegradability, biocompatibility, and favorable mechanical properties make it an attractive alternative to petroleum-based plastics.[1] The chemical synthesis of P3HP is most commonly achieved through the ring-opening polymerization (ROP) of β-propiolactone, a four-membered lactone.[2][3] This method allows for good control over the polymer's molecular weight and architecture.[4]

This document outlines two primary protocols for the synthesis of P3HP from β-propiolactone: anionic ring-opening polymerization (AROP) and organocatalyzed ring-opening polymerization. It also provides a protocol for the in vitro degradation assessment of the resulting polyester and discusses its applications in drug delivery, including cellular uptake mechanisms.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of P3HP.

Table 1: Polymerization Conditions and Resulting Polymer Properties

Polymerization MethodCatalyst/InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Anionic ROPPotassium Acetate/18-crown-6100:12524>9515,0001.2[4]
Anionic ROPTetrabutylammonium Hydroxide50:1256>958,0001.3[4]
Organocatalyzed ROPTBD100:16029825,0001.15[5]
Organocatalyzed ROPDBU100:16049522,0001.20[5]

Mn = Number-average molecular weight; Đ = Polydispersity Index; TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Table 2: Thermal Properties of Poly(3-hydroxypropionate) (P3HP)

Mn ( g/mol )Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Crystallinity (%)Reference
8,000-187545[2]
15,000-157850[2]
25,000-148055[6]

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization (AROP) of β-Propiolactone

This protocol describes the synthesis of P3HP via AROP using a carboxylate initiator, which proceeds through an alkyl-oxygen bond cleavage mechanism.[4]

Materials:

  • β-Propiolactone (distilled under reduced pressure from CaH₂)

  • Toluene (dried over sodium/benzophenone)

  • Potassium acetate (dried under vacuum)

  • 18-crown-6 (dried under vacuum)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line or glovebox

Procedure:

  • Initiator Preparation: In a glovebox or under a flow of inert gas, add potassium acetate (e.g., 0.1 mmol) and 18-crown-6 (e.g., 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add dry toluene (e.g., 5 mL) to dissolve the initiator complex.

  • Polymerization: In a separate dry Schlenk flask, add the desired amount of β-propiolactone (e.g., 10 mmol for a monomer-to-initiator ratio of 100:1) via syringe.

  • Add dry toluene to the monomer to achieve the desired concentration (e.g., 1 M).

  • Transfer the initiator solution to the monomer solution via cannula or syringe.

  • Stir the reaction mixture at room temperature (25 °C) for the desired time (e.g., 24 hours).

  • Quenching and Precipitation: Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold diethyl ether.

  • Purification: Decant the supernatant and wash the polymer precipitate with fresh diethyl ether two more times.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Organocatalyzed Ring-Opening Polymerization of β-Propiolactone

This protocol details the synthesis of P3HP using an organic base as a catalyst, which offers a metal-free alternative.[5]

Materials:

  • β-Propiolactone (distilled under reduced pressure from CaH₂)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzyl alcohol (as initiator, dried over molecular sieves)

  • Dichloromethane (DCM, dried over CaH₂)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reaction Setup: In a glovebox, add the catalyst (TBD or DBU, e.g., 0.1 mmol) and benzyl alcohol (e.g., 0.1 mmol) to a dry vial equipped with a stir bar.

  • Add dry DCM (e.g., 1 mL).

  • Add β-propiolactone (e.g., 10 mmol for a monomer-to-initiator ratio of 100:1).

  • Seal the vial and stir the mixture at 60 °C.

  • Monitoring and Termination: Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Once the desired conversion is reached (e.g., after 2-4 hours), cool the reaction to room temperature.

  • Purification: Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

  • Filter or centrifuge to collect the polymer.

  • Wash the polymer with fresh diethyl ether and dry under vacuum.

Protocol 3: In Vitro Degradation Study of P3HP

This protocol describes a method to assess the hydrolytic degradation of P3HP films in a phosphate buffer solution.[7]

Materials:

  • P3HP film (of known weight and dimensions)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator or water bath at 37 °C

  • Milli-Q water

Procedure:

  • Sample Preparation: Prepare thin films of P3HP by solvent casting or melt pressing. Cut the films into uniform pieces (e.g., 1 cm x 1 cm) and weigh them accurately (W₀).

  • Degradation: Place each film in a separate vial containing a known volume of PBS (e.g., 10 mL).

  • Incubate the vials at 37 °C with gentle shaking.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 56 days), remove triplicate samples for analysis.

  • Analysis:

    • Carefully remove the polymer films from the PBS.

    • Gently rinse with Milli-Q water to remove any salt residues.

    • Dry the films under vacuum to a constant weight (Wt).

    • Calculate the weight loss percentage: Weight Loss (%) = [(W₀ - Wt) / W₀] * 100.

    • Characterize the changes in molecular weight and thermal properties of the degraded polymer films using Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of biodegradable polyesters from β-propiolactone.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer β-Propiolactone Reaction Ring-Opening Polymerization Monomer->Reaction Initiator Initiator/Catalyst Initiator->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying P3HP Poly(3-hydroxypropionate) (P3HP) Drying->P3HP GPC GPC (Mn, Đ) P3HP->GPC NMR NMR (Structure) P3HP->NMR DSC DSC (Tg, Tm) P3HP->DSC Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP P3HP Nanoparticle (Drug Loaded) Endocytosis Endocytosis NP->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytosol Cytosol EarlyEndosome->Cytosol Endosomal Escape Lysosome Lysosome LateEndosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Exocytosis Exocytosis Lysosome->Exocytosis Target Intracellular Target DrugRelease->Target Cytosol->Target

References

Application Notes and Protocols for Propiolactone Treatment in Influenza Virus Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-propiolactone (BPL) is a widely utilized alkylating agent for the inactivation of viruses, including influenza, in the manufacturing of vaccines and other biological products.[1][2][3][4] Its primary mechanism of action involves the irreversible alkylation of nucleic acids, which effectively renders the virus non-infectious by preventing its replication.[1][2][3] BPL is favored in many protocols because it can achieve complete viral inactivation while preserving the antigenic integrity of viral proteins, a critical factor for inducing a robust immune response.[4][5] This document provides detailed protocols and quantitative data for the inactivation of influenza virus using beta-propiolactone.

Mechanism of Action

Beta-propiolactone acts as an alkylating agent, primarily targeting the purine residues (notably guanine) of viral RNA and DNA.[1][2] This modification of the nucleic acid structure can lead to nicks in the DNA, cross-linking between nucleic acids and proteins, and between DNA strands.[2] By altering the viral genome, BPL effectively blocks transcription and replication, leading to the inactivation of the virus.[1] While its main target is nucleic acids, BPL has also been shown to react with certain amino acids, which may cause some alterations to protein structures.[1]

Quantitative Data for Influenza Virus Inactivation with Beta-Propiolactone

The effectiveness of BPL inactivation is dependent on several factors, including concentration, temperature, and incubation time. The following tables summarize quantitative data from various studies on the inactivation of influenza and other viruses, which can serve as a guide for protocol development.

Table 1: Beta-Propiolactone Inactivation Parameters for Influenza Virus

BPL ConcentrationTemperatureIncubation TimeOutcomeReference
0.1% (v/v)4°C16 hoursComplete inactivation, retention of immunogenicity.[6][6]
0.1% (v/v)18-22°C24 hoursEffective inactivation for vaccine production.[7][7]
0.05%Room Temp.12-16 hours (overnight)Used in combination with UV for vaccine preparation.[8][8]
0.011 - 0.055 MRoom Temp.35-170 minutesComplete inactivation.[9][10][9][10]
0.5%37°C24 hoursPreparation of an antigenic and immunizing vaccine.

Table 2: Comparative Inactivation Data for Other Viruses using Beta-Propiolactone

VirusBPL ConcentrationTemperatureIncubation TimeOutcomeReference
SARS-CoV-20.1%2-8°C1 hour or 71 hoursTiter reduction of up to 10^4 TCID50/ml.[3][3]
Infectious Bovine Rhinotracheitis (IBR) Virus1:250 (0.4%)4°C4 hoursComplete inactivation.[11][12][11][12]
Infectious Bovine Rhinotracheitis (IBR) Virus1:500 (0.2%)4°C5 hoursComplete inactivation.[11][12][11][12]
Infectious Bovine Rhinotracheitis (IBR) Virus1:1000 (0.1%)4°C12 hoursComplete inactivation.[11][12][11][12]
Infectious Bovine Rhinotracheitis (IBR) Virus1:250 (0.4%)37°C30 minutesComplete inactivation.[11][12][11][12]
Infectious Bovine Rhinotracheitis (IBR) Virus1:500 (0.2%) / 1:1000 (0.1%)37°C120 minutesComplete inactivation.[11][12][11][12]
Hepatitis A Virus (HAV)1:4000 (0.025%)Not specified10 hoursComplete inactivation.[13][13]

Experimental Protocols

Preparation of Influenza Virus Stock
  • Virus Propagation: Propagate influenza virus in a suitable host system, such as embryonated chicken eggs or a qualified cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).[6]

  • Harvesting: Harvest the allantoic fluid (from eggs) or cell culture supernatant containing the virus.

  • Clarification: Centrifuge the harvested fluid at a low speed (e.g., 3,000 x g for 20 minutes at 4°C) to remove cells and cellular debris.

  • Purification (Optional but Recommended): For cleaner preparations, the virus can be further purified and concentrated using methods such as sucrose gradient ultracentrifugation.

Beta-Propiolactone Inactivation Protocol

Materials:

  • Purified and clarified influenza virus suspension.

  • Beta-propiolactone (BPL), reagent grade.

  • Sterile, buffered solution (e.g., phosphate-buffered saline - PBS), pH 7.0-8.0.[8]

  • Sterile glassware or plasticware.

  • Stir plate and magnetic stir bar.

  • Incubator or cold room set to the desired temperature.

  • Water bath for hydrolysis.

Procedure:

  • Dilution of BPL: Prepare a stock solution of BPL in cold, sterile water or buffer immediately before use. Caution: BPL is a potential carcinogen and should be handled with appropriate personal protective equipment in a chemical fume hood.

  • pH Adjustment: Ensure the pH of the virus suspension is between 7.0 and 8.0 for optimal BPL activity and stability of viral antigens.[8]

  • Addition of BPL: While gently stirring the virus suspension at the desired temperature (e.g., 4°C or room temperature), add the BPL solution dropwise to achieve the final desired concentration (e.g., 0.1% v/v).[6]

  • Inactivation Incubation: Continue to stir the mixture for the predetermined inactivation period (e.g., 16-24 hours at 4°C). The container should be sealed to prevent evaporation.

  • Hydrolysis of BPL: After the inactivation period, hydrolyze the remaining BPL by incubating the mixture in a water bath at 37°C for 1-2 hours.[3] This step converts BPL to the non-toxic beta-hydroxy-propionic acid.

  • Verification of Inactivation: It is crucial to confirm the complete inactivation of the virus. This is typically done by passaging the BPL-treated virus suspension in a susceptible cell line (e.g., MDCK cells) for at least three passages and observing for any cytopathic effect (CPE).[14] The absence of CPE indicates successful inactivation.

  • Storage: Store the inactivated virus preparation at -80°C for long-term use.

Visualizations

G cluster_prep Virus Preparation cluster_inactivation BPL Inactivation cluster_validation Validation & Storage Propagate 1. Propagate Influenza Virus (Eggs or Cell Culture) Harvest 2. Harvest Virus-Containing Fluid Propagate->Harvest Clarify 3. Clarify by Centrifugation Harvest->Clarify Purify 4. Purify and Concentrate (e.g., Sucrose Gradient) Clarify->Purify AdjustpH 5. Adjust pH to 7.0-8.0 Purify->AdjustpH AddBPL 6. Add Beta-Propiolactone AdjustpH->AddBPL Incubate 7. Incubate (e.g., 4°C, 16-24h) AddBPL->Incubate Hydrolyze 8. Hydrolyze BPL (37°C, 1-2h) Incubate->Hydrolyze Verify 9. Verify Inactivation (Cell Culture Passaging) Hydrolyze->Verify Store 10. Store at -80°C Verify->Store

Caption: Experimental workflow for influenza virus inactivation using beta-propiolactone.

G cluster_virus Influenza Virus ViralRNA Viral RNA Alkylation Alkylation of Guanine Residues ViralRNA->Alkylation Crosslinking Nucleic Acid-Protein Cross-linking ViralRNA->Crosslinking ViralProteins Viral Proteins (Antigens) ViralProteins->Crosslinking BPL Beta-Propiolactone (Alkylating Agent) BPL->Alkylation Reacts with BPL->Crosslinking Induces InactivatedVirus Inactivated Virus Alkylation->InactivatedVirus Crosslinking->InactivatedVirus BlockedReplication Blocked Replication (Non-infectious) InactivatedVirus->BlockedReplication PreservedAntigenicity Preserved Antigenicity InactivatedVirus->PreservedAntigenicity

References

Application Notes and Protocols for Large-Scale Beta-Propiolactone (BPL) Inactivation of HIV for Vaccine Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of a safe and effective vaccine against the Human Immunodeficiency Virus (HIV) remains a critical global health priority. Whole inactivated virus (WIV) vaccines represent a traditional and proven approach to vaccine development. This strategy involves treating the live virus with chemical or physical methods to eliminate its infectivity while preserving the structural integrity of its surface antigens, which are crucial for inducing a protective immune response. Beta-propiolactone (BPL) is a widely used inactivating agent in the manufacturing of viral vaccines, including those for influenza and rabies.[1] Its efficacy in irreversibly modifying viral nucleic acids while maintaining the antigenicity of viral proteins makes it a compelling candidate for the production of a whole inactivated HIV vaccine.[1]

These application notes provide a comprehensive overview and detailed protocols for the large-scale inactivation of HIV using beta-propiolactone for vaccine manufacturing. The information is intended for researchers, scientists, and drug development professionals working in the field of HIV vaccine development.

Data Presentation

Table 1: Parameters for Large-Scale BPL Inactivation of HIV-1
ParameterValue/RangeReference
Inactivating Agent Beta-propiolactone (BPL)[1][2]
BPL Concentration 1:2000 (v/v) dilution[2]
Initial Incubation Temperature 5°C[2]
Initial Incubation Time 24 hours[2]
pH 7.00 ± 0.5[2]
Hydrolysis Temperature 37°C ± 0.2°C[2]
Hydrolysis Time 24 hours for gradual heating, followed by 5 hours at 37°C[2]
Scale Up to 1000-L stainless steel tanks[1][2]
Table 2: Inactivation Kinetics and Validation of HIV-1 after BPL Treatment
Time Point (hours)Viral Titer (log10 TCID50/mL)StatusReference
0>4.3Infectious[2]
12UndetectableComplete Inactivation[2]
24UndetectableComplete Inactivation[2]
42 (with high-titer spike)UndetectableComplete Inactivation[2]
Inactivation Range 9.1 log10 to 11.5 log10 --- [2]
Table 3: Preservation of Viral Antigenicity after BPL Inactivation (Qualitative Summary)
AntigenMethod of AssessmentResultReference
HIV-1 Viral ProteinsImmunogenicity studiesAntigenicity and immunogenicity retained[1][2]
Poliovirus D-antigenQuantitative recoveryHigh recovery (60-88%)[1]
Influenza Virus HA TiterHemagglutination AssayStrain-dependent, can be preserved with optimized BPL concentration[1]

Note: Specific quantitative data from ELISA or Western blot assays directly comparing the integrity of HIV-1 envelope glycoproteins (gp120 and gp41) before and after BPL inactivation were not available in the reviewed literature. However, multiple sources confirm the retention of overall antigenicity and immunogenicity.

Experimental Protocols

Protocol 1: Large-Scale BPL Inactivation of HIV-1

This protocol is adapted from a demonstrated, reproducible manufacturing process for an HIV-1 therapeutic vaccine candidate.[2]

Materials:

  • High-titer HIV-1 viral harvest

  • Beta-propiolactone (BPL), 98-99% purity

  • Sodium hydroxide (NaOH) for pH adjustment

  • 1000-L stainless steel, jacketed, and temperature-controlled vessels (2)

  • Peristaltic pump and sterile tubing for transfer

  • 1.2-µm cellulose ester filter

Procedure:

  • Preparation of Viral Harvest:

    • Culture a chronically HIV-1 infected human T lymphoma cell line (e.g., HuT 78) to the desired volume (e.g., 800 L in 1000-L tanks).[2]

    • Separate the soluble virus from intact cells and cellular debris by filtering the culture supernatant through a 1.2-µm cellulose ester filter into the first 1000-L stainless steel tank.[2]

  • Initial Cooling and pH Adjustment:

    • Cool the viral filtrate in the first tank to 5°C.[2]

    • Adjust the pH of the filtrate to 7.30 ± 0.1 using NaOH.[2]

  • BPL Addition and Initial Incubation:

    • Add BPL to the cooled viral filtrate to a final dilution of 1:2000 (v/v).[2]

    • Circulate the mixture for one hour to ensure homogenous distribution of BPL.[2]

  • Transfer and Continued Inactivation:

    • To ensure complete and consistent interaction between BPL and the virus, transfer the entire volume to a second 1000-L vessel using a peristaltic pump and sterile tubing.[2]

    • Incubate the mixture in the second vessel under continuous circulation at 5°C and a pH of 7.00 ± 0.5 for an additional 23 hours.[2]

  • BPL Hydrolysis:

    • After the 24-hour inactivation period, gradually increase the temperature of the inactivated viral suspension to 37°C ± 0.2°C over a period of 24 hours.[2]

    • Maintain the temperature at 37°C for an additional five hours to ensure complete hydrolysis of any residual BPL into non-toxic byproducts.[2]

  • Sampling for Inactivation Validation:

    • Throughout the inactivation process, aseptically remove samples at specific time points (e.g., 0, 12, 24, and 48 hours) for viral titer analysis to validate the kinetics of inactivation (see Protocol 2).[2]

Protocol 2: Validation of HIV-1 Inactivation using the TCID50 Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay is a method used to quantify viral infectivity by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Materials:

  • Samples of BPL-treated and untreated (control) HIV-1

  • Permissive host cells (e.g., PHA-stimulated peripheral blood mononuclear cells (PBMCs) from a healthy donor or a susceptible T-cell line)

  • 96-well flat-bottomed tissue culture plates

  • Growth medium (e.g., RPMI 1640 with 20% FBS, L-glutamine, penicillin/streptomycin, and IL-2)

  • Serial dilution tubes

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Cell Plating:

    • The day before the assay, seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection.

  • Serial Dilution of Virus Samples:

    • For each time point sample of the inactivation process and the untreated control, prepare a series of 10-fold dilutions in growth medium. The dilution range should be broad enough to encompass the expected endpoint.

  • Infection of Cells:

    • Carefully remove the culture medium from the plated cells.

    • Inoculate replicate wells (e.g., 4-8 wells per dilution) with a small volume (e.g., 100 µL) of each viral dilution.

    • Include several wells with medium only as a negative control.

    • Incubate the plates at 37°C for 2 hours to allow for viral adsorption.

  • Incubation:

    • After the adsorption period, add fresh growth medium to each well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

  • Observation of Cytopathic Effect (CPE):

    • Observe the cell monolayers daily using an inverted microscope for the appearance of CPE (e.g., syncytia formation, cell rounding, and detachment).

    • At the end of the incubation period, score each well as either positive or negative for CPE.

  • Calculation of TCID50:

    • Use a statistical method, such as the Spearman-Kärber or Reed-Muench method, to calculate the TCID50/mL. This value represents the viral titer at which 50% of the cell cultures are infected.

    • For the BPL-treated samples, the absence of CPE in all wells, even at the lowest dilution, indicates complete inactivation.

Visualizations

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_host_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion FusionPore 6. Fusion Pore Formation CD4->gp120 2. Conformational Change in gp120 CCR5_CXCR4->gp41 4. gp41 Conformational Change & Fusion Peptide Insertion ViralCore 7. Viral Core Entry FusionPore->ViralCore

Caption: HIV-1 entry and membrane fusion signaling pathway.

BPL_Inactivation_Workflow Start High-Titer HIV-1 Harvest Filter Filtration (1.2 µm) Start->Filter Cool_pH Cool to 5°C & Adjust pH to 7.3 Filter->Cool_pH Add_BPL Add BPL (1:2000 v/v) Cool_pH->Add_BPL Incubate1 Incubate with Circulation (1 hr) Add_BPL->Incubate1 Transfer Transfer to Second Vessel Incubate1->Transfer Incubate2 Incubate with Circulation (23 hrs) Transfer->Incubate2 Hydrolysis Gradual Heating to 37°C & Hold (29 hrs) Incubate2->Hydrolysis QC_Sampling QC Sampling for Inactivation Validation Incubate2->QC_Sampling End Inactivated HIV-1 Vaccine Bulk Hydrolysis->End Hydrolysis->QC_Sampling

Caption: Large-scale BPL inactivation experimental workflow.

Inactivation_Logic BPL Beta-propiolactone ViralProteins Viral Proteins (e.g., gp120, gp41) BPL->ViralProteins Minimal Modification Alkylation Irreversible Alkylation BPL->Alkylation NucleicAcid Viral RNA/DNA NucleicAcid->Alkylation PreservedAntigenicity Preserved Antigenicity & Immunogenicity ViralProteins->PreservedAntigenicity LossOfInfectivity Loss of Infectivity Alkylation->LossOfInfectivity VaccineCandidate Whole Inactivated Vaccine Candidate LossOfInfectivity->VaccineCandidate PreservedAntigenicity->VaccineCandidate

Caption: Logical relationship of BPL inactivation of HIV.

References

Application Notes and Protocols for the Reaction of β-Propiolactone with Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Propiolactone (BPL) is a versatile organic compound frequently utilized as an alkylating agent and, notably, for the inactivation of viruses in vaccine production[1][2][3]. Its efficacy stems from its ability to react with various nucleophiles, including the constituent components of viruses like nucleic acids (DNA/RNA) and proteins[4][5]. The primary mechanism involves the irreversible alkylation of nucleobases, leading to structural modifications that can inhibit viral replication and infectivity[3][6]. Understanding the specifics of these reactions is crucial for optimizing inactivation protocols and for studying the mutagenic and carcinogenic potential of BPL, which is linked to its formation of DNA adducts[7][8][9].

This document provides detailed experimental protocols for reacting BPL with nucleosides, summarizes key quantitative data, and illustrates the underlying chemical and biological pathways.

Reaction Mechanism and Specificity

β-Propiolactone reacts with nucleosides primarily through an SN2 alkylation mechanism[7][8]. The nucleophilic centers on the purine and pyrimidine bases attack the β-carbon of the lactone, leading to the opening of the four-membered ring and the formation of a carboxyethyl adduct.

  • Guanosine: The most reactive nucleobase is guanine[7][8]. The primary site of alkylation is the N7 position, yielding 7-(2-carboxyethyl)guanine (7-CEG)[7][8]. At longer reaction times, a dialkylated product, 7,9-di(2-carboxyethyl)-guanine, can also form[7].

  • Adenosine: Adenosine is modified at the N1 position to form 1-(2-carboxyethyl)adenine (1-CEA)[7][8]. The reaction with deoxyadenosine can also yield a secondary product, 3-(β-D-2-deoxyribosyl)-7,8-dihydropyrimido-[2,l-i]purine-9-one (dDPP)[10].

  • Cytidine: Cytidine is alkylated at the N3 position, resulting in 3-(2-carboxyethyl)cytidine (3-CEC)[7][8].

  • Thymidine and Uridine: No reaction products have been observed when thymidine and uracil/uridine are treated with β-propiolactone under typical experimental conditions[1][2][11].

The reaction is generally more favorable for alkylation than acylation for all nucleobases[7][12]. The overall reactivity decreases from nucleobases to larger structures like double-stranded DNA[7][8].

Reaction_Mechanism cluster_reactants Reactants cluster_products Products BPL β-Propiolactone Adduct Carboxyethyl Adduct (e.g., 7-(2-carboxyethyl)guanine) BPL->Adduct  Nucleophilic Attack  (Alkylation) HPA 3-Hydroxypropionic acid (Hydrolysis Product) BPL->HPA Hydrolysis Nucleoside Nucleoside (e.g., Guanosine) Water H₂O

Figure 1. General reaction scheme for β-propiolactone with a nucleoside.

Data Summary

NucleosideReactivityPrimary AdductPrimary Reaction SiteCitation
Guanosine / DeoxyguanosineHigh7-(2-carboxyethyl)guanine (7-CEG)N7[7][8]
Adenosine / DeoxyadenosineModerate1-(2-carboxyethyl)adenine (1-CEA)N1[7][8]
CytidineModerate3-(2-carboxyethyl)cytidine (3-CEC)N3[7][8]
ThymidineNoneNo reaction products observedN/A[1][2]
UridineNoneNo reaction products observedN/A[1][2]
ParameterConditionPurposeCitation
Nucleoside Conc.20 mMSubstrate for reaction[1]
BPL Conc.~0.1% (final) / ~11 mMAlkylating agent[1][3]
Buffer1.0 M Potassium PhosphateMaintain pH[1]
pH9.0 - 9.3Increase reaction product yield[1][13]
Temperature4°C - 37°CControl reaction rate[1][5]
Incubation Time16 hours (nucleosides)Allow reaction to proceed to completion[1]
Analysis MethodsNMR, LC-MSProduct identification and quantification[1][2][11]

Experimental Protocols

These protocols are based on methodologies reported in the literature for the reaction of BPL with nucleosides and subsequent analysis[1].

Objective: To synthesize carboxyethyl adducts of a specific nucleoside (e.g., deoxyguanosine, deoxyadenosine, or cytidine) for characterization.

Materials:

  • Nucleoside (e.g., deoxyguanosine)

  • β-Propiolactone (BPL), freshly prepared solution

  • Deuterium Oxide (D₂O) for NMR analysis

  • Potassium Phosphate (1.0 M solution)

  • Sodium Hydroxide (1.0 M)

  • Microcentrifuge tubes or glass vials

  • Incubator or water bath at 22°C

Procedure:

  • Prepare Nucleoside Solution: Dissolve the chosen nucleoside in D₂O to a final concentration of 20 mM.

  • Prepare Reaction Mixture: In a suitable vial, combine the following in order:

    • 1500 µL of the 20 mM nucleoside solution.

    • 460 µL of D₂O.

    • 40 µL of 1.0 M potassium phosphate buffer.

  • Adjust pH: Carefully adjust the pH of the mixture to 9.3 using 1.0 M sodium hydroxide. A high pH is used to increase the yield of reaction products[1].

  • Initiate Reaction: Add 2 µL of pure β-propiolactone to the reaction mixture.

  • Incubate: Immediately after adding BPL, mix the solution gently but thoroughly. Incubate the reaction for 16 hours at 22°C[1].

  • Storage: After incubation, store the samples at 4°C prior to analysis.

  • Analysis: Analyze the reaction products by Nuclear Magnetic Resonance (NMR) spectroscopy. Unmodified nucleosides will typically produce off-scale peaks, while the formation of adducts results in new, downfield-shifted peaks[1].

Objective: To separate and identify BPL-nucleoside adducts using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is particularly useful for complex mixtures or when quantifying conversion rates.

Materials:

  • Reaction mixture from Protocol 1

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (or other suitable mobile phase modifier)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Depending on the initial concentration, the reaction mixture may need to be diluted with water or the mobile phase starting condition. A typical dilution might be 1:10 or 1:100.

  • LC Separation:

    • Inject the diluted sample onto a C18 reverse-phase column.

    • Use a gradient elution program. For example:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-30 minutes to separate compounds based on polarity.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan to identify the molecular weights of the eluted compounds. The expected mass of the adduct will be the mass of the original nucleoside plus the mass of the carboxyethyl group (72.02 Da).

    • Perform tandem MS (MS/MS or MS²) on the parent ion masses of interest to obtain fragmentation patterns, which can confirm the structure of the adducts[1].

Visualized Workflows and Biological Implications

Experimental_Workflow A 1. Prepare 20 mM Nucleoside Solution in D₂O B 2. Add Buffer & Adjust pH to 9.3 A->B C 3. Initiate Reaction with β-Propiolactone B->C D 4. Incubate (16h at 22°C) C->D E 5. Sample Storage (4°C) D->E F 6. Analysis E->F G NMR Spectroscopy F->G Structural ID H LC-MS Analysis F->H Quantification & ID

Figure 2. Workflow for the reaction and analysis of BPL-nucleoside adducts.

The formation of these nucleoside adducts is the chemical basis for the biological effects of BPL. When BPL reacts with DNA or RNA within a virus, the resulting adducts can disrupt base pairing and block the enzymatic machinery responsible for replication and transcription, leading to viral inactivation[4][5]. In living organisms, if these DNA adducts are not repaired, they can lead to mutations during DNA replication, which is the underlying mechanism of BPL's carcinogenicity[9].

Biological_Implications cluster_outcomes Biological Consequences BPL β-Propiolactone Exposure Reaction Alkylation of Nucleosides in DNA/RNA (G, A, C) BPL->Reaction Adducts Formation of Carboxyethyl-DNA/RNA Adducts Reaction->Adducts Virus Virus Inactivation (Disruption of Replication) Adducts->Virus Application Mutation Mutagenesis / Carcinogenesis (Replication Errors) Adducts->Mutation Toxicological Effect

Figure 3. Logical pathway from BPL exposure to biological outcomes.

References

Application Note & Protocol: Quantification of Residual β-Propiolactone in Inactivated Vaccines by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-propiolactone (BPL) is a widely utilized agent for the inactivation of viruses in the manufacturing of vaccines.[1][2] Its effectiveness in neutralizing viral particles is crucial for producing safe and effective inactivated vaccines. However, due to the carcinogenic nature of BPL, it is imperative to ensure its complete hydrolysis into non-toxic byproducts, primarily 3-hydroxypropionic acid, before the final vaccine formulation.[1][3] Regulatory agencies mandate stringent limits on residual BPL in the final vaccine product to ensure patient safety.

This application note provides a detailed protocol for the sensitive and reliable quantification of residual β-propiolactone in vaccine preparations using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high specificity and low detection limits, making it suitable for the quality control of inactivated vaccines.[4][5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of residual BPL in vaccine samples.

1. Materials and Reagents

  • β-propiolactone (BPL) standard

  • Acetonitrile (HPLC grade or equivalent)[4][6]

  • Ethyl acetate (HPLC grade or equivalent)[1][3]

  • Caprolactone (internal standard - optional)[1]

  • Deionized water

  • Vaccine samples (purified and unpurified)

  • Helium (carrier gas, 99.999% purity)[4][5]

  • 0.45 µm syringe filters

2. Equipment

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Agilent HP-INNOWAX capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent[4][5][6]

  • Autosampler vials and caps

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes and tips

3. Preparation of Standard Solutions

  • BPL Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of BPL standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.05 µg/mL to 10 µg/mL).[4][5]

4. Sample Preparation

  • Liquid-Liquid Extraction:

    • To 1 mL of the vaccine sample, add 1 mL of ethyl acetate.[1][3]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Carefully collect the upper ethyl acetate layer for GC-MS analysis.[1]

  • Direct Injection (using Acetonitrile):

    • For some vaccine matrices, direct analysis after protein precipitation with acetonitrile may be possible.[4]

    • Mix the vaccine sample with an equal volume of acetonitrile.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Analyze the supernatant.

5. GC-MS Instrumental Parameters

The following parameters have been reported to provide good chromatographic separation and detection of BPL:

ParameterSetting
Gas Chromatograph
ColumnAgilent HP-INNOWAX (30 m x 0.32 mm i.d., 0.25 µm)[4][5][6]
Inlet Temperature200°C[4][5][6]
Carrier GasHelium[4][5][6]
Flow Rate1 mL/min (or 25.1 mL/min as reported in one study)[1][4]
Oven TemperatureIsothermal at 80°C[4][5][6]
Injection Volume1 µL
Run Time8 minutes[4][5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C[4][5][6]
Transfer Line Temp.280°C[1]
Detection ModeSelected Ion Monitoring (SIM)[4]
Monitored Ion (m/z)42[4][5][6]

Data Presentation

The performance of the GC-MS method for BPL quantification is summarized in the table below, based on published data.

ParameterMethod 1 (Rabies Vaccine)[4][5]Method 2 (COVID-19 Vaccine)[1]Method 3 (COVID-19 Vaccine)[3]
Linearity Range 0.50–10.01 µg/mL0.2–20 µg/mL0.2-20 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.015 µg/mL0.68 µg/mL0.07 µg/mL
Limit of Quantification (LOQ) 0.050 µg/mL2.06 µg/mL0.20 µg/mL
Recovery 102.65% - 103.46%Not ReportedNot Reported
Precision (RSD%) < 3.0%< 3% (peak area)Not Reported

Visualizations

The following diagrams illustrate the experimental workflow and the chemical hydrolysis of β-propiolactone.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification vaccine Vaccine Sample extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) vaccine->extraction bpl_std BPL Standard standards Prepare Calibration Standards bpl_std->standards gcms GC-MS System (SIM Mode, m/z 42) extraction->gcms standards->gcms data Data Acquisition gcms->data calibration Generate Calibration Curve data->calibration quantify Quantify Residual BPL data->quantify calibration->quantify report Report Results quantify->report

Caption: Experimental workflow for GC-MS quantification of residual BPL in vaccines.

bpl_hydrolysis BPL β-Propiolactone (Active Inactivator) HPA 3-Hydroxypropionic Acid (Non-toxic byproduct) BPL->HPA Hydrolysis (promoted by heat & neutral/alkaline pH) H2O Water (from vaccine matrix) H2O->HPA

Caption: Hydrolysis of β-propiolactone into a non-toxic byproduct.

Conclusion

The described GC-MS method is a simple, sensitive, and versatile approach for the determination of residual β-propiolactone in inactivated vaccine samples.[4][5] The method demonstrates excellent linearity, low detection limits, and satisfactory precision, meeting the stringent requirements for quality control in vaccine manufacturing.[4][5] The use of Selected Ion Monitoring (SIM) enhances the specificity and sensitivity of the analysis, allowing for accurate quantification of trace levels of BPL.[4] This ensures that the final vaccine product is free from potentially harmful residues of the inactivating agent, safeguarding public health.

References

Application Notes and Protocols for the One-Pot Terpolymerization of β-Propiolactone, Epoxides, and CO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the one-pot terpolymerization of β-propiolactone (BPL), epoxides, and carbon dioxide (CO2) to synthesize functional poly(ester-ether-carbonate)s. This innovative approach allows for the creation of biodegradable polymers with tunable properties, offering significant potential for applications in drug delivery, medical devices, and sustainable materials.

Introduction

The one-pot terpolymerization of β-propiolactone, epoxides, and CO2 is a powerful technique for synthesizing random, block, and gradient terpolymers.[1][2][3] This method addresses the challenge of combining monomers with different reactivities into a single polymer chain.[1][4] The resulting poly(ester-ether-carbonate)s exhibit a range of thermal and mechanical properties that can be precisely controlled by adjusting reaction conditions and catalyst selection.[2][5] Key to this process is the use of sophisticated catalyst systems that can mediate the different polymerization reactions simultaneously or sequentially.[1][2][5]

Catalyst Systems and Mechanisms

Several catalyst systems have been developed for this terpolymerization, with binary cobalt-based systems and organoboron catalysts being particularly effective.

A widely used system consists of a SalcyCo(III)OTs complex (where Salcy is N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminocyclohexane and OTs is p-toluenesulfonate) paired with an organic co-catalyst, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[1][4][6] This binary catalyst is adept at promoting both the ring-opening polymerization of BPL and the alternating copolymerization of epoxides and CO2.[6] A key feature of this system is its ability to control the regioselective ring-opening of BPL, favoring the cleavage of the alkyl C–O bond. This regioselectivity is crucial as it prevents undesirable transesterification side reactions, leading to a more controlled polymerization and well-defined polymer structures.[1][6] Carbon dioxide plays a dual role in this system, acting as both a monomer and a control agent to prevent side reactions.[1][6]

More recently, metal-free organoboron catalysts have emerged as a versatile alternative.[2][3][5] Mononuclear and dinuclear organoboron catalysts can be used to regulate the polymer sequence, producing tapered or gradient terpolymers.[2][3][5] By employing a mixture of these catalysts, it is possible to facilitate an intermolecular chain shuttling mechanism, which allows for the synthesis of gradient poly(ester-carbonate)s.[2][3][5]

Experimental Data Summary

The following tables summarize the quantitative data from representative terpolymerization experiments using different catalyst systems and monomers.

Table 1: Terpolymerization of Propylene Oxide (PO), CO2, and β-Propiolactone (BPL) using SalcyCo(III)OTs/MTBD Catalyst System

EntryEpoxideBPL/Epoxide RatioCO2 Pressure (bar)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Junction Units (%)Tg (°C)
1PO1:14012>9518,5001.154017.4
2CHO1:14010>9521,3001.1238-
3FurGE1:14015>9515,2001.2039-

Data extracted from a representative study on controlled random terpolymerization.[1]

Table 2: Multicomponent Polymerization of Phenyl Glycidyl Ether (PGE), Phthalic Anhydride (PA), BPL, and CO2

Time (h)Epoxide Conversion (%)PA Conversion (%)BPL Conversion (%)Carbonate Content (%)Ester (from PA) (%)Ester (from BPL) (%)Mn ( g/mol )Đ (Mw/Mn)Tg (°C)
2259815575208,9001.1035.1
555>994015602515,6001.1220.5
1185>997028452722,1001.15-6.3

Conditions: (salcy)CoOTs/MTBD/PGE/PA/BPL = 1/1/1500/150/500 molar ratio; 3.0 MPa CO2 pressure.[6]

Table 3: Sequence-Regulated Terpolymerization of Epoxides, CO2, and BPL using Organoboron Catalysts

CatalystEpoxidePolymer MicrostructureMn ( g/mol )Đ (Mw/Mn)
Catalyst 1 (Mononuclear)CHOTapered P3HP-b-PC12,3001.25
Catalyst 2 (Dinuclear)CHOPC-b-P3HP15,8001.18
Mixed 1 & 2CHOGradient PC-grad-P3HP14,1001.32

P3HP: poly(3-hydroxypropionate), PC: polycarbonate. Data is illustrative of the capabilities of organoboron catalysts.[2][3][5]

Experimental Protocols

Protocol 1: Representative Procedure for Random Terpolymerization using SalcyCo(III)OTs/MTBD

This protocol is adapted from the one-pot terpolymerization of β-propiolactone, epoxides, and CO2.[1]

Materials:

  • SalcyCo(III)OTs

  • 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

  • Racemic terminal epoxide (e.g., propylene oxide, cyclohexene oxide)

  • β-propiolactone (BPL)

  • Dry, degassed solvent (if applicable)

  • High-pressure autoclave reactor equipped with a magnetic stirrer

Procedure:

  • All manipulations of air- and/or water-sensitive compounds should be performed in a glovebox or using standard Schlenk techniques under a dry nitrogen atmosphere.

  • In a pre-dried 20 mL autoclave, dissolve SalcyCo(III)OTs (0.02 mmol, 1 equivalent) in the chosen terminal epoxide (10 mmol, 500 equivalents). This should form a reddish-brown solution.

  • Add MTBD (0.02 mmol, 1 equivalent) to the solution under a nitrogen atmosphere.

  • Add β-propiolactone to the reactor.

  • Seal the autoclave, remove it from the glovebox, and pressurize with CO2 to the desired pressure (e.g., 40 bar).

  • Place the autoclave in a pre-heated oil bath or heating block at the desired reaction temperature (e.g., 30-80 °C) and stir for the specified reaction time.

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the CO2.

  • Open the reactor and dissolve the crude polymer in a suitable solvent (e.g., dichloromethane).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

  • Filter and dry the polymer in a vacuum oven to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR, ¹³C NMR, and gel permeation chromatography (GPC) to determine composition, molecular weight, and dispersity.

Visualizations

Diagram 1: General Workflow for One-Pot Terpolymerization

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Isolation cluster_analysis Characterization prep_catalyst Prepare Catalyst Solution (SalcyCo(III)OTs in Epoxide) add_cocatalyst Add Co-catalyst (MTBD) prep_catalyst->add_cocatalyst add_bpl Add β-Propiolactone add_cocatalyst->add_bpl pressurize Pressurize with CO2 add_bpl->pressurize heat_stir Heat and Stir pressurize->heat_stir depressurize Depressurize Reactor heat_stir->depressurize dissolve Dissolve Crude Polymer depressurize->dissolve precipitate Precipitate Polymer dissolve->precipitate dry Dry Polymer precipitate->dry analysis NMR, GPC, etc. dry->analysis

Caption: A generalized experimental workflow for the one-pot terpolymerization process.

Diagram 2: Proposed Catalytic Cycle for SalcyCo(III)OTs/MTBD System

G initiation Initiation: Epoxide + MTBD -> Alkoxide co2_insertion CO2 Insertion initiation->co2_insertion carbonate_end Propagating Carbonate Chain End co2_insertion->carbonate_end epoxide_attack Nucleophilic Attack on Epoxide carbonate_end->epoxide_attack Path A bpl_coordination BPL Coordination to Co(III) carbonate_end->bpl_coordination Path B polymer_chain Growing Terpolymer Chain carbonate_end->polymer_chain epoxide_attack->initiation Chain Growth bpl_ring_opening Regioselective BPL Ring-Opening (Alkyl C-O Cleavage) bpl_coordination->bpl_ring_opening carboxy_end Propagating Carboxy Chain End bpl_ring_opening->carboxy_end carboxy_end->epoxide_attack carboxy_end->polymer_chain

Caption: A simplified representation of the proposed catalytic cycle.

Conclusion

The one-pot terpolymerization of β-propiolactone, epoxides, and CO2 offers a versatile and efficient route to a new class of biodegradable polymers. The ability to fine-tune the polymer composition and architecture by selecting the appropriate catalyst and reaction conditions opens up numerous possibilities for the development of advanced materials for biomedical and other high-value applications. The protocols and data presented here provide a solid foundation for researchers to explore this exciting area of polymer chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing β-Propiolactone Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing β-propiolactone (BPL) polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for β-propiolactone polymerization?

The ring-opening polymerization (ROP) of β-propiolactone can proceed through several mechanisms, primarily determined by the choice of initiator and reaction conditions. The main pathways include:

  • Anionic ROP: This common method is initiated by a nucleophilic attack on the β-lactone ring. The nature of the nucleophile is critical; weaker nucleophiles like carboxylate salts typically attack the C4 carbon (alkyl-oxygen bond cleavage), while strong nucleophiles such as alkali metal alkoxides can attack the carbonyl carbon (acyl-oxygen bond cleavage).[1]

  • Cationic ROP: Initiated by protic or Lewis acids, this method can be sensitive to impurities and may lead to side reactions, often resulting in polymers with lower molecular weights and broader polydispersity indices (PDIs) compared to anionic polymerization.[2]

  • Coordination-Insertion ROP: This mechanism is characteristic of metal-based initiators (e.g., complexes of Zn, Al, Zr, Y). The monomer coordinates to the metal center before insertion into the metal-initiator bond, which allows for excellent control over the polymerization process.[1]

  • Organocatalyzed ROP: Metal-free basic organocatalysts like guanidines (TBD), amidines (DBU), and phosphazenes (BEMP) are effective for β-lactone polymerization under mild conditions.[1][2]

Q2: How do I choose the right initiator for my desired polymer characteristics?

The choice of initiator is crucial for controlling the polymerization and the final properties of the polymer.

  • For well-defined polymers with low polydispersity , coordination-insertion catalysts or anionic systems that exhibit "living" characteristics are often preferred.[3] For instance, using a crown ether like 18-crown-6 with a sodium salt in anionic polymerization can lead to a living polymerization, allowing for good control over molecular weight.[3]

  • For metal-free applications , organocatalysts are a powerful alternative.[2]

  • If high molecular weight is the primary goal, cobalt-based catalysts in coordination-insertion polymerization have shown excellent results.[3]

  • Cationic initiators like triflic acid can be effective but may offer less control over the polymer architecture.[3]

Q3: What are the most critical parameters to control during BPL polymerization?

To achieve a successful and reproducible polymerization, the following parameters must be strictly controlled:

  • Monomer Purity: Water and other protic impurities can react with and consume many initiators, particularly in anionic polymerization, thereby inhibiting the reaction.[1] Thorough purification of the monomer is essential.

  • Solvent Purity: Solvents must be rigorously dried, as trace amounts of water can terminate the polymerization.

  • Temperature: Reaction temperature can influence the polymerization rate, side reactions, and the final properties of the polymer. Spontaneous polymerization can occur at elevated temperatures.[4]

  • Atmosphere: Many polymerization systems are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is critical.

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

Low monomer conversion or a low polymer yield is a common issue that can often be traced back to problems with the initiator, monomer purity, or overall reaction conditions.[1]

Potential Cause Troubleshooting Action
Inactive Initiator The selected initiator may not be sufficiently nucleophilic or basic to initiate polymerization under the chosen conditions. For anionic polymerizations, the addition of a crown ether can help to activate dormant monomers by complexing the counter-ion.[1]
Monomer Impurities Water and other protic impurities can consume the initiator. It is crucial to thoroughly purify the monomer and dry all solvents and glassware.[1]
Side Reactions Competing side reactions, such as elimination to form unsaturated species, can reduce the yield. Optimizing the reaction temperature and initiator choice can help to minimize these.
Improper Reaction Setup Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas to prevent contamination from air and moisture.[1]

A step-by-step workflow for diagnosing and resolving low polymer yield.
Issue 2: Broad Polydispersity (PDI)

A broad PDI indicates a lack of control over the polymerization, leading to polymer chains of widely varying lengths.

Potential Cause Troubleshooting Action
Chain Transfer Reactions Impurities or the solvent can act as chain transfer agents. Ensure high purity of all reagents and choose a solvent that is inert under the reaction conditions.
Slow Initiation If the initiation rate is slower than the propagation rate, it can lead to a broad PDI. Ensure the initiator is sufficiently active or consider a different initiator/catalyst system.
Transesterification Intra- or intermolecular transesterification can occur, especially at higher temperatures and conversions, leading to a broadening of the PDI.[5] Lowering the reaction temperature or reaction time can help. The presence of CO2 in some systems can suppress these side reactions.[5]
Termination Reactions Uncontrolled termination reactions will lead to a broad PDI. Ensure the reaction is free of terminating agents like water or oxygen.

Simplified comparison of major polymerization mechanisms for β-propiolactone.

Experimental Protocols

Protocol 1: Monomer and Solvent Purification

This protocol is critical for the success of most BPL polymerization methods, especially anionic polymerization.

Monomer Purification:

  • Stir the β-propiolactone monomer over calcium hydride (CaH₂) under an inert atmosphere for 24-48 hours.

  • Distill the monomer under reduced pressure immediately before use.

  • Store the purified monomer under argon at -20°C.[1]

Solvent (THF) Drying:

  • Reflux tetrahydrofuran (THF) over a sodium/benzophenone ketyl indicator until a persistent deep blue or purple color is achieved.

  • Distill the dry THF under an inert atmosphere directly into the reaction flask.[1]

Glassware Preparation:

  • Dry all glassware in an oven at >120°C overnight.

  • Assemble the glassware while still hot under a stream of inert gas.[1]

Protocol 2: Anionic ROP of β-Butyrolactone with Potassium Naphthalenide/18-crown-6

This protocol for the related monomer β-butyrolactone (BBL) provides a good reference for anionic polymerization.

Materials:

  • β-Butyrolactone (distilled over CaH₂)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Potassium metal

  • Naphthalene

  • 18-crown-6

Procedure:

  • In a glovebox, prepare a solution of potassium naphthalenide by stirring potassium metal and naphthalene in THF overnight.

  • In a separate flame-dried Schlenk flask under argon, dissolve 18-crown-6 in dry THF.

  • Add the potassium naphthalenide solution dropwise to the 18-crown-6 solution until a persistent green color is observed, indicating the formation of the active initiator complex.

  • Cool the initiator solution to 0°C and add the purified β-butyrolactone dropwise via syringe.

  • Allow the reaction to stir at room temperature for the specified time.

  • Quench the polymerization by adding a small amount of acidified methanol.[2]

  • Isolate the polymer by precipitation in a non-solvent (e.g., cold methanol or diethyl ether), followed by filtration and drying under vacuum.[2]

Protocol 3: Cationic ROP of β-Propiolactone with Trifluoromethanesulfonic Acid

Materials:

  • β-Propiolactone (distilled from P₂O₅)

  • Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified β-propiolactone in dry dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoromethanesulfonic acid dropwise via syringe to initiate the polymerization.

  • Maintain the reaction at 0°C and monitor its progress.

  • Terminate the polymerization by adding a small amount of a base like pyridine or triethylamine.[2]

  • Isolate the polymer by precipitation, filtration, and drying.[3]

Quantitative Data Summary

The following tables summarize results for the polymerization of racemic β-butyrolactone (rac-BBL) and other β-lactones, which can serve as a valuable reference for experimental design with β-propiolactone.[1]

Table 1: Organocatalyzed Ring-Opening Polymerization of rac-β-Butyrolactone [2]

MonomerCatalystInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
rac-β-ButyrolactoneTBDBenzyl AlcoholToluene250.518,0001.1098
rac-β-ButyrolactoneDBUBenzyl AlcoholToluene25215,5001.1595

Table 2: Cationic Ring-Opening Polymerization [2]

MonomerInitiator/CatalystSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
β-PropiolactoneTrifluoromethanesulfonic acidCH₂Cl₂015,0001.860
β-ButyrolactoneMethyl triflateCH₂Cl₂25243,5001.675

References

troubleshooting low monomer conversion in propiolactone polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of propiolactone. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve common issues leading to low monomer conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound polymerization is showing low or no monomer conversion. What are the most common initial checks I should perform?

A1: Low conversion in this compound ROP can often be traced back to a few key areas. Begin by verifying the following:

  • Monomer Purity: Impurities, especially water and other protic compounds, can react with and consume many common initiators, particularly in anionic polymerizations, preventing the reaction from starting.[1] Ensure your this compound monomer has been properly purified and dried before use.

  • Initiator/Catalyst Activity: Confirm that your initiator and catalyst are active and have been stored under the appropriate conditions (e.g., inert atmosphere, low temperature). Degradation of the initiator is a frequent cause of reaction failure.[2][3]

  • Inert Atmosphere: Anionic polymerizations are highly sensitive to air and moisture. Ensure that the reaction is conducted under a dry, inert atmosphere (e.g., high-purity argon or nitrogen) using standard Schlenk line or glovebox techniques.[2]

  • Reaction Conditions: Double-check your reaction temperature and time. Some polymerizations may require specific temperature ranges to proceed efficiently. Also, ensure the reaction has been allowed to run for a sufficient duration.[2][3]

Q2: I suspect my initiator is inactive or inefficient. How can I address this?

A2: Initiator issues are a primary cause of low monomer conversion. Consider the following solutions:

  • Verify Initiator Activity: If possible, test the activity of your initiator. For anionic polymerizations, if you are using a freshly prepared or a new batch of initiator and still face issues, consider that the chosen initiator may not be sufficiently nucleophilic or basic to initiate the polymerization under your selected conditions.[1][2]

  • Use of Activators/Co-catalysts: For anionic polymerizations, the presence of a crown ether (e.g., 18-crown-6) can be essential to activate dormant initiators by complexing the counter-ion.[1][4] For some catalyst systems, a co-catalyst might be necessary to achieve high conversion.

  • Initiator Concentration: Ensure the correct monomer-to-initiator ratio is used. An incorrect ratio can lead to lower than expected molecular weights or incomplete conversion.[2]

Q3: How do impurities in the monomer or solvent affect the polymerization, and how can I mitigate this?

A3: Impurities are a major obstacle to successful this compound polymerization, especially in anionic ROP.

  • Impact of Water: Water and other protic impurities can react with and deactivate anionic initiators, effectively stopping the polymerization before it starts.[1]

  • Other Inhibitors: Some commercial monomers may contain stabilizers or inhibitors that need to be removed before polymerization.[2]

  • Solutions:

    • Rigorous Purification: The monomer and solvent must be of high purity. This typically involves drying over an appropriate agent (e.g., CaH₂) followed by distillation under reduced pressure immediately before use.[1][2]

    • Inert Atmosphere Techniques: Employing Schlenk line or glovebox techniques is crucial to prevent the introduction of atmospheric moisture and oxygen.[2] All glassware should be flame- or oven-dried before use.[1]

Q4: My monomer conversion is low, and I'm observing a broad polydispersity index (PDI). What could be the cause?

A4: A high PDI along with low conversion often points to issues with initiation, chain transfer, or termination reactions.

  • Slow Initiation: If the initiation rate is much slower than the propagation rate, it can lead to a broad molecular weight distribution.[2] Using a more efficient initiator or adding a co-initiator can help accelerate the initiation step.[2]

  • Chain Transfer/Termination: Impurities in the monomer or solvent can act as unwanted initiators or chain transfer agents, leading to a high PDI.[1][2] Rigorous purification of all reagents and maintaining a strictly inert atmosphere are critical to minimize these side reactions.[2]

  • Side Reactions: Competing side reactions, such as elimination to form crotonates, can consume monomer without leading to polymer chain growth, thus reducing the overall yield.[1] This is particularly prevalent with strong, non-nucleophilic bases.[1]

Q5: Could the polymerization mechanism itself be the reason for low conversion?

A5: Yes, the choice of polymerization mechanism (anionic, cationic, or coordination-insertion) and the specific catalyst/initiator system can significantly impact conversion.

  • Anionic ROP: Highly sensitive to impurities but can be very efficient with proper technique.[1]

  • Cationic ROP: Can be initiated by strong acids, but the mechanism can be complex with the potential for side reactions.

  • Coordination-Insertion ROP: Often provides excellent control over the polymerization but requires a specific metal-based initiator.

If you are consistently experiencing low conversion with one type of system, it may be beneficial to explore alternative catalytic systems.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of different catalyst systems for the ring-opening polymerization of β-propiolactone (BPL).

Catalyst SystemCatalyst/InitiatorMonomer/Catalyst RatioTime (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
Cobalt-Based(salcy)Co(III)OTs / MTBD / BnOH500:1:1:12>9997,0001.19[5]
CationicTriflic Acid (TfOH)100:1 (with L-lactide)246511,0001.4[5]
AnionicSodium Acetate / 18-crown-6----Narrow[5]
OrganocatalystN-Heterocyclic Carbene (NHC)-----[5]

Experimental Protocols

Protocol 1: Monomer and Solvent Purification

Safety Note: β-propiolactones are hazardous and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Monomer Purification (β-propiolactone):

  • Stir the crude β-propiolactone monomer over calcium hydride (CaH₂) under an inert atmosphere for 24-48 hours.[1]

  • Distill the monomer under reduced pressure immediately before use.[1]

  • Store the purified monomer under argon at -20°C.[1]

Solvent Purification (Tetrahydrofuran - THF):

  • Reflux THF over a sodium/benzophenone ketyl until a persistent deep blue or purple color is achieved.[1]

  • Distill the THF under an inert atmosphere directly into the reaction flask.[1]

Protocol 2: General Procedure for Anionic ROP of β-propiolactone

  • Glassware Preparation: Dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of inert gas.[1]

  • Reaction Setup: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.[1]

  • Initiator Preparation: Add the initiator (e.g., potassium acetate) and crown ether (e.g., 18-crown-6) to the flask. Transfer the required volume of anhydrous THF to the flask via cannula or a gas-tight syringe. Stir until the initiator complex is fully dissolved.[1]

  • Polymerization:

    • Cool the initiator solution to the desired reaction temperature (e.g., 0°C or room temperature) using an appropriate bath.[1]

    • Slowly add the purified β-propiolactone monomer to the stirring initiator solution via a gas-tight syringe. The monomer-to-initiator ratio will determine the target molecular weight.[1]

    • Allow the reaction to proceed for the desired amount of time.

  • Quenching: Quench the polymerization by adding a small amount of degassed methanol.[1]

  • Polymer Isolation and Purification:

    • Concentrate the polymer solution under reduced pressure.[1]

    • Precipitate the polymer by slowly adding the solution to a large volume of a vigorously stirring, cold non-solvent (e.g., hexanes or diethyl ether).[1]

    • Collect the precipitated polymer by filtration or decantation.[1]

    • Wash the polymer with fresh, cold non-solvent and dry under vacuum at room temperature until a constant weight is achieved.[1]

  • Characterization:

    • Analyze the molecular weight and PDI by Gel Permeation Chromatography (GPC).[1]

    • Confirm the chemical structure by ¹H and ¹³C NMR spectroscopy.[1]

    • Analyze thermal properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

Visualizations

Troubleshooting_Low_Conversion Start Low Monomer Conversion Observed Check_Purity Verify Monomer and Solvent Purity Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Check_Initiator Assess Initiator/Catalyst Activity and Concentration Initiator_OK Initiator Active? Check_Initiator->Initiator_OK Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Purity_OK->Check_Initiator Yes Purify Action: Re-purify Monomer and/or Solvent Purity_OK->Purify No Initiator_OK->Check_Conditions Yes New_Initiator Action: Use Fresh/New Initiator or Add Co-catalyst Initiator_OK->New_Initiator No Adjust_Conditions Action: Optimize Temperature/Time and Ensure Inert Atmosphere Conditions_OK->Adjust_Conditions No Investigate_Side_Reactions Investigate Potential Side Reactions Conditions_OK->Investigate_Side_Reactions Yes Re_Run Re-run Experiment Purify->Re_Run New_Initiator->Re_Run Adjust_Conditions->Re_Run Investigate_Side_Reactions->Re_Run

Caption: Troubleshooting workflow for low monomer conversion.

Anionic_ROP_Workflow Start Start: Anionic ROP of this compound Purification 1. Monomer & Solvent Purification (Drying & Distillation) Start->Purification Setup 2. Reaction Setup (Flame-dried glassware, inert atmosphere) Purification->Setup Initiation 3. Initiator Preparation & Addition Setup->Initiation Polymerization 4. Monomer Addition & Polymerization Initiation->Polymerization Quenching 5. Quench Reaction (e.g., with Methanol) Polymerization->Quenching Isolation 6. Polymer Isolation (Precipitation & Filtration) Quenching->Isolation Drying 7. Drying Polymer (Under Vacuum) Isolation->Drying Characterization 8. Characterization (GPC, NMR, DSC, TGA) Drying->Characterization End End: Purified Polymer Characterization->End

Caption: Experimental workflow for anionic ROP.

Logical_Relationships Low_Conversion Low Monomer Conversion Impure_Monomer Impure Monomer/ Solvent (e.g., H2O) Impure_Monomer->Low_Conversion leads to Inactive_Initiator Inactive/ Inefficient Initiator Inactive_Initiator->Low_Conversion leads to Poor_Conditions Suboptimal Reaction Conditions Poor_Conditions->Low_Conversion leads to Side_Reactions Side Reactions (e.g., Elimination) Side_Reactions->Low_Conversion leads to

Caption: Key factors leading to low monomer conversion.

References

Technical Support Center: Optimizing Beta-Propiolactone (BPL) Concentration for Efficient SARS-CoV-2 Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of beta-propiolactone (BPL) concentration for the effective and safe inactivation of SARS-CoV-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of SARS-CoV-2 inactivation by beta-propiolactone (BPL)?

A1: BPL is an alkylating agent that primarily inactivates viruses by irreversibly alkylating nucleic acids.[1][2][3] It also causes acetylation and cross-linking between proteins and nucleic acids (DNA or RNA).[1][2] This modification of the viral genome renders the virus incapable of replication, thus inactivating it.

Q2: What is a typical starting concentration for BPL for SARS-CoV-2 inactivation?

A2: A commonly effective starting concentration for BPL is a 1:2000 (v/v) dilution in the virus-containing culture supernatant.[4][5][6][7][8] This concentration has been shown to completely inactivate SARS-CoV-2 while having a minimal impact on the antigenic integrity of the viral proteins.[4]

Q3: Why is it critical to hydrolyze BPL after the inactivation step?

A3: BPL is a toxic and potentially carcinogenic compound.[1][3] Therefore, it is essential to hydrolyze any residual BPL into the non-toxic beta-hydroxy-propionic acid.[1][3] This is typically achieved by incubating the mixture at 37°C for 1 to 2 hours.[1][6]

Q4: Can higher concentrations of BPL lead to more effective inactivation?

A4: While higher concentrations of BPL can inactivate the virus, they are also associated with negative effects. Concentrations above 1:1000 (v/v) can lead to a significant loss of antigenic potential, aggregation of viral particles, and a decrease in the total protein content of the preparation.[4][5][7][8][9]

Q5: How does temperature affect BPL inactivation of SARS-CoV-2?

A5: Temperature is a critical factor in BPL inactivation. The inactivation process is often carried out at 4°C for a prolonged period (e.g., 16-24 hours) to allow for the chemical modification of the virus while minimizing protein degradation.[4][6][10][11] The subsequent hydrolysis step to neutralize BPL is performed at a higher temperature, typically 37°C.[1][6][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Viral Inactivation - BPL concentration is too low: The amount of BPL may be insufficient to fully alkylate the viral nucleic acids. - Inactivation time is too short: The incubation period may not be long enough for the reaction to go to completion. - Uneven mixing of BPL: Poor mixing can result in localized areas with insufficient BPL concentration.- Increase BPL concentration: Consider a stepwise increase in the BPL dilution, for example, from 1:4000 to 1:2000.[4][12] - Extend inactivation time: Increase the incubation period at 4°C, for instance, from 16 to 24 hours.[12][13] - Ensure thorough mixing: Gently agitate the solution after adding BPL to ensure uniform distribution.
Loss of Antigenic Integrity / Poor Immunogenicity - BPL concentration is too high: Excessive BPL can modify viral proteins, destroying epitopes necessary for a robust immune response.[4][9] - Prolonged incubation at elevated temperatures: This can lead to protein denaturation.- Decrease BPL concentration: Optimize for the lowest effective concentration, such as 1:2000 or even 1:4000.[4][13] - Shorten hydrolysis time: Ensure the hydrolysis step at 37°C is not longer than necessary (typically 1-2 hours) to degrade residual BPL.[1]
Viral Particle Aggregation - High BPL concentration: Higher concentrations of BPL have been shown to cause substantial aggregation of SARS-CoV-2 virions.[4][5][7][8][14] This can be concentration-dependent, with larger aggregates forming at higher BPL levels.[14]- Use a lower BPL concentration: A dilution of 1:2000 has been shown to cause less aggregation compared to higher concentrations like 1:250.[4][14] - Optimize incubation time: Longer incubation times with high BPL concentrations can exacerbate aggregation.[14]
Variability in Inactivation Efficacy Between Batches - Inconsistent initial virus titer: The starting concentration of infectious virus can affect the required BPL concentration for complete inactivation. - Differences in cell culture media composition: Components in the media could potentially react with BPL, reducing its effective concentration. - Inaccurate BPL dilution: Errors in preparing the BPL working solution.- Standardize initial virus titer: Ensure a consistent viral load (e.g., measured by TCID50 or plaque assay) before starting the inactivation protocol. - Use consistent media and buffers: Maintain the same formulation for cell culture and inactivation to ensure reproducibility. - Prepare fresh BPL dilutions: BPL is unstable in aqueous solutions and should be freshly prepared for each experiment.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on BPL inactivation of SARS-CoV-2.

Table 1: BPL Concentration and Inactivation Efficacy

BPL Concentration (v/v)Incubation ConditionsOutcomeReference(s)
1:25016h at 4°C, then 4h at 37°CComplete inactivation, but with significant loss of antigenic potential and particle aggregation.[4][6]
1:50016h at 4°C, then 4h at 37°CComplete inactivation.[4][6]
1:100016h at 4°C, then 4h at 37°CComplete inactivation; some loss of antigenic potential.[4][6][4][6][9]
1:200016h at 4°C, then 4h at 37°CComplete inactivation with minimal impact on antigenic integrity.[4][5][6][7][8][4][5][6][7][8][9]
1:400020-24h at 2-8°C, then 2h at 37°CComplete inactivation with maximum retention of morphology and antigen integrity.[13]
1:800024h at room temperatureComplete inactivation.[12]
0.1%1h or 71h at 2-8°C, then 1-2h at 37°CComplete inactivation.[1]
0.5%16h at 4°C, then 2h at 37°CComplete inactivation.[10][16]

Table 2: Effect of BPL Concentration on Viral Particle Size

BPL Concentration (v/v)Average Particle Size (nm)ObservationReference(s)
1:2000~160In line with the expected size of a coronavirus particle.[14]
1:250>500Significant, concentration-dependent aggregation.[14]

Key Experimental Protocol: BPL Inactivation of SARS-CoV-2

This protocol is a synthesized example based on common methodologies cited in the literature.[1][4][6][10][12][13] Researchers should optimize these parameters for their specific viral strains and experimental conditions.

Materials:

  • SARS-CoV-2 infected cell culture supernatant

  • Beta-propiolactone (BPL)

  • Phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile, conical tubes

  • Biosafety cabinet (BSL-3 initially, BSL-2 after confirmed inactivation)

  • Incubators (4°C and 37°C)

  • Vero E6 cells (or other susceptible cell line) for inactivation validation

  • 96-well plates

  • Crystal violet solution

Procedure:

  • Virus Propagation and Harvest:

    • Infect a suitable cell line (e.g., Vero E6) with SARS-CoV-2 at a desired multiplicity of infection (MOI).

    • Incubate until a significant cytopathic effect (CPE) is observed.

    • Harvest the cell culture supernatant containing the virus.

    • Clarify the supernatant by centrifugation to remove cell debris.

  • BPL Inactivation:

    • Working in a BSL-3 facility, aliquot the clarified viral supernatant into sterile tubes.

    • On ice, add BPL to the desired final concentration (e.g., 1:2000 v/v). Prepare the BPL dilution freshly in cold PBS or culture medium.

    • Mix gently but thoroughly.

    • Incubate the mixture at 4°C for 16-24 hours with gentle agitation.

  • BPL Hydrolysis:

    • Transfer the tubes to a 37°C incubator for 1-2 hours to hydrolyze any remaining BPL.

  • Validation of Inactivation:

    • Perform a plaque assay or TCID50 assay to confirm the absence of infectious virus.

    • Inoculate Vero E6 cells with the BPL-treated supernatant.

    • Incubate for several days and observe for any signs of CPE.

    • It is recommended to perform at least three consecutive passages on the cell line to ensure complete inactivation.[6]

  • Downstream Applications:

    • Once inactivation is confirmed, the material can be handled in a BSL-2 environment for applications such as vaccine development, antigen preparation for immunoassays, and proteomics studies.

Visualizations

BPL_Inactivation_Workflow BPL Inactivation and Validation Workflow cluster_BSL3 BSL-3 Environment cluster_validation Inactivation Validation cluster_BSL2 BSL-2 Environment start Start: SARS-CoV-2 Culture Supernatant clarify Clarify by Centrifugation start->clarify add_bpl Add BPL (e.g., 1:2000 v/v) at 4°C clarify->add_bpl inactivate Incubate at 4°C for 16-24h add_bpl->inactivate hydrolyze Hydrolyze Residual BPL at 37°C for 1-2h inactivate->hydrolyze passage1 Passage 1 on Vero E6 Cells hydrolyze->passage1 observe1 Observe for CPE passage1->observe1 passage2 Passage 2 on Vero E6 Cells observe1->passage2 observe2 Observe for CPE passage2->observe2 passage3 Passage 3 on Vero E6 Cells observe2->passage3 observe3 Observe for CPE passage3->observe3 confirmed Inactivation Confirmed: No CPE observe3->confirmed downstream Downstream Applications (Vaccine, Diagnostics, etc.) confirmed->downstream

Caption: Workflow for BPL inactivation of SARS-CoV-2 and subsequent validation.

BPL_Concentration_Effects Effect of BPL Concentration on SARS-CoV-2 Inactivation center BPL Concentration low Low (e.g., 1:4000 - 1:2000) center->low Optimal Range high High (e.g., >1:1000) center->high Suboptimal Range inactivation_low Complete Inactivation low->inactivation_low antigenicity_low Preserved Antigenicity low->antigenicity_low inactivation_high Complete Inactivation high->inactivation_high antigenicity_high Loss of Antigenicity high->antigenicity_high aggregation Particle Aggregation high->aggregation

Caption: Relationship between BPL concentration and its effects on SARS-CoV-2.

References

Technical Support Center: Beta-Propiolactone (BPL) Virus Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of beta-propiolactone (BPL) for virus inactivation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for beta-propiolactone (BPL) in virus inactivation?

A1: Beta-propiolactone is an alkylating agent that primarily inactivates viruses by modifying their nucleic acids.[1][2][3] It reacts with purine residues, particularly guanine, leading to nicks in the DNA, cross-linking between DNA and proteins, and cross-linking between DNA strands.[2] These modifications impede transcription and replication of both DNA and RNA viruses.[1][2] While its primary target is nucleic acids, BPL can also modify viral proteins, which in some cases can affect antigenicity.[4][5][6]

Q2: Which types of viruses are sensitive to BPL inactivation?

A2: BPL is effective against a broad range of viruses, including both enveloped and non-enveloped viruses.[3] It has been successfully used to inactivate influenza viruses, SARS-CoV-2, rabies virus, coxsackievirus, and infectious bovine rhinotracheitis (IBR) virus, among others.[4][7][8][9]

Q3: What are the critical parameters influencing the efficiency of BPL inactivation?

A3: The efficiency of BPL inactivation is dependent on several factors:

  • BPL Concentration: Higher concentrations generally lead to faster inactivation but can also increase the risk of damaging viral proteins and affecting antigenicity.[10][11]

  • Temperature: Temperature significantly impacts the rate of inactivation. Higher temperatures accelerate the process.[7][12] For instance, IBR virus inactivation with a 1:250 BPL concentration takes 4 hours at 4°C but only 30 minutes at 37°C.[7]

  • Incubation Time: The duration of exposure to BPL is crucial for complete inactivation.[1] Insufficient incubation time can lead to residual viral infectivity.

  • pH: The stability and reactivity of BPL are pH-dependent.[1][13] The half-life of BPL decreases as the pH increases.[13]

  • Virus Strain: Different virus strains can exhibit varying sensitivity to BPL.[1][14]

  • Matrix Composition: The presence of proteins, salts, and other components in the virus preparation can affect BPL's availability and reactivity.[1][13]

Q4: How can I confirm complete virus inactivation after BPL treatment?

A4: Confirmation of complete inactivation is a critical step. This is typically achieved by performing a virus titration assay, such as a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay, on a susceptible cell line.[8] The absence of cytopathic effect (CPE) or plaques after multiple passages indicates successful inactivation.[1][11] Molecular methods like PCR can detect viral nucleic acids but do not distinguish between infectious and non-infectious virus particles.[1]

Q5: What are the safety precautions for handling BPL?

A5: BPL is a hazardous and potentially carcinogenic substance and should be handled with appropriate safety precautions in a laboratory with adequate ventilation, such as a chemical fume hood.[1][13] Personal protective equipment (PPE), including gloves, lab coat, and eye protection, is essential. After inactivation, residual BPL is typically hydrolyzed to the non-toxic 3-hydroxypropionic acid by incubating at 37°C.[8]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Virus Inactivation 1. Sub-optimal BPL concentration: The concentration of BPL may be too low for the specific virus strain or viral titer.[10][11] 2. Inadequate incubation time or temperature: The inactivation process may not have been carried out for a sufficient duration or at the optimal temperature.[7][14] 3. pH of the virus preparation: The pH may not be optimal for BPL activity.[13] 4. High protein concentration in the matrix: Proteins in the medium can react with BPL, reducing its availability to inactivate the virus.[13] 5. Virus aggregation: Higher concentrations of BPL can cause viral particles to aggregate, potentially shielding some virions from complete inactivation.[11][15]1. Optimize BPL concentration: Perform a titration experiment to determine the minimal effective concentration of BPL for your specific virus and titer. 2. Adjust incubation parameters: Increase the incubation time or temperature according to established protocols for your virus. For example, some protocols require incubation for up to 72 hours at 4°C for complete inactivation.[12][14] 3. Buffer the virus solution: Ensure the pH of the virus preparation is within the optimal range for BPL activity (typically around neutral). 4. Purify the virus: If possible, purify the virus from the culture medium to reduce the concentration of interfering proteins. 5. Optimize BPL concentration and mixing: Use the lowest effective BPL concentration and ensure thorough mixing during inactivation to prevent aggregation.
Loss of Antigenicity/Immunogenicity 1. Excessive BPL concentration: High concentrations of BPL can lead to significant modification of viral surface proteins, altering epitopes.[1][10][11] 2. Harsh inactivation conditions: High temperatures or prolonged incubation times can denature viral proteins.[1] 3. Structural changes to the virion: BPL treatment can induce conformational changes in the viral capsid, which may affect antibody binding.[4][5][16]1. Use the lowest effective BPL concentration: Titrate the BPL concentration to find the optimal balance between complete inactivation and preservation of antigenicity. A study on SARS-CoV-2 found that a 1:2000 (v/v) dilution was effective for inactivation while higher concentrations led to a drop in antigenic potential.[10][11] 2. Optimize inactivation conditions: Use milder conditions (e.g., lower temperature for a longer duration) that are still effective for inactivation. 3. Assess antigenicity: Use methods like ELISA with conformation-dependent monoclonal antibodies to assess the integrity of key epitopes after inactivation.[5]
Decrease in Hemagglutinin (HA) Titer (for Influenza Virus) 1. Direct effect of BPL on HA protein: BPL can directly modify the hemagglutinin protein, affecting its ability to agglutinate red blood cells.[9] 2. Disruption of the virion structure: Excessive modification by BPL can lead to the disruption of the influenza virion.[9] 3. Decrease in pH: Hydrolysis of BPL can lower the pH of the virus solution, which can negatively impact the stability of some influenza strains.[14]1. Use a lower BPL concentration: For BPL-sensitive strains like some H3N2 viruses, a lower concentration (e.g., 0.02%) can inactivate the virus without a significant drop in HA titer.[9] 2. Monitor and buffer pH: Ensure the pH of the virus preparation is maintained during the inactivation process. 3. Optimize inactivation protocol: Adjust incubation time and temperature to minimize damage to the virion structure.

Data Presentation: BPL Inactivation Parameters for Various Viruses

VirusBPL Concentration (v/v)Temperature (°C)Incubation TimeOutcomeReference(s)
Infectious Bovine Rhinotracheitis (IBR) Virus 1:25044 hoursComplete Inactivation[7]
1:50045 hoursComplete Inactivation[7]
1:1000412 hoursComplete Inactivation[7]
1:2503730 minutesComplete Inactivation[7]
1:50037120 minutesComplete Inactivation[7]
1:100037120 minutesComplete Inactivation[7]
SARS-CoV-2 1:2000416 hoursComplete Inactivation[11]
0.1%2-81 hour or 71 hoursComplete Inactivation[8]
Influenza A Virus (H3N2) 0.1%4OvernightSignificant decrease in HA titer[9][14]
0.02%Not SpecifiedNot SpecifiedSuccessful inactivation without significant HA titer decrease[9]
Rabies Virus 1:4000448 hoursComplete Inactivation (economical condition)[12]
1:3000424 hoursComplete Inactivation[12]
Hepatitis A Virus (HAV) 1:4000Not Specified10 hoursComplete Inactivation[3][17]

Experimental Protocols

General Protocol for BPL Inactivation of Viruses

This protocol provides a general framework. It is crucial to optimize the parameters (BPL concentration, temperature, incubation time) for each specific virus strain and application.

Materials:

  • Purified virus preparation

  • Beta-propiolactone (BPL)

  • Sterile, buffered salt solution (e.g., PBS), pH 7.2-7.4

  • Magnetic stirrer and stir bar

  • Incubators (4°C and 37°C)

  • Appropriate cell line for infectivity testing

  • Standard cell culture reagents and equipment

Procedure:

  • Preparation:

    • Thaw the purified virus preparation and place it on ice.

    • Prepare the desired concentration of BPL in a sterile, cold buffered salt solution immediately before use. Caution: BPL is hazardous. Handle in a chemical fume hood with appropriate PPE.

  • Inactivation:

    • Slowly add the BPL solution to the virus preparation while gently stirring on a magnetic stirrer at 4°C. The final concentration of BPL will need to be optimized (see table above for examples).

    • Continue stirring at 4°C for the predetermined incubation time (e.g., 16-72 hours). The optimal time will vary depending on the virus and BPL concentration.

  • Hydrolysis of Residual BPL:

    • After the inactivation period, transfer the mixture to a 37°C incubator for 1-2 hours to hydrolyze any remaining BPL.[8][11]

  • Validation of Inactivation:

    • Perform a virus infectivity assay (e.g., TCID50 or plaque assay) on a susceptible cell line to confirm complete inactivation.

    • This typically involves serially diluting the BPL-treated virus and inoculating the cell cultures.

    • Observe the cells for any signs of cytopathic effect (CPE) over a period of several days to weeks, including at least three blind passages. The absence of CPE indicates successful inactivation.

  • Storage:

    • Store the inactivated virus preparation at an appropriate temperature (e.g., -80°C) for long-term use.

Visualizations

BPL_Mechanism_of_Action cluster_effects Effects on Nucleic Acid BPL Beta-Propiolactone (BPL) Nucleic_Acid Viral Nucleic Acid (DNA/RNA) BPL->Nucleic_Acid Alkylates Proteins Viral Proteins BPL->Proteins Modifies (secondary target) Guanine Guanine Residues Nucleic_Acid->Guanine Inactivation Virus Inactivation Nucleic_Acid->Inactivation Leads to Nicks Nicks in DNA/RNA Guanine->Nicks Crosslinking_PN Protein-Nucleic Acid Cross-links Guanine->Crosslinking_PN Crosslinking_NN Nucleic Acid Strand Cross-links Guanine->Crosslinking_NN Proteins->Inactivation Contributes to (can affect antigenicity)

Caption: Mechanism of beta-propiolactone (BPL) virus inactivation.

BPL_Inactivation_Workflow Start Start: Purified Virus Sample Preparation Prepare BPL solution (handle with caution) Start->Preparation Inactivation Add BPL to virus sample Incubate at 4°C with stirring Preparation->Inactivation Hydrolysis Hydrolyze residual BPL (Incubate at 37°C) Inactivation->Hydrolysis Validation Validate Inactivation (e.g., TCID50/Plaque Assay) Hydrolysis->Validation Inactivated Completely Inactivated Validation->Inactivated  Yes Not_Inactivated Residual Infectivity Detected Validation->Not_Inactivated  No Store Store Inactivated Virus (e.g., -80°C) Inactivated->Store Troubleshoot Troubleshoot Protocol (Adjust BPL conc., time, temp.) Not_Inactivated->Troubleshoot Troubleshoot->Inactivation

Caption: General experimental workflow for BPL virus inactivation.

References

improving the stability of propiolactone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the stability of β-propiolactone (BPL) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for β-propiolactone in aqueous solutions?

In aqueous solutions, β-propiolactone (BPL) undergoes hydrolysis, where the four-membered lactone ring opens to form 3-hydroxypropionic acid.[1][2][3] This degradation product is considered non-toxic and is the primary reason for the self-limiting activity of BPL in aqueous environments.[3][4][5]

Q2: How quickly does β-propiolactone degrade in water?

The stability of BPL is highly dependent on the solution's conditions. In pure water at 25°C, the half-life of BPL is approximately 3.5 hours (210-225 minutes).[1][6] However, this rate can be significantly influenced by temperature, pH, and the presence of other substances.[7] For instance, at 5°C, the half-life extends to about 33 hours.[1] In the presence of cellular debris or in cell culture media, hydrolysis can be even faster, with complete degradation observed after 3 hours.[4]

Q3: What are the key factors that influence the stability of β-propiolactone?

Several factors can accelerate the degradation of BPL in aqueous solutions:

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis. Storing BPL solutions at lower temperatures (e.g., 4°C) is crucial for improving stability.[8][9]

  • pH: The rate of hydrolysis is influenced by pH.[7][10][11] Both acidic and basic conditions can catalyze the degradation of lactones.[12]

  • Buffer Composition: Certain buffer components can react directly with BPL, accelerating its degradation. For example, citrate and phosphate buffers have been shown to react with BPL, shortening its half-life compared to water alone.[6] In contrast, HEPES buffer does not appear to react with BPL.[6]

  • Presence of Nucleophiles: BPL is a reactive alkylating agent and will react with various nucleophiles present in a solution, such as proteins and nucleic acids.[5][6] This reactivity is the basis for its use as a virus inactivating agent but also contributes to its instability.

Q4: Can I store β-propiolactone in an aqueous solution for later use?

Due to its inherent instability and rapid hydrolysis in water, it is strongly recommended to prepare BPL solutions fresh before each use.[6] Storing BPL in aqueous solutions, even under refrigeration, will lead to a significant loss of active compound over time. For long-term storage, neat BPL should be kept in glass containers at 5°C.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent results in my virus inactivation or biosterilization experiments.

  • Possible Cause: Your BPL solution has degraded, leading to a lower effective concentration than intended.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your aqueous BPL solution immediately before adding it to your experimental sample. Do not use previously prepared or stored solutions.[6]

    • Control Temperature: Perform your inactivation process at a consistent, controlled temperature. If the protocol requires extended incubation, conduct it at a lower temperature (e.g., 4°C) to slow hydrolysis.[10]

    • Verify pH: Ensure the pH of your sample matrix is within a stable range. Significant shifts in pH during the experiment can alter the rate of BPL hydrolysis.[7][10]

    • Evaluate Buffer Choice: If using a buffer, consider its compatibility. Citrate and phosphate buffers can consume BPL, reducing its availability for inactivation.[6] Consider switching to a non-reactive buffer like HEPES if your experimental design allows.[6]

Issue 2: My sample's pH drops after adding β-propiolactone.

  • Possible Cause: The hydrolysis of BPL produces 3-hydroxypropionic acid, an acidic compound.[2][3]

  • Troubleshooting Steps:

    • Use a Buffered System: If your experiment is sensitive to pH changes, ensure your sample is in a sufficiently concentrated buffer to resist the pH drop caused by BPL degradation.

    • Monitor and Adjust pH: For longer incubations, it may be necessary to monitor the pH and adjust it as needed.

    • Account for Acidity: Be aware that the final composition of your sample will include the degradation product. This has been shown to cause artificially low values in certain protein assays, such as those for α1 antitrypsin.[10]

Quantitative Data on BPL Stability

The stability of β-propiolactone is highly dependent on the solution composition and temperature. The following tables summarize key quantitative data from literature.

Table 1: Half-Life of β-Propiolactone in Various Aqueous Solutions at 25°C

Solution (16 mM BPL)Half-Life (minutes)
Water225[6]
HEPES Buffer~225[6]
Phosphate BuffersIntermediate (pH dependent)[6]
Citrate BufferShort (pH independent)[6]

Table 2: Effect of Temperature on the Half-Life of β-Propiolactone in Water

Temperature (°C)Half-Life
5~33 hours[1]
25~3.5 hours[1][6]
3724-32 minutes[10]

Visual Guides and Workflows

Caption: Hydrolysis pathway of β-propiolactone in water.

Troubleshooting_Workflow start Inconsistent Experimental Results with BPL q1 Was the BPL solution prepared fresh? start->q1 sol1 Action: Prepare a new solution immediately before use. q1->sol1 No q2 Was the temperature strictly controlled? q1->q2 Yes sol1->q2 sol2 Action: Use a temperature- controlled environment (e.g., water bath, incubator). q2->sol2 No q3 Is the buffer system compatible with BPL? q2->q3 Yes sol2->q3 sol3 Action: Avoid citrate/phosphate. Consider using HEPES or unbuffered water. q3->sol3 No end_node Problem Likely Resolved q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for BPL stability issues.

Experimental Protocols

Protocol 1: General Method for Stability Testing of β-Propiolactone

This protocol outlines a general procedure to determine the half-life of BPL in a specific aqueous solution.

  • Solution Preparation:

    • Bring your desired aqueous solution (e.g., specific buffer, media) to the target temperature (e.g., 25°C) in a temperature-controlled water bath or incubator.

    • Prepare a concentrated stock of BPL in a non-aqueous solvent if needed, or use neat BPL.

    • Spike the aqueous solution with BPL to achieve the final desired concentration (e.g., 16 mM). Mix thoroughly and immediately start a timer. This is your t=0.

  • Sampling:

    • Immediately withdraw an aliquot of the solution (e.g., 1 mL). This is your "Time 0" sample. Quench the hydrolysis reaction immediately by adding the sample to a pre-chilled tube containing an appropriate extraction solvent (e.g., ethyl acetate) or by freezing it in liquid nitrogen for later analysis.

    • Continue to withdraw samples at predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes). Quench each sample immediately as described above.

  • Sample Analysis:

    • Quantify the remaining BPL concentration in each sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[13][14]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the BPL concentration versus time.

    • Perform a linear regression on the data points. The degradation of BPL typically follows pseudo-first-order kinetics.[15]

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k, where 'k' is the negative of the slope of the regression line.

Protocol 2: Quantification of β-Propiolactone by GC-MS

This protocol is based on methods described for determining BPL in vaccine preparations.[14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the aqueous sample, add an internal standard (e.g., caprolactone).

    • Add an extraction solvent such as ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a clean vial for analysis.

  • GC-MS Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column, such as an Agilent HP-INNOWAX (30 m × 0.32 mm i.d., 0.25 µm), is suitable.[14]

    • Carrier Gas: Helium.

    • Temperatures:

      • Inlet: 200°C

      • MS Source: 230°C

      • Oven: Isothermal at 80°C.

    • Injection: Splitless mode.

    • Detection (MS): Use Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity. The target ion for β-propiolactone is typically m/z 42.[14]

  • Quantification:

    • Create a calibration curve using standards of known BPL concentration prepared in the same matrix as the samples.

    • Calculate the concentration of BPL in the unknown samples by comparing the peak area ratio of BPL to the internal standard against the calibration curve.

References

Technical Support Center: Anionic Ring-Opening Polymerization of β-Butyrolactone (BBL)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the anionic ring-opening polymerization (ROP) of β-butyrolactone (BBL).

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of BBL, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield or No Polymerization 1. Inactive Initiator: The initiator may have degraded due to exposure to air or moisture. 2. Presence of Impurities: Water, oxygen, or other protic impurities in the monomer, solvent, or reaction vessel can terminate the polymerization. 3. Insufficiently Nucleophilic Initiator: The chosen initiator may not be strong enough to efficiently initiate the polymerization of BBL.1. Initiator Handling: Use a freshly prepared or properly stored initiator. Handle the initiator under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 2. Rigorous Purification: Dry the monomer (e.g., over CaH₂) and distill it under reduced pressure. Use a freshly distilled, anhydrous solvent. Flame-dry all glassware under vacuum before use. 3. Initiator Selection: Consider using a more nucleophilic initiator. For instance, alkali metal alkoxides are generally more reactive than carboxylates. The use of a crown ether can also enhance the reactivity of certain initiators.
High Polydispersity Index (PDI > 1.2) 1. Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will be formed at different times, leading to a broad molecular weight distribution. 2. Chain Transfer Reactions: Chain transfer to the monomer can terminate a growing chain and initiate a new one, broadening the PDI. 3. Temperature Fluctuations: Inconsistent temperature control can affect the rates of initiation and propagation, leading to a broader PDI.1. Optimize Initiation: Choose an initiator that provides rapid and quantitative initiation. Ensure rapid and homogenous mixing of the initiator with the monomer solution. 2. Minimize Chain Transfer: Use a less basic initiator to reduce the likelihood of proton abstraction from the monomer, which can lead to chain transfer. Running the polymerization at a lower temperature can also suppress this side reaction. 3. Precise Temperature Control: Use a thermostatically controlled bath to maintain a constant and uniform temperature throughout the polymerization.
Presence of Unsaturated End-Groups (e.g., Crotonate) 1. Proton Abstraction by a Strong Base: Highly basic initiators (e.g., t-BuOK) can abstract a proton from the α- or γ-position of the BBL monomer, leading to the formation of a crotonate species that can initiate polymerization.[1] 2. Elimination Reaction: β-proton elimination from the active propagating center can occur, especially at elevated temperatures, resulting in a terminated chain with an unsaturated end-group.1. Initiator Choice: Use a less basic initiator. Carboxylates or less sterically hindered alkoxides are less prone to causing proton abstraction. The basicity of phenoxide initiators can be tuned by substituents on the aromatic ring.[2][3] 2. Temperature Control: Conduct the polymerization at a lower temperature to minimize elimination reactions.
Lower than Expected Molecular Weight 1. Inaccurate Monomer-to-Initiator Ratio: Errors in weighing the monomer or initiator can lead to a higher actual initiator concentration than intended. 2. Uncontrolled Initiation by Impurities: Protic impurities can act as initiators, leading to the formation of more polymer chains than expected. 3. Chain Transfer Reactions: As mentioned above, chain transfer to the monomer terminates chains prematurely.1. Accurate Measurements: Use a high-precision balance for weighing the monomer and initiator. Prepare initiator solutions of known concentration and titrate them if necessary. 2. High Purity Reagents and Inert Conditions: Ensure all components of the reaction are free from impurities and that the reaction is carried out under a strict inert atmosphere. 3. Optimize Reaction Conditions: Use a less basic initiator and a lower reaction temperature to minimize chain transfer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the anionic ring-opening polymerization of BBL?

A1: The most prevalent side reactions are:

  • Proton abstraction: A strong base can remove a proton from the monomer, leading to the formation of crotonate species. This is a significant issue with highly basic initiators.[1]

  • Elimination reactions: The growing polymer chain can undergo β-proton elimination, which terminates the chain and creates an unsaturated end-group. This is more common at higher temperatures.

  • Chain transfer to monomer: This can lead to a lower molecular weight and broader polydispersity than expected.

Q2: How can I detect the presence of crotonate end-groups in my polymer?

A2: The presence of crotonate end-groups can be readily identified using ¹H NMR spectroscopy. The vinyl protons of the crotonate group typically appear as characteristic signals in the range of 5.8-7.0 ppm.

Q3: How does the choice of initiator affect the polymerization?

A3: The initiator plays a crucial role in the anionic ROP of BBL. Its nucleophilicity and basicity determine the initiation mechanism and the prevalence of side reactions.

  • Strongly basic initiators (e.g., potassium t-butoxide) are highly reactive but can lead to significant proton abstraction and the formation of crotonate end-groups.[1]

  • Less basic, highly nucleophilic initiators (e.g., carboxylates) tend to provide better control over the polymerization with fewer side reactions.

  • The structure of the initiator can also influence where it attacks the BBL monomer (at the C2 carbonyl carbon or the C4 β-carbon), which affects the structure of the resulting end-groups.[2][3]

Q4: What is the effect of temperature on the polymerization?

A4: Higher reaction temperatures generally lead to faster polymerization rates. However, they can also promote side reactions such as β-proton elimination, which can terminate polymer chains and introduce unsaturated end-groups. For better control over the polymerization and to minimize side reactions, it is often advisable to conduct the reaction at lower temperatures.

Q5: Why is it crucial to work under inert conditions?

A5: Anionic polymerizations are highly sensitive to protic impurities like water and oxygen. These impurities can react with the anionic initiator and the propagating chain ends, leading to termination of the polymerization. This results in low monomer conversion, low molecular weight, and a broad polydispersity. Therefore, all reagents and glassware must be rigorously dried, and the entire experiment should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Quantitative Data on Initiator Effects

The choice of initiator significantly impacts the outcome of the BBL polymerization. The following table summarizes the effect of different sodium phenoxide initiators on the distribution of initial groups in the resulting poly(3-hydroxybutyrate). This illustrates how initiator basicity influences the prevalence of side reactions like proton abstraction (leading to crotonate groups) and alternative ring-opening pathways.

InitiatorpKa of Conjugate Acid (in DMSO)% Hydroxy Initial Group% Phenoxy Initial Group% Crotonate Initial Group
Sodium p-nitrophenoxide10.22.389.87.9
Sodium p-chlorophenoxide12.910.578.311.2
Sodium phenoxide18.045.141.213.7
Sodium p-methoxyphenoxide19.167.215.917.0

Data sourced from Domiński, A., et al. (2019). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Anionic ROP of BBL with Minimized Side Reactions

This protocol outlines a general method for the living anionic polymerization of BBL, aiming for good control over molecular weight and a narrow polydispersity.

1. Reagent and Glassware Preparation:

  • All glassware should be flame-dried under high vacuum and backfilled with dry argon or nitrogen.
  • β-butyrolactone (BBL) should be dried over calcium hydride (CaH₂) for at least 48 hours and then distilled under reduced pressure. Store the purified monomer under an inert atmosphere.
  • The solvent (e.g., tetrahydrofuran, THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
  • The initiator (e.g., a carboxylate salt) should be of high purity and dried under vacuum before use.

2. Polymerization Setup:

  • Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.
  • Introduce the desired amount of dry solvent into the reaction flask via a cannula or gas-tight syringe.
  • Add the initiator to the solvent and stir until fully dissolved.

3. Polymerization Reaction:

  • Cool the initiator solution to the desired reaction temperature (e.g., 0 °C or room temperature) using a cryostat or an ice bath.
  • Slowly add the purified BBL to the stirred initiator solution via a gas-tight syringe.
  • Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.

4. Termination and Polymer Isolation:

  • Terminate the polymerization by adding a quenching agent, such as acidified methanol.
  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
  • Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

Anionic_ROP_BBL cluster_main Main Polymerization Pathway cluster_side Common Side Reactions Monomer β-Butyrolactone (BBL) ActiveCenter Propagating Anionic Center Monomer->ActiveCenter Ring-Opening ProtonAbstraction Proton Abstraction Monomer->ProtonAbstraction Initiator Initiator (Nu⁻) Initiator->Monomer Initiation ActiveCenter->ActiveCenter Propagation (+ BBL) Polymer Poly(β-butyrolactone) ActiveCenter->Polymer Termination Elimination β-Proton Elimination ActiveCenter->Elimination High Temperature StrongBase Strong Base Initiator StrongBase->Monomer Attack on α/γ-Proton Crotonate Crotonate Species ProtonAbstraction->Crotonate Crotonate->Polymer Initiation UnsaturatedEndGroup Unsaturated End-Group Elimination->UnsaturatedEndGroup

Figure 1. An overview of the main polymerization pathway and common side reactions in the anionic ring-opening polymerization of BBL.

Troubleshooting_Workflow cluster_problems Troubleshooting Steps Start Polymerization Experiment Analysis Characterize Polymer (GPC, NMR) Start->Analysis Problem Unsatisfactory Results? Analysis->Problem Success Successful Polymerization Problem->Success No HighPDI High PDI Problem->HighPDI Yes LowMW Low Molecular Weight Problem->LowMW Yes UnsaturatedEnds Unsaturated End-Groups Problem->UnsaturatedEnds Yes CheckPurity Verify Reagent Purity & Inert Conditions HighPDI->CheckPurity CheckInitiator Evaluate Initiator Choice (Basicity) HighPDI->CheckInitiator LowMW->CheckPurity LowMW->CheckInitiator UnsaturatedEnds->CheckInitiator CheckTemp Assess Temperature Control UnsaturatedEnds->CheckTemp CheckPurity->Start Re-run with purified reagents CheckInitiator->Start Re-run with different initiator CheckTemp->Start Re-run with better temp. control

Figure 2. A logical workflow for troubleshooting common issues in the anionic ROP of BBL.

References

Technical Support Center: Beta-Propiolactone (BPL) Inactivation and Antigenicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for beta-propiolactone (BPL) inactivation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the loss of antigenicity following BPL treatment of viral and bacterial antigens.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of beta-propiolactone (BPL) inactivation?

Beta-propiolactone is an alkylating agent used for the inactivation of viruses and bacteria in vaccine production.[1][2][3] Its primary mechanism involves the irreversible alkylation of nucleic acids, primarily reacting with purine residues like guanine.[1][2] This modification induces nicks in DNA, cross-linking between nucleic acids and proteins, and ultimately prevents the replication of the pathogen.[1][4] While its main target is the genome, BPL also reacts with viral and bacterial proteins.[5][6]

Q2: How does BPL treatment lead to a loss of antigenicity?

Loss of antigenicity after BPL treatment can occur through several mechanisms:

  • Protein Modification: BPL reacts with specific amino acid residues on the surface of viral or bacterial proteins.[5][6][7] The most reactive amino acids include cysteine, methionine, and histidine.[5][6] Modification of these residues within critical epitopes can alter their conformation and reduce or eliminate antibody binding.

  • Protein Aggregation: Higher concentrations of BPL have been shown to cause aggregation of viral particles.[8][9][10][11] This aggregation can mask key epitopes, making them inaccessible to the immune system.[11]

  • Conformational Changes: BPL treatment can induce structural changes in viral capsids. For example, in Coxsackievirus A16, BPL was found to cause an expansion of the virion, resembling an uncoating intermediate.[12][13][14] Such conformational changes can alter the presentation of neutralizing epitopes.

Q3: What are the key factors influencing the outcome of BPL inactivation and the preservation of antigenicity?

The success of BPL inactivation with minimal loss of antigenicity is dependent on a careful balance of several factors:

  • BPL Concentration: This is a critical parameter. Higher concentrations can lead to excessive protein modification and aggregation, resulting in a significant drop in antigenic potential.[8][9][10][11]

  • Temperature: Temperature affects the rate of both BPL hydrolysis and its reaction with the pathogen. Inactivation is often carried out at low temperatures (e.g., 4°C) to control the reaction, followed by a temperature increase (e.g., 37°C) to hydrolyze residual BPL.[2][3]

  • Incubation Time: The duration of exposure to BPL is crucial for complete inactivation. However, prolonged incubation, especially at higher concentrations, can increase the extent of protein modification and antigenicity loss.[15][16]

  • pH: The stability and reactivity of BPL are pH-dependent. The inactivation process is typically performed in a buffered solution to maintain a stable pH.[2][4][15]

  • Pathogen Stability: The inherent stability of the virus or bacterium itself can influence its susceptibility to BPL-induced structural changes.[2][15]

Troubleshooting Guide

Problem 1: Significant loss of antigenicity after BPL inactivation.

Possible Cause Troubleshooting Steps
BPL concentration is too high. Titrate the BPL concentration to find the optimal balance between complete inactivation and preservation of antigenicity. Start with a lower concentration (e.g., 1:4000 v/v) and incrementally increase if inactivation is incomplete.[8][11][17][18]
Incubation time is too long. Reduce the incubation time. It is essential to determine the minimum time required for complete inactivation at the chosen BPL concentration and temperature.[15]
Inappropriate temperature. Optimize the inactivation and hydrolysis temperatures. Lower temperatures during inactivation (e.g., 4°C) can slow down the reaction and potentially reduce protein damage.[3] Ensure the hydrolysis step at a higher temperature (e.g., 37°C) is sufficient to degrade residual BPL.[2]
pH of the solution is not optimal. Ensure the solution is adequately buffered to maintain a stable pH throughout the inactivation process.
Protein aggregation. Analyze the inactivated sample for aggregation using techniques like dynamic light scattering (DLS).[8] If aggregation is observed, consider optimizing BPL concentration and other inactivation parameters.

Problem 2: Incomplete inactivation of the pathogen.

Possible Cause Troubleshooting Steps
BPL concentration is too low. Gradually increase the BPL concentration. Ensure thorough mixing of BPL into the sample.
Incubation time is too short. Increase the incubation time to ensure BPL has sufficient time to inactivate the pathogen's genome completely.
Inactivation temperature is too low. While lower temperatures can preserve antigenicity, they also slow down the inactivation kinetics. Consider slightly increasing the temperature or extending the incubation time.
Presence of interfering substances. Components in the sample matrix (e.g., high protein concentration) can react with BPL, reducing its effective concentration for pathogen inactivation. Consider a purification step before inactivation.

Quantitative Data Summary

The following tables summarize typical ranges for BPL inactivation parameters. Note that optimal conditions are pathogen-dependent and must be empirically determined.

Table 1: BPL Inactivation Parameters for Viruses

ParameterTypical RangeNotes
BPL Concentration (v/v) 1:1000 to 1:4000Higher concentrations risk antigenicity loss.[8][17]
Temperature 4°C for inactivation, 37°C for hydrolysisLower temperature for inactivation helps preserve protein structure.[2][3]
Incubation Time 16-24 hours at 4°C for inactivationTime is dependent on BPL concentration and temperature.[4][8]
Hydrolysis Time 1-2 hours at 37°CEnsures conversion of toxic BPL to non-toxic byproducts.[2]

Table 2: Reactivity of Amino Acids with Beta-Propiolactone

ReactivityAmino Acid Residues
Most Reactive Cysteine, Methionine, Histidine[5][6]
Less Reactive Aspartic acid, Glutamic acid, Tyrosine, Lysine, Serine, Threonine[5][6]
No Reaction Asparagine, Glutamine, Tryptophan, Cystine (disulfide bonds)[5][6]

Experimental Protocols

Protocol 1: General Procedure for BPL Inactivation of Viruses

  • Preparation: Purify and concentrate the viral suspension. Resuspend the virus in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Inactivation:

    • Cool the viral suspension to 4°C.

    • Add cold BPL to the desired final concentration (e.g., 1:2000 v/v) dropwise while gently stirring.

    • Incubate the mixture at 4°C for 16-24 hours with continuous gentle agitation.[8]

  • Hydrolysis:

    • Transfer the mixture to a 37°C water bath.

    • Incubate for 2 hours to hydrolyze any remaining BPL.[8]

  • Verification of Inactivation:

    • Perform infectivity assays (e.g., plaque assay or TCID50) on an appropriate cell line to confirm complete inactivation. This should involve multiple passages to ensure no residual infectious virus is present.[17][18]

  • Assessment of Antigenicity:

    • Use methods such as ELISA with conformational-specific monoclonal antibodies or hemagglutination inhibition assays to evaluate the integrity of key epitopes.[4][12]

Protocol 2: Sandwich ELISA to Assess Antigenicity

  • Coating: Coat a 96-well ELISA plate with a capture antibody (e.g., polyclonal serum against the target antigen) overnight at 4°C.[12]

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T) for 2 hours at 37°C.[12]

  • Sample Incubation: Add serial dilutions of the BPL-inactivated antigen and a non-inactivated control to the wells and incubate for 2 hours at 37°C.[12]

  • Detection:

    • Wash the plate and add a primary detection antibody (e.g., a monoclonal antibody targeting a specific epitope).

    • Incubate, wash, and then add a secondary enzyme-conjugated antibody.

  • Development: Add the appropriate substrate and measure the absorbance. A decrease in signal for the BPL-treated sample compared to the control indicates a loss of antigenicity.

Visualizations

BPL_Inactivation_Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Virus_Suspension Viral Suspension Purification Purification & Concentration Virus_Suspension->Purification Add_BPL Add BPL (e.g., 1:2000) @ 4°C for 16-24h Purification->Add_BPL Hydrolysis Incubate @ 37°C for 2h Add_BPL->Hydrolysis Inactivation_Test Infectivity Assay Hydrolysis->Inactivation_Test Antigenicity_Test Antigenicity Assay (ELISA) Hydrolysis->Antigenicity_Test

Caption: Workflow for beta-propiolactone (BPL) inactivation of viruses.

BPL_Mechanism cluster_targets Cellular Targets cluster_effects Consequences BPL Beta-Propiolactone (BPL) Nucleic_Acids Nucleic Acids (DNA/RNA) BPL->Nucleic_Acids Primary Target Proteins Proteins BPL->Proteins Secondary Target Alkylation Alkylation of Bases Nucleic_Acids->Alkylation Modification Amino Acid Modification Proteins->Modification Aggregation Protein Aggregation Proteins->Aggregation Conformation_Change Conformational Change Proteins->Conformation_Change Replication_Block Replication Blocked (Inactivation) Alkylation->Replication_Block Antigenicity_Loss Loss of Antigenicity Modification->Antigenicity_Loss Aggregation->Antigenicity_Loss Conformation_Change->Antigenicity_Loss

Caption: Mechanism of BPL inactivation and its impact on antigenicity.

Troubleshooting_Logic Start Experiment Outcome Loss_of_Antigenicity Loss of Antigenicity? Start->Loss_of_Antigenicity Incomplete_Inactivation Incomplete Inactivation? Start->Incomplete_Inactivation High_BPL High BPL Concentration? Loss_of_Antigenicity->High_BPL Yes Long_Incubation Long Incubation Time? Loss_of_Antigenicity->Long_Incubation Low_BPL Low BPL Concentration? Incomplete_Inactivation->Low_BPL Yes Short_Incubation Short Incubation Time? Incomplete_Inactivation->Short_Incubation Reduce_BPL Action: Reduce BPL Conc. High_BPL->Reduce_BPL Yes Reduce_Time Action: Reduce Time Long_Incubation->Reduce_Time Yes Increase_BPL Action: Increase BPL Conc. Low_BPL->Increase_BPL Yes Increase_Time Action: Increase Time Short_Incubation->Increase_Time Yes

Caption: Troubleshooting logic for BPL inactivation experiments.

References

impact of pH on the rate of propiolactone hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-propiolactone (BPL). The information focuses on the impact of pH on the rate of BPL hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My BPL inactivation step seems to be incomplete. What could be the cause?

A1: Incomplete inactivation is often due to suboptimal pH or temperature. BPL hydrolysis is significantly influenced by the pH of the solution. Ensure your reaction buffer is at a pH of 7.6 or higher to achieve complete hydrolysis within a reasonable timeframe.[1][2] Low temperatures will also slow down the hydrolysis rate considerably. For instance, at 5°C and pH 7, the half-life of BPL is 13 hours, whereas at 37°C and pH 9, it is only 4-5 minutes.[1]

Q2: I am observing unexpected side reactions with my protein of interest. How can I minimize these?

A2: β-propiolactone is a reactive compound that can react with various nucleophiles, including amino acid residues in proteins.[3] The reactivity of BPL with different functional groups is pH-dependent. To minimize unwanted side reactions, it is crucial to control the pH and temperature of your experiment. Consider performing the reaction at a lower pH where the hydrolysis rate is slower, but be aware that this will also prolong the inactivation time.

Q3: How does the choice of buffer affect the hydrolysis of BPL?

A3: The buffer system can significantly impact the hydrolysis rate. For example, in a phosphate buffer, the half-life of BPL decreases as the pH increases.[3] In contrast, citrate buffers can lead to shorter half-lives that are less dependent on the pH within a certain range.[3] It is essential to choose a buffer that is compatible with your experimental system and to be aware of its potential to react with BPL.

Q4: What is the primary degradation product of BPL hydrolysis, and is it toxic?

A4: The hydrolysis of β-propiolactone results in the formation of 3-hydroxypropionic acid.[3] This degradation product is considered non-toxic, which is a key reason for the use of BPL in applications like vaccine inactivation.[4]

Q5: How can I monitor the progress of BPL hydrolysis in my experiment?

A5: Several analytical techniques can be used to monitor the disappearance of BPL. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the decrease of BPL peaks and the appearance of 3-hydroxypropionic acid peaks.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is another sensitive method for quantifying residual BPL.[2]

Data Presentation

The rate of β-propiolactone hydrolysis is highly dependent on both pH and temperature. The following table summarizes the half-life of BPL under various conditions.

Temperature (°C)Half-life at pH 4Half-life at pH 7Half-life at pH 9
536 hours13 hours1.5 hours
255 hours1.5 hours10 minutes
372.5 hours45 minutes4-5 minutes

Data sourced from "β-Propiolactone, its application and assay methods"[1]

Experimental Protocols

Monitoring BPL Hydrolysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from the methodology described in "Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides".[3]

1. Buffer Preparation:

  • Prepare a series of buffers (e.g., phosphate, citrate) at the desired pH values (e.g., 6.6, 7.2, 7.8).

  • For phosphate buffers, combine appropriate ratios of 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄.

  • For citrate buffers, mix 0.125 M sodium citrate with 0.125 M citric acid.

2. Reaction Initiation:

  • In an NMR tube, add 990 µl of the desired buffer.

  • To start the reaction, add 1 µl of β-propiolactone to the buffer.

3. NMR Data Acquisition:

  • Immediately place the NMR tube in the spectrometer.

  • Acquire spectra at regular intervals (e.g., every 5-15 minutes) to monitor the disappearance of the BPL signals (typically around 4.3 and 3.6 ppm) and the appearance of the 3-hydroxypropionic acid signals (around 2.45 and 3.8 ppm).

4. Data Analysis:

  • Integrate the characteristic peaks of BPL and 3-hydroxypropionic acid in each spectrum.

  • Plot the concentration of BPL as a function of time to determine the reaction rate and half-life.

Quantification of Residual BPL using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the method detailed in "Gas chromatography-mass spectrometry method for determination of β-propiolactone in human inactivated rabies vaccine and its hydrolysis analysis".[2]

1. Sample Preparation:

  • At desired time points, quench the hydrolysis reaction by adding a suitable solvent, such as acetonitrile.

  • Prepare a calibration curve using standards of known BPL concentrations.

2. GC-MS Analysis:

  • Use a suitable capillary column (e.g., Agilent HP-INNOWAX).

  • Set the oven temperature to an appropriate value (e.g., 80°C).

  • Use helium as the carrier gas.

  • Set the temperatures for the electrospray ionization (ESI) source and inlet (e.g., 230°C and 200°C, respectively).

  • Use selective ion monitoring (SIM) at m/z 42 for the detection of BPL.

3. Data Analysis:

  • Quantify the amount of BPL in the samples by comparing the peak areas to the calibration curve.

  • This will allow for the determination of the hydrolysis rate at different pH values.

Visualizations

The following diagram illustrates the relationship between pH and the rate of β-propiolactone hydrolysis.

BPL_Hydrolysis cluster_conditions Reaction Conditions cluster_rate Hydrolysis Rate cluster_mechanism Dominant Mechanism pH_Low Low pH (Acidic) Rate_Slow Slow Hydrolysis pH_Low->Rate_Slow Leads to pH_Neutral Neutral pH Rate_Moderate Moderate Hydrolysis pH_Neutral->Rate_Moderate Leads to pH_High High pH (Alkaline) Rate_Fast Fast Hydrolysis pH_High->Rate_Fast Leads to Acid_Catalysis Acid-Catalyzed Ring Opening Rate_Slow->Acid_Catalysis Base_Catalysis Base-Catalyzed Ring Opening Rate_Fast->Base_Catalysis

Caption: Relationship between pH and the rate of β-propiolactone hydrolysis.

References

preventing spontaneous polymerization of propiolactone during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for propiolactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a focus on preventing spontaneous polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its polymerization important?

A: this compound (specifically β-propiolactone) is a highly reactive four-membered lactone ring compound. It is used in various applications, including as a sterilizing agent for medical products and a chemical intermediate in organic synthesis.[1] Its high reactivity, however, makes it prone to spontaneous polymerization, especially during storage. This polymerization is undesirable as it alters the purity of the reagent, can lead to the fouling of equipment, and is an exothermic process that could potentially become a runaway reaction.

Q2: What are the primary factors that contribute to the spontaneous polymerization of this compound?

A: The primary driver of spontaneous polymerization is temperature. Elevated temperatures significantly increase the rate of polymerization.[2] this compound is unstable at room temperature.[3] It has been noted that at 22°C, approximately 0.04% of this compound can polymerize each day. The presence of certain impurities can also potentially catalyze polymerization.

Q3: What are the recommended storage conditions for this compound to minimize polymerization?

A: To ensure stability and prevent polymerization, this compound should be stored at low temperatures. Refrigeration at 5°C is a recommended condition for stability.[3] For longer-term storage, freezing at -20°C or even -80°C is advised.[4] Always store in tightly sealed containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

Q4: Are there any known inhibitors that can be added to this compound to prevent polymerization during storage?

A: While the literature does not specify commercially standard inhibitors for β-propiolactone storage, related chemistries suggest potential candidates. Acidic materials such as acidic phenols, aromatic sulfonic acids, and α-halocarboxylic acids have been proposed as stabilizers for similar lactones. Additionally, boron-containing compounds, particularly boronic acids, are known to interact with lactone rings and act as inhibitors in other contexts, such as for β-lactamase enzymes.[5][6][7][8] However, their efficacy and optimal concentration for preventing the spontaneous polymerization of β-propiolactone during storage are not well-documented in publicly available literature.

Q5: How can I tell if my this compound has started to polymerize?

A: Visual inspection may reveal an increase in viscosity or the presence of solid precipitates. However, significant polymerization can occur before it becomes visually apparent. The most reliable way to assess the purity of your this compound and detect the presence of polymers is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the monomer and Nuclear Magnetic Resonance (NMR) spectroscopy to identify polymer structures.

Q6: What are the safety precautions I should take when handling this compound?

A: this compound is considered a potential carcinogen and is highly toxic.[2][9][10] It should always be handled in a certified chemical fume hood.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), splash goggles, a face shield, and a lab coat, must be worn.[10] An eyewash station and safety shower should be readily accessible.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased viscosity or visible solids in the this compound container. Spontaneous polymerization has occurred.Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. Review your storage conditions to ensure they meet the recommended low temperatures.
Inconsistent experimental results using a previously reliable batch of this compound. The purity of the this compound may have decreased due to polymerization or hydrolysis.Test the purity of the this compound using the GC-MS protocol provided below. If polymerization is confirmed, acquire a fresh batch of the reagent.
Pressure buildup in the this compound container. Polymerization may be occurring, which can be an exothermic process.Handle with extreme caution. If safe to do so, vent the container in a chemical fume hood. Cool the container in an ice bath to slow the reaction. It is advisable to dispose of the material.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature 5°C (stable)[3]
Long-term Storage Temperature -20°C[4]
Extended Long-term Storage -80°C[4]
Approximate Rate of Polymerization 0.04% per day at 22°C
Shelf Life (at -20°C) 1 month[4]
Shelf Life (at -80°C) 6 months[4]
Half-life in aqueous solution (hydrolysis) ~3 hours

Experimental Protocols

Protocol for Assessing this compound Purity by GC-MS

This protocol is for the quantification of β-propiolactone monomer to assess its purity and indirectly determine the extent of polymerization or degradation.

1. Materials and Reagents:

  • β-propiolactone sample

  • Acetonitrile (anhydrous, HPLC grade)

  • β-propiolactone reference standard

  • GC vials with septa

  • Micropipettes

  • Ice bath

2. Sample Preparation:

  • All sample and standard preparation steps should be performed in a chemical fume hood and on an ice bath to prevent degradation.

  • Prepare a stock solution of the β-propiolactone reference standard in anhydrous acetonitrile (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with anhydrous acetonitrile to achieve concentrations ranging from approximately 0.5 µg/mL to 10 µg/mL.[11][12]

  • Prepare the this compound sample to be tested by diluting it in anhydrous acetonitrile to a concentration that falls within the calibration range.

  • Transfer the prepared standards and sample to GC vials and cap them immediately. Analyze the samples as soon as possible.

3. GC-MS Parameters (example):

  • GC System: Agilent or similar

  • Column: Agilent HP-INNOWAX (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[11][12]

  • Carrier Gas: Helium

  • Inlet Temperature: 200°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 220°C

    • Final hold: 5 minutes

  • MS System: Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Acquisition Mode: Selective Ion Monitoring (SIM)

  • Ion to Monitor: m/z 42[12]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the test sample by comparing its peak area to the calibration curve.

  • Calculate the purity of the sample based on the expected concentration from the dilution. A significant deviation from the expected concentration may indicate polymerization or hydrolysis.

Visualizations

Spontaneous_Polymerization This compound β-Propiolactone Monomer Polymer Poly(β-propiolactone) This compound->Polymer Spontaneous Polymerization Heat Elevated Temperature Heat->this compound Initiates/Accelerates Troubleshooting_Workflow start Start: Observe Issue with this compound issue Visible Polymer or Inconsistent Results? start->issue check_storage Review Storage Conditions (Temp, Seal, Light) issue->check_storage Yes use Continue Use issue->use No test_purity Perform GC-MS Purity Analysis check_storage->test_purity is_pure Is Purity Acceptable? test_purity->is_pure is_pure->use Yes discard Discard and Procure New Batch is_pure->discard No Inhibition_Mechanism Monomer This compound Monomer Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Propagation Initiator Initiating Species (e.g., Radical, Ion) Initiator->Monomer Initiation Inactive_Species Stable, Non-reactive Species Growing_Chain->Inactive_Species Termination Inhibitor Inhibitor (e.g., Radical Scavenger) Inhibitor->Growing_Chain

References

Technical Support Center: Aggregation of Viral Particles Caused by BPL Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of viral particles following inactivation with beta-propiolactone (BPL).

Frequently Asked Questions (FAQs)

Q1: What is beta-propiolactone (BPL) and how does it inactivate viruses?

A1: Beta-propiolactone (BPL) is a chemical agent widely used to inactivate viruses for vaccine production and other research purposes.[1][2] Its primary mechanism of inactivation involves the irreversible alkylation of nucleic acids (both DNA and RNA), which damages the viral genome and prevents replication.[3] BPL can also react with viral proteins through acetylation and cross-linking, which can contribute to inactivation but may also lead to undesirable side effects.[3]

Q2: What is viral aggregation and why is it a concern during BPL inactivation?

A2: Viral aggregation is the process where individual virus particles clump together to form larger clusters.[4] During BPL inactivation, this can be a significant issue because:

  • Incomplete Inactivation: Viral particles in the core of an aggregate may not be fully exposed to BPL, potentially allowing some virus to remain infectious.[5]

  • Loss of Antigenic Potential: Aggregation can mask or alter critical epitopes on the viral surface, reducing the immunogenicity of the inactivated virus, which is crucial for vaccine efficacy.[1][5][6]

  • Analytical Challenges: Aggregates can interfere with accurate quantification of viral particles and characterization of the preparation.[7]

Q3: What is the primary cause of viral aggregation during BPL inactivation?

A3: The primary cause of viral aggregation during BPL inactivation is the concentration of BPL used.[1][6] Higher concentrations of BPL lead to more extensive chemical modifications of both viral nucleic acids and proteins, which can promote cross-linking and subsequent aggregation.[3][8] This phenomenon has been observed to be concentration-dependent.[6]

Q4: How does BPL-induced aggregation affect the physical characteristics of the viral preparation?

A4: BPL-induced aggregation directly impacts the size distribution of viral particles in a suspension. As aggregation increases, the average particle size grows significantly. For instance, in studies with SARS-CoV-2, the average particle size increased from approximately 160 nm at a 1:2000 BPL dilution to over 500 nm at a 1:250 dilution.[1][6]

Troubleshooting Guide

Problem 1: I am observing significant aggregation of my viral particles after BPL inactivation. How can I reduce this?

Solution:

The most effective way to reduce aggregation is to optimize the BPL concentration. Studies have shown that lower concentrations of BPL can still achieve complete viral inactivation while minimizing aggregation.[1]

  • Recommendation: Start by testing a range of BPL dilutions. For example, with SARS-CoV-2, a 1:2000 (v/v) dilution was found to be effective for inactivation with minimal aggregation.[1][6] It is crucial to validate the inactivation efficacy at any new, lower concentration.

  • Verification: After inactivation, assess the degree of aggregation using methods like Dynamic Light Scattering (DLS) to measure particle size distribution.

Problem 2: I am concerned that the aggregation might be compromising the antigenic integrity of my inactivated virus.

Solution:

This is a valid concern, as higher BPL concentrations that cause aggregation have been linked to a loss of antigenic potential.[1][5]

  • Assess Antigenicity: You can evaluate the antigenic integrity of your preparation using techniques like:

    • SDS-PAGE and Western Blot: To check for the presence and integrity of key viral structural proteins (e.g., spike and nucleocapsid proteins). A decrease in protein band intensity can indicate protein loss or modification.[1][9]

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the binding of specific monoclonal antibodies to viral epitopes.

  • Optimize BPL Concentration: As with troubleshooting aggregation, lowering the BPL concentration is a key strategy to preserve antigenicity.[6]

Problem 3: How can I confirm that my virus is completely inactivated, especially when using lower BPL concentrations to avoid aggregation?

Solution:

Ensuring complete inactivation is critical for safety.

  • Plaque Assay: The gold standard for determining the presence of infectious virus is the plaque assay (or other infectivity assays like TCID50).[7] To confirm complete inactivation, the BPL-treated viral preparation should be passaged on susceptible cells for multiple rounds (e.g., three consecutive rounds) to ensure no cytopathic effect (CPE) is observed.[1]

  • Control Samples: Always include positive (live virus) and negative (uninfected cells) controls in your inactivation validation experiments.

Quantitative Data Summary

The following table summarizes the effect of BPL concentration on SARS-CoV-2 particle size, as determined by Dynamic Light Scattering (DLS).

BPL Concentration (v/v)Average Particle Size (nm)
1:2000~160
1:1000> 200
1:500> 300
1:250> 500

Data synthesized from studies on SARS-CoV-2 inactivation.[1][6]

Experimental Protocols

1. BPL Inactivation of Viruses

This protocol is a general guideline and should be optimized for the specific virus and application.

  • Preparation: Culture and harvest the virus-containing supernatant. Clarify the supernatant by centrifugation to remove cell debris.

  • BPL Dilution: Prepare the desired dilutions of BPL (e.g., 1:2000, 1:1000, 1:500, 1:250 v/v) in the viral supernatant. Perform this step in a biosafety cabinet.

  • Inactivation Incubation: Incubate the mixture at 4°C for 16-24 hours with gentle agitation.[1][10]

  • BPL Hydrolysis: Transfer the mixture to a 37°C water bath for 2-4 hours to hydrolyze any remaining BPL.[1][10]

  • Confirmation of Inactivation: Perform a plaque assay or other infectivity assay on susceptible cells for at least three passages to confirm the absence of infectious virus.[1]

  • Storage: Store the inactivated virus at an appropriate temperature (e.g., -80°C).

2. Analysis of Viral Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation: If necessary, dilute the inactivated viral preparation in a suitable buffer (e.g., PBS) to a concentration appropriate for the DLS instrument.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature.

  • Measurement: Load the sample into a cuvette and place it in the instrument. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the data to determine the particle size distribution and average particle diameter. Compare the results across different BPL concentrations.

3. Assessment of Antigenic Integrity by SDS-PAGE and Western Blot

  • Sample Preparation: Concentrate the inactivated viral samples using centrifugal filter units (e.g., 100 kDa cutoff).[1] Lyse the concentrated virus in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Staining: Stain the gel with a total protein stain (e.g., Coomassie blue or a zinc stain) to visualize the overall protein profile.[1][9]

  • Western Blot: Transfer the proteins from an unstained gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for key viral antigens.

  • Detection: Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins of interest.

  • Analysis: Compare the band intensities for the viral antigens across different BPL concentrations.

Visualizations

BPL_Inactivation_Workflow cluster_prep Virus Preparation cluster_inactivation Inactivation cluster_analysis Analysis Harvest Harvest Viral Supernatant Clarify Clarify by Centrifugation Harvest->Clarify Add_BPL Add BPL (e.g., 1:2000) Clarify->Add_BPL Incubate_4C Incubate at 4°C for 16-24h Add_BPL->Incubate_4C Hydrolyze_37C Hydrolyze BPL at 37°C for 2-4h Incubate_4C->Hydrolyze_37C Confirm_Inactivation Confirm Inactivation (Plaque Assay) Hydrolyze_37C->Confirm_Inactivation Assess_Aggregation Assess Aggregation (DLS) Hydrolyze_37C->Assess_Aggregation Assess_Antigenicity Assess Antigenicity (Western Blot) Hydrolyze_37C->Assess_Antigenicity

Caption: Experimental workflow for BPL inactivation and subsequent analysis.

BPL_Concentration_Effects cluster_high High Concentration cluster_low Low (Optimized) Concentration BPL_Conc BPL Concentration High_Aggregation Increased Aggregation BPL_Conc->High_Aggregation Increases Low_Aggregation Minimal Aggregation BPL_Conc->Low_Aggregation Decreases Low_Antigenicity Decreased Antigenicity High_Aggregation->Low_Antigenicity Potential_Incomplete_Inactivation Risk of Incomplete Inactivation High_Aggregation->Potential_Incomplete_Inactivation High_Antigenicity Preserved Antigenicity Low_Aggregation->High_Antigenicity Complete_Inactivation Complete Inactivation (with validation) Low_Aggregation->Complete_Inactivation

Caption: Relationship between BPL concentration and its effects on viral particles.

References

Validation & Comparative

A Comparative Guide to Beta-Propiolactone and Formaldehyde for Viral Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in vaccine development and virology, the choice of an inactivating agent is a critical step that influences vaccine safety, immunogenicity, and manufacturing efficiency. Beta-propiolactone (BPL) and formaldehyde are two of the most established and widely utilized chemical agents for inactivating viruses. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for a given application.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between beta-propiolactone and formaldehyde lies in their primary mode of action for rendering viruses non-infectious.

Beta-propiolactone (BPL) is an alkylating agent that primarily targets viral nucleic acids.[1][2] It reacts with the guanine bases in both DNA and RNA, leading to alkylation and depurination, which irreversibly damages the genetic material and prevents viral replication.[3][4] While its main target is the genome, some studies have shown that BPL can also react with viral proteins, potentially altering their function.[5]

Formaldehyde , on the other hand, primarily acts by cross-linking viral proteins, particularly the capsid proteins.[5][6] It forms methylene bridges between amino groups on adjacent amino acids, leading to a rigid and stabilized viral structure that can interfere with uncoating and other early steps of viral replication.[3][7] Formaldehyde can also react with viral nucleic acids, though this is considered a secondary mechanism.[3]

cluster_BPL Beta-Propiolactone (BPL) Pathway cluster_FA Formaldehyde Pathway BPL Beta-Propiolactone BPL_target Viral Nucleic Acids (DNA/RNA) BPL->BPL_target Primarily targets BPL_action Alkylation & Depurination BPL_target->BPL_action Leads to BPL_result Genome Damage & Replication Block BPL_action->BPL_result FA Formaldehyde FA_target Viral Capsid Proteins FA->FA_target Primarily targets FA_action Protein Cross-linking FA_target->FA_action Leads to FA_result Inhibited Uncoating & Entry FA_action->FA_result

Caption: Mechanisms of Viral Inactivation.

Performance Comparison: Efficacy, Speed, and Immunogenicity

The choice between BPL and formaldehyde often involves a trade-off between inactivation speed, preservation of antigenic integrity, and safety considerations.

ParameterBeta-Propiolactone (BPL)Formaldehyde
Primary Target Nucleic Acids (RNA/DNA)[1][4]Proteins (Capsid)[5][6]
Inactivation Speed Generally faster (minutes to hours)[3][8]Slower (hours to days)[3][7]
Typical Concentration 0.05% - 0.25% (1:4000 to 1:1000)[1][3]0.02% - 0.2% (1:5000 to 1:500)[3][9]
Typical Temperature 4°C to 37°C[10][11]4°C to 37°C[1][12]
Effect on Antigenicity Generally considered to better preserve protein epitopes[5][10]Can cause more significant protein cross-linking, potentially altering epitopes[4][10]
Immunogenicity Often results in higher or comparable neutralizing antibody titers[13][14]May result in lower immunogenicity due to epitope modification[7]
Safety Concerns Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[1][15]Classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC.[1]
Hydrolysis Spontaneously hydrolyzes to non-toxic byproducts, requiring a separate incubation step.[1]Requires a neutralization step, often with sodium bisulfite.

Experimental Data: Head-to-Head Comparisons

Several studies have directly compared the efficacy and immunological outcomes of BPL and formaldehyde inactivation for various viruses.

West Nile Virus (WNV)

A study on West Nile Virus demonstrated that both agents were effective for inactivation. Complete inactivation was achieved within 48 hours with 0.1% BPL and 120 hours with 0.2% formaldehyde.[1] While the serum anti-WNV antibody titer was moderately higher in the formalin-inactivated group, there were no significant differences in the crucial neutralization antibody titers between the two methods.[3][13][14]

SARS-CoV-2

For SARS-CoV-2, BPL was found to be effective at a 1:2000 (v/v) dilution, successfully inactivating the virus.[10] A comparative study showed that BPL treatment for 24 hours could completely inactivate the virus while maximally retaining its morphology and the biochemical properties of its potential antigens.[6] Conversely, formaldehyde treatment led to a decrease in the viral S protein content.[6] However, higher concentrations of BPL were shown to negatively impact the antigenic potential of the virus.[10]

Foot and Mouth Disease Virus (FMDV)

In the case of FMDV, BPL demonstrated significantly faster inactivation kinetics compared to formaldehyde.[9] At 37°C, BPL at concentrations of 0.1% to 0.4% resulted in complete inactivation within 15 minutes, whereas formaldehyde required an estimated 25 hours.[9][16]

Experimental Protocols

Detailed methodologies are crucial for reproducible and effective viral inactivation. Below are generalized protocols derived from published studies.

General Experimental Workflow

start Virus Propagation & Titer Determination inactivation Inactivation (BPL or Formaldehyde) start->inactivation params Control Parameters: - Concentration - Temperature - Time inactivation->params hydrolysis Hydrolysis/Neutralization inactivation->hydrolysis confirmation Confirmation of Inactivation (e.g., TCID50 on susceptible cells) hydrolysis->confirmation analysis Downstream Analysis confirmation->analysis immuno Immunogenicity Studies (Animal Models) analysis->immuno antigen Antigenicity Analysis (ELISA, Western Blot) analysis->antigen

Caption: Generalized Virus Inactivation Workflow.
Beta-Propiolactone Inactivation Protocol (Example)

  • Preparation : A stock solution of BPL is prepared (e.g., 10% in cold cell culture medium).

  • Inactivation : The virus suspension is cooled to 4°C. BPL is added to the desired final concentration (e.g., 1:2000 or 0.05%) and the mixture is incubated at 4°C for a specified period (e.g., 16-24 hours) with gentle agitation.[9][10]

  • Hydrolysis : The temperature is shifted to 37°C for 1-2 hours to allow for the complete hydrolysis of any residual BPL.[1][10]

  • Confirmation : The absence of infectious virus is confirmed by passaging the inactivated sample on susceptible cell lines and observing for any cytopathic effect (CPE) over a defined period (e.g., three consecutive passages).[10]

Formaldehyde Inactivation Protocol (Example)
  • Preparation : A stock solution of formaldehyde (e.g., from a 37% solution) is diluted in a suitable buffer (e.g., PBS).

  • Inactivation : Formaldehyde is added to the virus suspension to the desired final concentration (e.g., 1:4000 or ~0.01%). The mixture is incubated at a specific temperature (e.g., 37°C) for an extended period (e.g., several days).[7] For some protocols, incubation is performed at 4°C.[1]

  • Neutralization : The reaction is stopped by adding a neutralizing agent, such as sodium bisulfite.

  • Confirmation : The completeness of inactivation is verified using methods similar to those for BPL, such as infectivity assays on susceptible cells.[7]

Summary and Recommendations

Both beta-propiolactone and formaldehyde are effective viral inactivating agents with long histories of use in vaccine manufacturing. The choice between them depends on the specific virus, the intended application, and the desired balance between inactivation speed, preservation of immunogenicity, and process complexity.

cluster_pros Advantages cluster_cons Disadvantages title Comparative Summary BPL Beta-Propiolactone (BPL) BPL_pros Faster Inactivation Better Epitope Preservation BPL->BPL_pros BPL_cons Higher Cost Requires Hydrolysis Step BPL->BPL_cons FA Formaldehyde FA_pros Well-Established Protocols Low Cost FA->FA_pros FA_cons Slower Inactivation Potential Epitope Damage FA->FA_cons

Caption: Key Comparative Points.
  • Beta-propiolactone is often favored when rapid inactivation is required and the preservation of conformational protein epitopes is paramount for inducing a strong neutralizing antibody response.[5][8] Its faster kinetics can streamline production timelines.[9]

  • Formaldehyde remains a viable and cost-effective option, particularly for viruses where its effects on immunogenicity are well-characterized and acceptable.[1] However, its slower reaction time and potential to damage epitopes are significant considerations.[7][10]

Ultimately, the optimal inactivation strategy should be determined empirically for each specific virus and vaccine platform, with careful consideration of the resulting safety, antigenicity, and immunogenicity profiles.

References

comparative analysis of propiolactone polymerization techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Propiolactone Polymerization Techniques

For researchers, scientists, and drug development professionals, the synthesis of well-defined poly(this compound) and its derivatives is of significant interest due to their biodegradability and potential in various biomedical applications. The choice of polymerization method for β-propiolactones significantly influences the resulting polymer's properties, including molecular weight, polydispersity, and stereochemistry. This guide provides a comparative overview of the primary polymerization techniques: anionic, cationic, and coordination polymerization, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following tables summarize key quantitative data from representative studies on the polymerization of β-propiolactones, offering a direct comparison of the different methods.

Table 1: Anionic Ring-Opening Polymerization (AROP) of β-Propiolactones

Initiator/CatalystMonomerSolventTemperature (°C)Molecular Weight (Mn, g/mol )PDI (Mw/Mn)Yield (%)Reference
Potassium naphthalenide/18-crown-6β-Butyrolactone (BBL)THF2515,0001.10>95[1]
Tetrabutylammonium acetateβ-Ethoxymethyl-β-propiolactoneTHF258,5001.25>90[1][2]
KOH/18-crown-6α-Methyl-β-pentyl-β-propiolactoneBulk7012,0001.30>90[3]
Potassium acetate/18-crown-6β-(Methoxymethyl)-β-propiolactoneTHF259,2001.20>90[2]

Table 2: Cationic Ring-Opening Polymerization of β-Propiolactone

Initiator/CatalystMonomerSolventTemperature (°C)Molecular Weight (Mn, g/mol )PDI (Mw/Mn)Reference
Trifluoromethanesulfonic acid (TfOH)β-PropiolactoneCH₂Cl₂0--[4]
Methyl triflateL,L-dilactide----[5]
Acylium cations (CH₃CO⁺SbF₆⁻)β-Propiolactone----[5]

Note: Detailed quantitative data for cationic polymerization of this compound is less commonly reported in the provided search results.

Table 3: Coordination Polymerization of β-Propiolactones

Initiator/CatalystMonomerSolventTemperature (°C)Molecular Weight (Mn, g/mol )PDI (Mw/Mn)Reference
SalcyCo(III)OTs/MTBDBPL/PO/CO₂-252,6001.13[6]
(salcy)Co(III)OTs/MTBDEpoxides/BPL/Anhydrides/CO₂-30--[7]

Note: Coordination polymerization of this compound is often performed as a copolymerization with other monomers like epoxides and CO₂.

Polymerization Mechanisms and Experimental Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the different polymerization techniques.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of β-lactones can proceed through two main pathways depending on the site of nucleophilic attack: acyl-oxygen cleavage or alkyl-oxygen cleavage.[8] The choice of initiator is critical and can influence the polymerization mechanism and the presence of side reactions.[8]

Anionic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer Monomer Initiator->Monomer Nucleophilic Attack Alkoxide Alkoxide Propagating Species Monomer->Alkoxide Acyl-Oxygen Cleavage Carboxylate Carboxylate Propagating Species Monomer->Carboxylate Alkyl-Oxygen Cleavage Monomer_p1 Monomer Alkoxide->Monomer_p1 Chain Growth Monomer_p2 Monomer Carboxylate->Monomer_p2 Chain Growth Polymer_Chain Polymer Monomer_p1->Polymer_Chain Monomer_p2->Polymer_Chain

Anionic ROP mechanism for β-propiolactones.
Cationic Ring-Opening Polymerization

Cationic polymerization is initiated by electrophilic species such as protic acids or Lewis acids.[4][9] The propagation can proceed via different active species, including tertiary oxonium ions and acylium cations.[5]

Cationic_ROP_Workflow Start Start Dissolve Dissolve this compound in Dry Solvent (e.g., CH₂Cl₂) Start->Dissolve Cool Cool Solution to 0 °C Dissolve->Cool Initiate Add Cationic Initiator (e.g., TfOH) Cool->Initiate Monitor Monitor Progress (NMR or IR) Initiate->Monitor Terminate Terminate Reaction (e.g., with Pyridine) Monitor->Terminate Isolate Isolate Polymer Terminate->Isolate End End Isolate->End

Experimental workflow for cationic ROP.
Coordination Polymerization

Coordination polymerization often utilizes transition metal catalysts and can be employed for the copolymerization of this compound with other monomers.[10][11] This method allows for the synthesis of copolymers with varied compositions and properties.[1]

Coordination_Polymerization_Pathway Catalyst Catalyst Monomer1 This compound Catalyst->Monomer1 Coordination Active_Complex Active Catalyst-Monomer Complex Monomer1->Active_Complex Monomer2 Comonomer (e.g., Epoxide) Copolymer Copolymer Monomer2->Copolymer Propagation Active_Complex->Monomer2 Insertion

Simplified pathway for coordination copolymerization.

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below to facilitate replication and further research.

Anionic Polymerization of β-Butyrolactone (BBL)

This protocol outlines a general procedure for the anionic polymerization of BBL using an activated initiator system in tetrahydrofuran (THF).[8]

Materials:

  • β-Butyrolactone (BBL), dried over CaH₂ and distilled under vacuum.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • Initiator (e.g., potassium naphthalenide/18-crown-6 complex, tetrabutylammonium acetate).

  • Crown Ether (e.g., 18-crown-6), dried under vacuum.

  • Quenching agent (e.g., acidified methanol).

  • Precipitation solvent (e.g., cold methanol or hexane).

Procedure:

  • All glassware must be flame-dried under vacuum and the reaction conducted under a high-purity inert atmosphere (argon or nitrogen).

  • In a Schlenk flask, dissolve the crown ether in dry THF.

  • Add the initiator to the solution and stir until a homogeneous solution is formed.

  • Cool the initiator solution to the desired reaction temperature (e.g., 25 °C).

  • Slowly add the purified BBL to the initiator solution via syringe.

  • Allow the polymerization to proceed for the desired time. The progress can be monitored by withdrawing aliquots and analyzing them by ¹H NMR.

  • Terminate the polymerization by adding a quenching agent.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a cold non-solvent.

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.[12]

Cationic Polymerization of β-Propiolactone

This protocol provides a general method for the cationic polymerization of β-propiolactone using trifluoromethanesulfonic acid.[4]

Materials:

  • β-Propiolactone (distilled from P₂O₅).

  • Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂.

  • Trifluoromethanesulfonic acid (TfOH).

  • Terminating agent (e.g., pyridine or triethylamine).

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified β-propiolactone in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoromethanesulfonic acid dropwise via syringe to initiate the polymerization.

  • Maintain the reaction at 0 °C and monitor its progress by taking aliquots for analysis (e.g., ¹H NMR or IR spectroscopy).

  • Terminate the polymerization by adding a small amount of pyridine or triethylamine.[4]

  • Precipitate the polymer in a suitable non-solvent and dry under vacuum.

Coordination Terpolymerization of β-Propiolactone, Epoxides, and CO₂

This protocol describes a method for the terpolymerization of β-propiolactone (BPL), propylene oxide (PO), and carbon dioxide (CO₂) using a cobalt-based catalyst system.[6]

Materials:

  • SalcyCo(III)OTs catalyst.

  • 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).

  • Propylene oxide (PO), dried and distilled.

  • β-Propiolactone (BPL), purified.

  • Carbon dioxide (CO₂), high purity.

Procedure:

  • In a glovebox, charge a pre-dried autoclave with the SalcyCo(III)OTs catalyst and PO.

  • Add MTBD and stir the mixture for approximately 10 minutes.

  • Add BPL to the mixture.

  • Seal the autoclave, remove it from the glovebox, and place it in a water bath at 25 °C.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 2.0 MPa).

  • Stir the reaction mixture for the specified time (e.g., 2 hours).

  • After the reaction, cool the autoclave in an ice bath and carefully vent the CO₂.

  • A small sample of the crude product can be taken for ¹H NMR analysis to determine conversion and polymer composition.

  • Dissolve the remaining product in a suitable solvent and precipitate in a non-solvent to isolate the terpolymer.

References

A Comparative Guide to Viral Inactivation: Beta-Propiolactone and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective inactivation of viruses is a critical step in the development of safe and efficacious vaccines and other biological products. The ideal inactivating agent must eliminate viral infectivity while preserving the antigenic and immunogenic properties of the viral proteins. This guide provides an objective comparison of beta-propiolactone (BPL), a widely used viral inactivating agent, with other common alternatives, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Different Strategies

Viral inactivation agents function through diverse biochemical mechanisms to disrupt the viral replication cycle. Understanding these mechanisms is crucial for selecting the appropriate agent for a specific virus and application.

  • Beta-Propiolactone (BPL): BPL is an alkylating agent that primarily targets and irreversibly modifies viral nucleic acids (both DNA and RNA).[1][2] It reacts mainly with purine residues, notably guanine, leading to the formation of adducts.[1] This modification induces nicks in the DNA, cross-linking between nucleic acids and proteins, and between DNA strands, ultimately inhibiting transcription and replication.[2][3] While its primary target is the viral genome, BPL can also cause some acetylation and cross-linking of proteins.[1] This dual action ensures complete inactivation while generally maintaining the integrity of surface protein structures, which is crucial for immunogenicity.[4][5]

  • Formaldehyde: As one of the most established inactivating agents, formaldehyde primarily acts by cross-linking viral surface proteins.[4][6] It forms methylene bridges between amino acid residues, particularly lysine.[7] This extensive cross-linking can alter the natural conformation of viral proteins, which may impact immunogenicity.[6][7] Formaldehyde also reacts with viral nucleic acids, but its effect on proteins is more pronounced compared to BPL.[4][7]

  • Ultraviolet (UV) Radiation: UV radiation, particularly in the UVC spectrum (200-280 nm), inactivates viruses by damaging their nucleic acids.[8][9] The primary mechanism involves the formation of pyrimidine dimers (thymine dimers in DNA and uracil dimers in RNA), which block replication and transcription.[10][11] UV radiation can also cause strand breaks and cross-linking between nucleic acids and proteins.[8][12] Unlike chemical agents, UV inactivation is a physical process that does not leave behind chemical residues.

  • Psoralens: Psoralens are photoactive compounds that, upon activation by long-wave UV light (UVA), intercalate into the nucleic acid helix and form covalent cross-links between pyrimidine residues (thymine and uracil).[3][13][14] This process effectively blocks DNA replication and transcription.[3][15] A key advantage of psoralens is their high specificity for nucleic acids, leaving viral proteins largely unaffected and preserving their antigenicity.[3][14]

Diagram of Viral Inactivation Mechanisms

G cluster_BPL Beta-Propiolactone (BPL) cluster_Formaldehyde Formaldehyde cluster_UV UV Radiation (UVC) cluster_Psoralen Psoralen + UVA BPL BPL BPL_NA Nucleic Acid Alkylation (Guanine Adducts) BPL->BPL_NA primary BPL_P Protein Acetylation & Cross-linking (minor) BPL->BPL_P secondary InactivatedVirus Inactivated Virus BPL_NA->InactivatedVirus BPL_P->InactivatedVirus Formaldehyde Formaldehyde Formaldehyde_P Protein Cross-linking (Methylene Bridges) Formaldehyde->Formaldehyde_P primary Formaldehyde_NA Nucleic Acid Modification (minor) Formaldehyde->Formaldehyde_NA secondary Formaldehyde_P->InactivatedVirus Formaldehyde_NA->InactivatedVirus UV UVC Light UV_NA Nucleic Acid Damage (Pyrimidine Dimers) UV->UV_NA UV_NA->InactivatedVirus Psoralen Psoralen + UVA Psoralen_NA Nucleic Acid Cross-linking (Intercalation) Psoralen->Psoralen_NA Psoralen_NA->InactivatedVirus Virus Virus

Caption: Mechanisms of different viral inactivating agents.

Quantitative Comparison of Inactivation Efficacy

The following tables summarize experimental data on the efficacy of BPL and its alternatives against various viruses.

Table 1: Beta-Propiolactone (BPL) Inactivation Data

VirusBPL ConcentrationTemperature (°C)TimeTiter Reduction (log10)Reference
SARS-CoV-20.1% (v/v)2-81 hour> 4[1]
SARS-CoV-21:2000 (v/v)416 hoursComplete Inactivation[16]
Infectious Bovine Rhinotracheitis (IBR) Virus1:25044 hoursComplete Inactivation[17]
Infectious Bovine Rhinotracheitis (IBR) Virus1:1000412 hoursComplete Inactivation[17]
Rabies Virus1:4000448 hoursComplete Inactivation[18]
Hepatitis A Virus (HAV)1:4000N/A10 hoursNo detectable virus[18]

Table 2: Formaldehyde Inactivation Data

VirusFormaldehyde ConcentrationTemperature (°C)TimeTiter Reduction (log10)Reference
Poliovirus (PV)0.4% formalinMelting iceUp to 3 weeksN/A (for vaccine production)[6]
Hepatitis A Virus (HAV)100 µg/ml3748 hoursto 1 TCID50/ml[6]
Japanese Encephalitis Virus (JEV)1:2000450-60 daysN/A (for vaccine production)[6]
Vaccinia Virus, Adenovirus, Norovirus2%2560 mins (with temp shift to 37°C)Complete Inactivation[19]
Hepatitis A Virus (HAV)1:4000N/A3 daysNo detectable virus[18]

Table 3: UV Radiation Inactivation Data

VirusUV TypeDose (mJ/cm²)Titer Reduction (log10)Reference
SARS-CoV-2UVC (266 nm)502.96[20]
SARS-CoV-2UVC (266 nm)75> 4 (undetectable)[20]
ssRNA viruses (general)UVC1.32 - 3.201[10]
dsDNA viruses (general)UVC7.70 - 8.131[10]
SARS-CoV-2 (aerosolized)Far-UVC (222 nm)N/AEffective inactivation[11]

Table 4: Psoralen + UVA Inactivation Data

VirusPsoralen DerivativeConcentrationUVA ExposureTiter Reduction (log10)Reference
Western Equine Encephalitis Virus (RNA)MultipleN/A< 1 minEfficient Inactivation[13]
Herpes Simplex Virus Type 1 (DNA)MultipleN/A< 1 minEfficient Inactivation[13]
Dengue Virus (ssRNA+)AMTN/A30 minComplete Inactivation[14]
Various Arena-, Bunya-, Corona-, Filo-, Flavi-, OrthomyxovirusesAMTN/AN/AEffective Inactivation[14]
Influenza and Herpes Simplex Viruses4'-hydroxymethyltrioxsalen, 4'-aminomethyltrioxsalenN/AN/AComplete Inactivation[15]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of inactivation studies. Below are representative protocols for BPL and formaldehyde inactivation.

Protocol 1: BPL Inactivation of SARS-CoV-2 in Saliva Samples

This protocol is adapted from a study validating BPL for inactivating SARS-CoV-2 for scent dog training.[1]

  • Sample Preparation: Saliva samples are spiked with a known titer of SARS-CoV-2. A parallel control of cell culture medium is also spiked.

  • Inactivation:

    • Add BPL to the samples to a final concentration of 0.1% (v/v).

    • Incubate the samples at 2-8°C for a designated period (e.g., 1 hour or 71 hours).

  • Hydrolysis:

    • Transfer the samples to a 37°C incubator for 1-2 hours to hydrolyze the remaining BPL into non-toxic beta-hydroxy-propionic acid.

  • Validation of Inactivation:

    • The treated samples are subjected to virus titration and virus isolation assays on susceptible cell lines (e.g., Vero E6) to confirm the absence of infectious virus.

    • Three consecutive passages are typically performed to ensure complete inactivation.

Workflow for BPL Inactivation Validation

G A Spike Saliva/Medium with SARS-CoV-2 B Add 0.1% BPL A->B C Incubate at 2-8°C (1h or 71h) B->C D Hydrolyze BPL at 37°C (1-2h) C->D E Virus Titration & Isolation on Vero Cells D->E F Confirm Inactivation (3 Passages) E->F

Caption: BPL inactivation and validation workflow.

Protocol 2: Formaldehyde Inactivation of Poliovirus for Vaccine Production

This is a generalized protocol based on historical and current practices for inactivated poliovirus vaccine (IPV) production.[6][21]

  • Virus Propagation: High-titer poliovirus is produced in a suitable cell culture system (e.g., Vero cells).

  • Clarification and Concentration: The viral harvest is clarified to remove cell debris and concentrated.

  • Inactivation:

    • Formaldehyde is added to the virus suspension to a final concentration (e.g., 1:4000).

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for an extended period (e.g., 12 days).

  • Neutralization and Formulation: Residual formaldehyde may be neutralized, and the inactivated virus is formulated with adjuvants and stabilizers.

  • Safety Testing: Rigorous safety testing is performed, including inoculation of cell cultures and, historically, in animals, to ensure complete inactivation.

General Workflow for Inactivated Vaccine Production

G Start Virus Propagation (High Titer) Clarify Clarification & Concentration Start->Clarify Inactivate Inactivation (e.g., Formaldehyde) Clarify->Inactivate Purify Purification Inactivate->Purify Formulate Formulation with Adjuvants/Stabilizers Purify->Formulate QC Quality Control & Safety Testing Formulate->QC Final Final Vaccine Product QC->Final

Caption: General workflow for inactivated vaccine production.

Conclusion

The choice of a viral inactivation agent is a critical decision in the development of biological products. Beta-propiolactone offers a robust and efficient method for inactivating a broad range of viruses by primarily targeting their nucleic acids, which often results in better preservation of protein antigenicity compared to protein cross-linking agents like formaldehyde.[4] However, the optimal inactivation strategy depends on the specific virus, the intended application, and regulatory requirements. Formaldehyde remains a widely used and effective agent, particularly for established vaccine manufacturing processes.[6] Physical methods like UV radiation and photochemical methods using psoralens provide valuable alternatives, especially when chemical residues are a concern and the preservation of protein structure is paramount.[3][9] Researchers and drug development professionals must carefully weigh the advantages and disadvantages of each method, supported by rigorous validation studies, to ensure the safety and efficacy of their final product.

References

A Comparative Guide to BPL-Inactivated and Formalin-Inactivated Vaccines: Antigenicity and Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inactivation of viral pathogens is a critical step in the production of safe and effective vaccines. Among the various methods, chemical inactivation using beta-propiolactone (BPL) and formalin are two of the most established and widely utilized approaches. The choice of inactivation agent can significantly impact the resulting vaccine's antigenicity—its ability to be recognized by the immune system—and its immunogenicity—its capacity to elicit a protective immune response. This guide provides an objective comparison of BPL- and formalin-inactivated vaccines, supported by experimental data, to aid researchers and developers in making informed decisions.

Mechanism of Inactivation: A Tale of Two Chemistries

The fundamental difference between BPL and formalin lies in their primary mode of action. Formalin, an aqueous solution of formaldehyde, primarily acts by cross-linking viral proteins and nucleic acids.[1][2] It forms methylene bridges between amino groups on proteins and nucleotide bases, leading to the loss of viral infectivity.[1] This extensive cross-linking can, however, alter the conformational epitopes of viral surface proteins, which are crucial for inducing neutralizing antibodies.

In contrast, beta-propiolactone is a potent alkylating agent that predominantly targets viral nucleic acids.[1] It reacts with guanine residues in both RNA and DNA, leading to the irreversible loss of genomic integrity and rendering the virus non-infectious.[1] By primarily targeting the genome, BPL is thought to better preserve the native structure of viral surface proteins, which may translate to enhanced antigenicity and a more robust immune response.[1]

Impact on Viral Structure and Antigen Integrity

The method of inactivation can have a tangible effect on the physical characteristics of the viral particles. Studies on SARS-CoV-2 have shown that while both BPL and formaldehyde can completely inactivate the virus without significantly altering its overall morphology, formaldehyde treatment can lead to a considerable loss of S protein content. Long-term treatment with BPL (48 hours) has been associated with increased aggregation of viral particles. However, a shorter BPL treatment (24 hours) was found to optimally retain the morphology, physical properties, and biochemical characteristics of the viral antigens.

Comparative Immunogenicity: A Data-Driven Analysis

The ultimate measure of a vaccine's success is its ability to induce a protective immune response. This is typically assessed by measuring humoral immunity (antibody production) and cellular immunity (T-cell activation).

Humoral Immune Response

The humoral response, particularly the generation of neutralizing antibodies, is a critical correlate of protection for many viral diseases. The comparative immunogenicity of BPL- and formalin-inactivated vaccines has been evaluated for several viruses, with findings that can vary depending on the specific virus and the study design.

For West Nile Virus (WNV) , a study comparing the two inactivation methods found that while the serum anti-WNV antibody titer was moderately higher in mice immunized with the formalin-inactivated antigen, there were no significant differences in the crucial neutralizing antibody titers between the two groups.[3][4] Both inactivation methods were deemed equally efficient in eliciting a protective humoral response.[3][4]

In the case of Transmissible Gastroenteritis Virus (TGEV) , the formalin-inactivated vaccine induced an earlier and stronger TGEV-specific IgG response in mice.

Here is a summary of the comparative humoral immune responses:

VirusInactivation MethodKey Findings on Humoral ImmunityReference
West Nile Virus BPL vs. FormalinModerately higher total anti-WNV IgG titers with formalin inactivation. No significant difference in neutralizing antibody titers. Both elicited equal protective efficacy.[3][4]
Transmissible Gastroenteritis Virus BPL vs. FormalinFormalin-inactivated vaccine induced an earlier and stronger TGEV-specific IgG response.
Influenza Virus BPL vs. FormalinBPL-inactivated H5N1 vaccine provided better protection against heterosubtypic H1N1 challenge than the formalin-inactivated vaccine, suggesting a broader protective antibody response.[5] BPL inactivation resulted in higher recoveries of hemagglutinin (HA) antigen compared to formalin inactivation.[6]
Cellular Immune Response

Cellular immunity, mediated by T-cells, plays a vital role in clearing viral infections, particularly through the activity of cytotoxic T lymphocytes (CTLs) and helper T-cells (Th). The Th1/Th2 balance of the T-cell response is also a critical factor, with Th1 responses (characterized by IFN-γ production) being important for antiviral immunity and Th2 responses (characterized by IL-4 production) being more associated with humoral immunity.

A study on Transmissible Gastroenteritis Virus (TGEV) provided a direct comparison of the cellular immune responses induced by BPL- and formalin-inactivated vaccines in mice. The results indicated that the BPL-inactivated vaccine induced a higher positive rate of CD4+IFN-γ+ T-cells (a marker of Th1 response) at 35 days post-immunization. Conversely, the formalin-inactivated vaccine led to a higher positive rate of CD4+IL-4+ T-cells (a marker of Th2 response) at the same time point. However, these differences were not statistically significant.

VirusInactivation MethodKey Findings on Cellular ImmunityReference
Transmissible Gastroenteritis Virus BPL vs. FormalinBPL group showed a higher percentage of CD4+IFN-γ+ T-cells (Th1 response) at 35 days post-immunization (3.75 ± 0.25%). Formalin group showed a higher percentage of CD4+IL-4+ T-cells (Th2 response) at 35 days post-immunization. The differences between the groups were not statistically significant.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the objective comparison of vaccine candidates. Below are representative protocols for viral inactivation and key immunological assays.

Virus Inactivation Protocols

Beta-Propiolactone (BPL) Inactivation

This protocol is a general guideline and should be optimized for the specific virus.

BPL_Inactivation_Workflow cluster_prep Virus Preparation cluster_inactivation Inactivation cluster_hydrolysis BPL Hydrolysis cluster_final Final Steps VirusHarvest Harvest Virus-Containing Cell Culture Supernatant Clarification Clarify by Centrifugation (e.g., 10,000 x g, 30 min, 4°C) VirusHarvest->Clarification AddBPL Add BPL to a final concentration of 0.1% (v/v) Clarification->AddBPL Virus Suspension Incubate4C Incubate at 4°C for 16-24 hours with constant, gentle agitation AddBPL->Incubate4C Incubate37C Incubate at 37°C for 2 hours to hydrolyze residual BPL Incubate4C->Incubate37C Inactivated Virus ConfirmInactivation Confirm Inactivation by passaging on susceptible cells Incubate37C->ConfirmInactivation StoreVaccine Store inactivated virus at -80°C ConfirmInactivation->StoreVaccine

Caption: Workflow for Beta-Propiolactone (BPL) Inactivation of Viruses.

Formalin Inactivation

This protocol is a general guideline and requires optimization based on the specific virus.

Formalin_Inactivation_Workflow cluster_prep Virus Preparation cluster_inactivation Inactivation cluster_neutralization Formalin Neutralization cluster_final Final Steps VirusHarvest Harvest Virus-Containing Cell Culture Supernatant Clarification Clarify by Centrifugation (e.g., 10,000 x g, 30 min, 4°C) VirusHarvest->Clarification AddFormalin Add Formalin (37% formaldehyde) to a final concentration of 0.02% (v/v) Clarification->AddFormalin Virus Suspension Incubate Incubate at 4°C or 37°C for an extended period (days to weeks) with gentle agitation AddFormalin->Incubate AddBisulfite Neutralize residual formaldehyde with sodium bisulfite (optional, requires optimization) Incubate->AddBisulfite Inactivated Virus Dialysis Dialyze against PBS to remove residual chemicals AddBisulfite->Dialysis ConfirmInactivation Confirm Inactivation by passaging on susceptible cells Dialysis->ConfirmInactivation StoreVaccine Store inactivated virus at -80°C ConfirmInactivation->StoreVaccine

Caption: Workflow for Formalin Inactivation of Viruses.

Key Immunological Assay Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA_Workflow Coat Coat 96-well plate with inactivated viral antigen Wash1 Wash to remove unbound antigen Coat->Wash1 Block Block with a blocking buffer (e.g., BSA or non-fat milk) Wash1->Block Wash2 Wash Block->Wash2 AddSerum Add serially diluted mouse serum samples Wash2->AddSerum Wash3 Wash AddSerum->Wash3 AddSecondary Add HRP-conjugated secondary antibody Wash3->AddSecondary Wash4 Wash AddSecondary->Wash4 AddSubstrate Add TMB substrate Wash4->AddSubstrate StopReaction Stop reaction with stop solution AddSubstrate->StopReaction Read Read absorbance at 450 nm StopReaction->Read

Caption: General Workflow for an Indirect ELISA.

Plaque Reduction Neutralization Test (PRNT)

PRNT_Workflow PrepareSerum Serially dilute heat-inactivated mouse serum IncubateVirus Incubate serum dilutions with a known amount of live virus (e.g., 100 PFU) PrepareSerum->IncubateVirus InfectCells Infect susceptible cell monolayers with the serum-virus mixture IncubateVirus->InfectCells Overlay Overlay with semi-solid medium (e.g., agar or methylcellulose) InfectCells->Overlay IncubatePlaques Incubate for several days to allow plaque formation Overlay->IncubatePlaques FixStain Fix and stain cells (e.g., with crystal violet) IncubatePlaques->FixStain CountPlaques Count plaques and calculate the 50% neutralization titer (PRNT50) FixStain->CountPlaques

Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).

Signaling Pathways and Logical Relationships

The induction of an immune response by an inactivated vaccine follows a well-defined pathway, beginning with uptake by antigen-presenting cells (APCs).

Immune_Response_Pathway cluster_uptake Antigen Presentation cluster_tcell T-Cell Activation cluster_bcell B-Cell Activation & Antibody Production Vaccine Inactivated Virus (BPL or Formalin) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Vaccine->APC Phagocytosis MHCII MHC Class II APC->MHCII Antigen Processing and Presentation Th Naive CD4+ T-cell MHCII->Th TCR Engagement Th1 Th1 Cell Th->Th1 Differentiation Th2 Th2 Cell Th->Th2 Differentiation IFNg IFN-γ Th1->IFNg Secretes IL4 IL-4 Th2->IL4 Secretes BCell B-Cell Th2->BCell Activation IFNg->APC Enhances Antigen Presentation IL4->BCell Promotes Proliferation and Class Switching PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Antibodies (Neutralizing) PlasmaCell->Antibodies

Caption: Simplified Signaling Pathway of Inactivated Vaccine Immunogenicity.

Conclusion

The choice between BPL and formalin for viral inactivation is a critical decision in vaccine development, with each method presenting distinct advantages and disadvantages. Formalin is a long-established and effective inactivating agent, but its propensity to cross-link proteins can potentially compromise the antigenicity of key epitopes. BPL, by primarily targeting nucleic acids, may better preserve the native conformation of viral antigens, which in some cases, can lead to a more robust and broader immune response.

The experimental data, while not universally conclusive for all viruses, suggests that BPL may offer an advantage in preserving antigenicity and inducing a more favorable Th1-biased cellular immune response for certain pathogens. However, the optimal inactivation strategy is virus-dependent and requires empirical determination. Factors such as the stability of the target virus, the desired immune response profile, and manufacturing considerations must all be carefully weighed. This guide provides a framework for understanding the key differences between these two important inactivation methods, supported by experimental evidence to aid in the rational design of the next generation of inactivated viral vaccines.

References

A Comparative Analysis of the Chemical Reactivity of β-Propiolactone and β-Butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of β-propiolactone and β-butyrolactone, two structurally similar four-membered lactones. Understanding their distinct reactivity profiles is crucial for their application as versatile intermediates in chemical synthesis and drug development. This document summarizes key differences in their reactivity, presents quantitative data from experimental studies, and provides detailed experimental protocols for assessing their reactivity.

Executive Summary

β-Propiolactone and β-butyrolactone, despite their minor structural difference—the presence of a methyl group at the β-position in β-butyrolactone—exhibit markedly different chemical reactivities. The high reactivity of these β-lactones is primarily attributed to the significant ring strain of the four-membered ring, which is released upon nucleophilic attack and subsequent ring-opening. Experimental evidence consistently demonstrates that β-propiolactone is significantly more reactive than β-butyrolactone .[1] This heightened reactivity is a critical consideration in their synthetic applications and biological interactions.

The primary factors contributing to the higher reactivity of β-propiolactone are:

  • Reduced Steric Hindrance: The absence of a methyl group on the β-carbon of β-propiolactone results in less steric hindrance for an incoming nucleophile.

  • Electronic Effects: The methyl group in β-butyrolactone is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon.

Quantitative Reactivity Comparison

The following tables summarize the quantitative data available on the relative reactivity of β-propiolactone and β-butyrolactone in various reactions.

Table 1: Relative Reactivity with Nucleophiles

NucleophileReactivity Ratio (β-Propiolactone : β-Butyrolactone)Reference
Guanosine, RNA, DNA50 - 100 : 1[1][2][3][4]
4-(p-Nitrobenzyl)pyridine50 - 100 : 1[2]

Table 2: Relative Reactivity in Hydrolysis

ConditionReactivity Ratio (β-Propiolactone : β-Butyrolactone)Reference
Neutral Water> 4 : 1[1]
Water + Dioxane Mixturesβ-Propiolactone is more reactive across all compositions[5]

Reaction Mechanisms

The predominant reaction pathway for both β-propiolactone and β-butyrolactone is a nucleophilic acyl substitution that proceeds via a ring-opening mechanism. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond, leading to the opening of the strained four-membered ring.

G cluster_0 Nucleophilic Attack Lactone β-Lactone Tetrahedral_Intermediate Tetrahedral Intermediate Lactone->Tetrahedral_Intermediate Nucleophilic attack on carbonyl carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->Tetrahedral_Intermediate Ring_Opened_Product Ring-Opened Product Tetrahedral_Intermediate->Ring_Opened_Product Ring-opening via acyl-oxygen bond cleavage

Caption: Generalized mechanism of nucleophilic ring-opening of β-lactones.

In the case of reactions with biological macromolecules such as DNA and proteins, β-propiolactone acts as an alkylating agent.[2][6] The primary sites of alkylation in nucleic acids are the nitrogen atoms in the nucleobases, such as N-7 of guanosine, N-1 of adenosine, and N-3 of cytidine.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to compare the chemical reactivity of β-propiolactone and β-butyrolactone.

Comparative Hydrolysis Rate Determination

This protocol describes a method to compare the hydrolysis rates of β-propiolactone and β-butyrolactone in an aqueous solution by monitoring the change in pH.

Materials:

  • β-propiolactone

  • β-butyrolactone

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Constant temperature water bath (set to 37°C)

  • Standardized 0.01 M NaOH solution

  • Phenolphthalein indicator

Procedure:

  • Prepare a 0.1 M aqueous solution of β-propiolactone and a separate 0.1 M aqueous solution of β-butyrolactone.

  • Place 100 mL of deionized water in a beaker equipped with a stir bar and place it in the constant temperature water bath at 37°C.

  • Once the water has reached thermal equilibrium, calibrate the pH meter and place the probe in the beaker.

  • Add 1.0 mL of the 0.1 M β-propiolactone solution to the water and start a timer immediately.

  • Record the pH at regular time intervals (e.g., every 5 minutes) for at least 1 hour or until the pH stabilizes.

  • Repeat steps 2-5 using the 0.1 M β-butyrolactone solution.

  • To quantify the rate, at each time point, a separate reaction can be quenched and titrated with the standardized NaOH solution to determine the concentration of the resulting carboxylic acid.

Data Analysis: Plot pH versus time for both lactones. A faster decrease in pH indicates a faster hydrolysis rate. For a more quantitative comparison, the initial rates of reaction can be calculated from the slope of the concentration of the acid product versus time.

Comparative Reactivity with a Nucleophile (e.g., Aniline)

This protocol outlines a method to compare the reactivity of the two lactones with a model nucleophile, aniline, using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the reactants and the formation of the product.

Materials:

  • β-propiolactone

  • β-butyrolactone

  • Aniline

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of β-propiolactone (10 mM), β-butyrolactone (10 mM), and aniline (10 mM) in acetonitrile.

  • In the thermostatted reaction vessel at 25°C, mix 5 mL of the aniline stock solution with 5 mL of the β-propiolactone stock solution. Start a timer immediately.

  • At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it by diluting it into 900 µL of a 1:1 acetonitrile/water mixture.

  • Analyze the quenched samples by HPLC. The mobile phase can be a gradient of acetonitrile and water, and the detector should be set to a wavelength where both aniline and the product absorb (e.g., 254 nm).

  • Repeat steps 2-4 using the β-butyrolactone stock solution in place of the β-propiolactone solution.

Data Analysis: Create a calibration curve for aniline and the expected product. Plot the concentration of aniline and the product as a function of time for both reactions. The rate constants can be determined by fitting the data to the appropriate rate law. A comparison of the rate constants will provide a quantitative measure of the relative reactivity.

Comparative Ring-Opening Polymerization (ROP)

This protocol provides a general procedure for comparing the amenability of β-propiolactone and β-butyrolactone to ring-opening polymerization using a common initiator.

Materials:

  • β-propiolactone (distilled before use)

  • β-butyrolactone (distilled before use)

  • Anionic initiator (e.g., potassium naphthalenide or a strong base like DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), add a solution of the initiator in anhydrous THF to a stirred solution of the monomer (β-propiolactone or β-butyrolactone) in anhydrous THF at a specific temperature (e.g., 0°C or room temperature). The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the reaction to proceed for a set amount of time. Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion by NMR or GC.

  • Quench the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterize the resulting polymer by GPC to determine the molecular weight and polydispersity index (PDI).

Data Analysis: Compare the monomer conversion over time for both lactones. A faster conversion indicates higher reactivity in polymerization. Also, compare the molecular weights and PDIs of the resulting polymers. This will provide insights into the control over the polymerization for each monomer under the chosen conditions.

G cluster_workflow Comparative ROP Workflow Monomer_Prep Prepare Monomer Solution (β-propiolactone or β-butyrolactone) in anhydrous THF Reaction Initiate Polymerization (Mix Monomer and Initiator) Monomer_Prep->Reaction Initiator_Prep Prepare Initiator Solution in anhydrous THF Initiator_Prep->Reaction Monitoring Monitor Monomer Conversion (NMR/GC) Reaction->Monitoring Quenching Quench Reaction (Add Methanol) Monitoring->Quenching Precipitation Precipitate Polymer (Add to non-solvent) Quenching->Precipitation Isolation Isolate and Dry Polymer Precipitation->Isolation Analysis Analyze Polymer (GPC for Mn and PDI) Isolation->Analysis

Caption: Experimental workflow for comparative ring-opening polymerization.

Conclusion

The evidence strongly indicates that β-propiolactone is a much more potent electrophile than β-butyrolactone, reacting with nucleophiles at a considerably faster rate.[1] This fundamental difference in reactivity, stemming from steric and electronic factors, is a critical consideration for chemists and drug developers when selecting a β-lactone for a specific synthetic transformation or in the design of bioactive molecules. The higher reactivity of β-propiolactone also correlates with its higher carcinogenic potential, a factor that must be carefully managed in its handling and application.[1] Understanding these distinct reactivity profiles is paramount for harnessing the synthetic potential of these valuable four-membered rings while ensuring safety and achieving desired chemical outcomes.

References

A Comparative Guide to Serological Responses of BPL-Inactivated Vaccine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-propiolactone (BPL) is a widely utilized agent for the inactivation of viruses in vaccine production. Its efficacy in preserving viral antigenicity and immunogenicity is a key factor in the development of whole-virus inactivated vaccines.[1] This guide provides a comparative analysis of the serological responses elicited by different BPL-inactivated vaccine formulations, supported by experimental data from preclinical studies. We delve into the impact of adjuvants, antigen dosage, and inactivation conditions on the resulting humoral immune response.

Comparative Analysis of Serological Responses

The following tables summarize the quantitative data on antibody responses from various studies, offering a side-by-side comparison of different BPL-inactivated vaccine formulations.

Table 1: Comparison of Adjuvanted BPL-Inactivated Avian Influenza Virus (AIV) Vaccine in Chickens

This study evaluated the immunogenicity of a BPL-inactivated H7N3 AIV vaccine formulated with ten different adjuvants. The data below highlights the hemagglutination inhibition (HI) antibody titers, a key measure of protective immunity against influenza.[2][3]

Adjuvant TypeMean HI Titer (log2) at 3 Weeks Post-VaccinationSeroconversion Rate (%)Protection Against Mortality (%)
Mineral Oil-BasedHigh10080-100
Vegetable Oil-BasedHigh10080-100
ChitosanSignificantly Lower than Oil-Based100Not specified
Calcium PhosphateSimilar to Non-AdjuvantedNot specified30 (Similar to no vaccine)
AlginateSimilar to Non-AdjuvantedNot specifiedNot specified
No AdjuvantLowNot specified0-40

Data synthesized from Spackman et al., 2017.[2][3]

Key Finding: Oil-based adjuvants induced the most robust serological responses and protection for the BPL-inactivated AIV vaccine in chickens.[2][3]

Table 2: Comparison of BPL-Inactivated SARS-CoV Vaccine With and Without Adjuvants in Hamsters

This research assessed the immunogenicity and efficacy of a BPL-inactivated whole virion SARS-CoV vaccine, both with and without the adjuvant AS01B, in golden Syrian hamsters.[4]

Vaccine Formulation (S-protein dose)Mean Neutralizing Antibody Titer (log2) After Two DosesLung Viral Titer Reduction (Compared to Control)Protection from Lung Pathology
2 µg WI-SARS + AS01B~10>100,000-foldComplete
2 µg WI-SARS (No Adjuvant)~8>100,000-foldComplete
0.5 µg WI-SARS + AS01B~8.5~1,000-foldPartial
0.5 µg WI-SARS (No Adjuvant)~6~100-foldPartial

Data synthesized from Spruth et al., 2006.[4]

Key Finding: The inclusion of an adjuvant significantly boosted neutralizing antibody titers and provided better protection at a lower antigen dose for the BPL-inactivated SARS-CoV vaccine.[4]

Table 3: Dose-Response of BPL-Inactivated Coxsackievirus A16 (CA16) Vaccine in Mice

This study investigated the immunogenicity of different doses of a BPL-inactivated CA16 vaccine in a mouse model.[5]

Vaccine Dose (µg)Geometric Mean Titer (GMT) of Neutralizing Antibodies
16~260
4~130
1~130
0.25~14

Data synthesized from Li et al., 2013.[5]

Key Finding: A clear dose-dependent relationship was observed, with higher antigen doses of the BPL-inactivated CA16 vaccine eliciting significantly higher neutralizing antibody titers.[5] The 1 µg dose appeared to be a suitable immunizing dose in this model, showing a significant increase in antibody titers compared to the 0.25 µg dose.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

BPL-Inactivated Avian Influenza Virus Vaccine Study
  • Virus Inactivation: Low pathogenicity A/British Columbia/314514-1/2004 H7N3 avian influenza virus was inactivated with 0.1% BPL at ambient temperature for 4-6 hours, followed by overnight incubation at 4°C.[2]

  • Vaccine Formulation: The inactivated virus was emulsified with one of ten different commercial or experimental adjuvants, including mineral oil-based, vegetable oil-based, chitosan, calcium phosphate, and alginate adjuvants.[2][3]

  • Animal Model and Immunization: Specific-pathogen-free chickens were immunized with the vaccine formulations.

  • Serological Analysis: Serum samples were collected at 3 weeks post-vaccination, and hemagglutination inhibition (HI) assays were performed to determine antibody titers.[2][3]

  • Challenge Study: Chickens were challenged with a homologous strain of highly pathogenic AIV to assess protection against mortality and viral shedding.[2][3]

BPL-Inactivated SARS-CoV Vaccine Study
  • Virus Inactivation: SARS-CoV was inactivated with β-propiolactone. The concentration of the viral S protein was determined to be 10% of the total protein concentration.[4]

  • Vaccine Formulation: The BPL-inactivated whole virion SARS-CoV (WI-SARS) vaccine was formulated with or without the Adjuvant System AS01B.[4]

  • Animal Model and Immunization: Golden Syrian hamsters were immunized intramuscularly on days 0 and 21 with different doses of the vaccine (0.5 µg or 2 µg of S-protein).[4]

  • Serological Analysis: Neutralizing antibody titers were measured before the second dose and prior to challenge.[4]

  • Challenge Study: Hamsters were challenged with wild-type SARS-CoV at 4 and 18 weeks post-vaccination to evaluate efficacy by measuring lung viral titers and assessing pulmonary pathology.[4]

BPL-Inactivated Coxsackievirus A16 Vaccine Study
  • Virus Inactivation: A CA16 virus strain was inactivated using β-propiolactone.[5]

  • Vaccine Formulation: The inactivated CA16 virus was formulated into a vaccine at different antigen concentrations (0.25 µg, 1 µg, 4 µg, and 16 µg).[5]

  • Animal Model and Immunization: Mice were immunized with the different vaccine doses.[5]

  • Serological Analysis: The production of neutralizing antibodies was measured to determine the geometric mean titer (GMT) for each dosage group.[5]

Visualizing Experimental Workflows and Immune Pathways

To further elucidate the processes involved in evaluating these vaccines, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the underlying immunological signaling pathway.

G cluster_0 Vaccine Preparation cluster_1 Preclinical Evaluation Virus_Propagation Virus Propagation (e.g., in cell culture) Inactivation Inactivation with BPL Virus_Propagation->Inactivation Purification Antigen Purification Inactivation->Purification Formulation Formulation with/without Adjuvant Purification->Formulation QC Quality Control Formulation->QC Immunization Animal Immunization (e.g., mice, hamsters) QC->Immunization Sample_Collection Serum Sample Collection Immunization->Sample_Collection Challenge Viral Challenge Immunization->Challenge Serology Serological Assays (ELISA, Neutralization Assay) Sample_Collection->Serology Protection_Assessment Assessment of Protection (morbidity, mortality, viral load) Challenge->Protection_Assessment

Caption: A typical experimental workflow for the evaluation of BPL-inactivated vaccines.

G cluster_0 Antigen Presentation cluster_1 T Cell and B Cell Interaction cluster_2 Antibody Production APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Th_Cell Helper T Cell (Th) APC->Th_Cell Presents Antigen Vaccine BPL-Inactivated Virus Vaccine->APC Uptake B_Cell B Cell Th_Cell->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates into Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell Differentiates into Antibodies Antibodies Plasma_Cell->Antibodies Produces

Caption: A simplified signaling pathway of the humoral immune response to a BPL-inactivated vaccine.

References

A Comparative Guide to Viral Inactivation: BPL, Heat, and UV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of viral inactivation method is a critical step that can significantly impact the outcome of experiments and the efficacy of vaccines and other biologics. This guide provides an objective comparison of three commonly used inactivation methods: beta-propiolactone (BPL), heat, and ultraviolet (UV) treatment. We will delve into their mechanisms of action, present supporting experimental data in a clear, comparative format, and provide detailed experimental protocols.

Mechanisms of Inactivation: A Tale of Three Approaches

The three methods employ distinct mechanisms to render viruses non-infectious. Understanding these mechanisms is crucial for selecting the appropriate method for a specific application, as they have different effects on viral components.

  • Beta-propiolactone (BPL): This alkylating agent primarily targets the nucleic acids of the virus.[1][2] BPL forms covalent bonds with nucleotides, particularly guanine, leading to the modification of the viral genome.[1][3] This modification blocks the transcription and replication of the viral genetic material, thereby inactivating the virus.[2][4] While its primary target is nucleic acid, BPL can also react with viral proteins, which can in some cases alter their structure and function.[1][5]

  • Heat Treatment: Heat inactivation, or pasteurization, relies on the denaturation of viral proteins.[6][7][8] As temperatures rise, the intricate three-dimensional structures of viral proteins, including capsid proteins and essential enzymes, are disrupted. This loss of structure leads to a loss of function, rendering the virus unable to attach to, enter, or replicate within host cells.[7] The effectiveness of heat inactivation is dependent on the temperature and duration of treatment.[6][9]

  • Ultraviolet (UV) Irradiation: UV light, particularly in the UVC spectrum (200-280 nm), inactivates viruses by damaging their genetic material.[10][11] The nucleic acids, both DNA and RNA, absorb UV radiation, which leads to the formation of pyrimidine dimers.[11][12] These dimers distort the nucleic acid structure, interfering with replication and transcription, thus preventing the virus from multiplying.[10] While the primary target is the genome, high doses of UV can also lead to crosslinking of proteins and nucleic acids.[13]

At a Glance: Comparing Inactivation Methods

The following table summarizes the key characteristics of BPL, heat, and UV inactivation methods for a quick comparative overview.

FeatureBeta-Propiolactone (BPL)Heat TreatmentUV Irradiation
Primary Target Nucleic Acids (alkylation)[1][2]Proteins (denaturation)[6][7]Nucleic Acids (dimer formation)[10][11]
Impact on Antigenicity Generally well-preserved, but can be affected.[4][5][14]Can be significantly reduced due to protein denaturation.[15][16]Generally well-preserved at optimal doses.[15]
Impact on Nucleic Acids Irreversible modification and cross-linking.[2][3]Generally preserved, but high temperatures can cause degradation.[9]Induces pyrimidine dimers, can cause cross-linking to proteins.[11][13]
Throughput Can be scaled for large volumes.Suitable for both small and large volumes.[10]Can be challenging for large, opaque volumes.[13]
Safety Concerns BPL is a potential carcinogen and requires careful handling.[1]Requires precise temperature control to avoid protein damage.[6]UV exposure is hazardous to personnel.
Common Applications Vaccine production (e.g., rabies, influenza).[1]Inactivation of viruses in biological samples for diagnostics.[9]Surface and air disinfection, water purification.[11][12]

Quantitative Comparison of Inactivation Efficacy

The following table presents a summary of quantitative data from various studies, highlighting the effectiveness of each inactivation method against different viruses. It is important to note that the efficacy can vary depending on the virus, the matrix in which it is suspended, and the specific protocol used.

VirusInactivation MethodConditionsTiter ReductionReference
SARS-CoV-2 BPL0.1% for 1 hour at 4°C, followed by hydrolysis at 37°C for 1 hour.> 4 log10 TCID50/mL[3]
SARS-CoV-2 Heat56°C for 30 minutes.Complete inactivation[9]
SARS-CoV-2 Heat65°C for 15 minutes.Complete inactivation[9]
SARS-CoV-2 Heat70°C for 5-10 minutes.4-6 log10 TCID50[6][8]
SARS-CoV-2 UV-C1048 mJ/cm²Complete inactivation[13]
SARS-CoV-2 UV-C1350 mJ/cm² for 15 minutes.Complete inactivation[17]
Influenza Virus BPL0.1% for 16 hours at 4°C.Complete inactivation[4]
Zika Virus Heat60°C for 1 hour.Complete inactivation of titers up to 1 x 10⁷ PFU/mL[16]
Zika Virus BPL0.025% for 6 hours at 4°C.Complete inactivation of high titer virus (1 x 10⁷ PFU/mL)[16]
Herpes Simplex Virus 1 (HSV-1) UV-C10,000 mJ/cm² with mixing.Complete inactivation[13]

Experimental Protocols

Detailed and validated protocols are essential for reproducible and effective viral inactivation. Below are representative protocols for each method.

Beta-Propiolactone (BPL) Inactivation of Viruses

This protocol is a general guideline and should be optimized for the specific virus and application.

Materials:

  • Viral suspension

  • Beta-propiolactone (BPL)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 7.5%)

  • Incubators at 4°C and 37°C

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Adjust the pH of the viral suspension to approximately 8.3 by adding a calculated amount of NaHCO₃ solution.[3]

  • Cool the viral suspension to 4°C.

  • Under a certified chemical fume hood and with appropriate PPE, add BPL to the viral suspension to a final concentration of 0.05% to 0.25%.[4] The optimal concentration should be determined empirically.

  • Incubate the mixture at 4°C for 16-24 hours with gentle agitation.[4]

  • After the inactivation period, hydrolyze the remaining BPL by incubating the mixture at 37°C for 1-2 hours.[3] This step is crucial to eliminate the toxicity of BPL.

  • Verify the completeness of inactivation by performing a plaque assay or other infectivity assay on a sensitive cell line.

Heat Inactivation of Viruses

This protocol is a general guideline for the inactivation of viruses in biological samples.

Materials:

  • Viral suspension in a sealed, heat-resistant container

  • Calibrated water bath or heat block

Procedure:

  • Pre-heat the water bath or heat block to the desired inactivation temperature (e.g., 56°C or 65°C).[9] The choice of temperature and duration depends on the thermostability of the virus and the sample matrix.[6][9]

  • Place the sealed container with the viral suspension into the pre-heated water bath or heat block, ensuring the entire sample is submerged or in full contact with the heating surface.

  • Incubate for the predetermined duration (e.g., 30 minutes at 56°C).[9] The duration should be timed from the moment the sample reaches the target temperature.

  • After incubation, remove the sample and allow it to cool to room temperature.

  • Verify the completeness of inactivation using an appropriate infectivity assay.

UV-C Inactivation of Viruses

This protocol is a general guideline for the inactivation of viruses in liquid suspension. The effectiveness of UV inactivation is highly dependent on the volume, depth, and absorbance of the liquid, as well as the intensity of the UV source.[13]

Materials:

  • Viral suspension

  • UV-C crosslinker or a calibrated UV-C lamp (254 nm)

  • Stir plate and stir bar (for larger volumes)

Procedure:

  • Place the viral suspension in a shallow, open container (e.g., a petri dish) to maximize surface area exposure to the UV light. For larger volumes, use a container with a stir bar to ensure uniform exposure.[13]

  • Place the container directly under the UV-C source at a calibrated distance.

  • Expose the sample to a predetermined dose of UV-C radiation (measured in mJ/cm²). The optimal dose needs to be determined experimentally for each virus and sample condition.[11][13] For example, a fluence of 10,000 mJ/cm² has been shown to be effective for several viruses.[13]

  • If stirring, ensure the solution is mixed continuously during the exposure. For static samples, intermittent mixing may be necessary for effective inactivation.[13]

  • After the exposure is complete, transfer the sample to a suitable container.

  • Verify the completeness of inactivation using an infectivity assay.

Visualizing the Inactivation Processes

The following diagrams, generated using Graphviz, illustrate the mechanisms and workflows of the different inactivation methods.

Inactivation_Mechanisms cluster_Virion Virion Components cluster_Methods Inactivation Methods Proteins Proteins (Capsid, Enzymes) NucleicAcid Nucleic Acid (DNA/RNA) BPL BPL BPL->Proteins Reacts with some amino acids BPL->NucleicAcid Alkylates Guanine Heat Heat Heat->Proteins Denatures 3D Structure UV UV-C UV->Proteins Cross-links to Nucleic Acid (high dose) UV->NucleicAcid Forms Pyrimidine Dimers

Caption: Mechanisms of viral inactivation by BPL, Heat, and UV-C.

Inactivation_Workflows cluster_BPL BPL Inactivation Workflow cluster_Heat Heat Inactivation Workflow cluster_UV UV-C Inactivation Workflow BPL_Start Viral Suspension BPL_pH Adjust pH to ~8.3 BPL_Start->BPL_pH BPL_Add Add BPL (0.05-0.25%) BPL_pH->BPL_Add BPL_Incubate_Cold Incubate at 4°C (16-24h) BPL_Add->BPL_Incubate_Cold BPL_Hydrolyze Hydrolyze BPL at 37°C (1-2h) BPL_Incubate_Cold->BPL_Hydrolyze BPL_Verify Verify Inactivation BPL_Hydrolyze->BPL_Verify BPL_End Inactivated Virus BPL_Verify->BPL_End Heat_Start Viral Suspension Heat_Incubate Incubate at 56-65°C (e.g., 30 min) Heat_Start->Heat_Incubate Heat_Cool Cool to Room Temp Heat_Incubate->Heat_Cool Heat_Verify Verify Inactivation Heat_Cool->Heat_Verify Heat_End Inactivated Virus Heat_Verify->Heat_End UV_Start Viral Suspension UV_Expose Expose to UV-C (e.g., 254 nm) UV_Start->UV_Expose UV_Verify Verify Inactivation UV_Expose->UV_Verify UV_End Inactivated Virus UV_Verify->UV_End

Caption: General experimental workflows for BPL, Heat, and UV-C inactivation.

Conclusion

The selection of an appropriate viral inactivation method is a critical decision that requires careful consideration of the specific virus, the intended downstream application, and the available resources. BPL inactivation is a robust method, particularly for vaccine production, that generally preserves antigenicity well. Heat inactivation is a simpler method but carries the risk of damaging protein structures. UV irradiation is highly effective for surface and liquid disinfection but its penetration can be limited. By understanding the mechanisms, comparing the quantitative data, and following detailed protocols, researchers can make informed decisions to ensure the successful and safe inactivation of viruses for their specific needs.

References

A Comparative Guide to Inactivants for Infectious Bovine Rhinotracheitis (IBR) Virus Vaccine Production: A Focus on Beta-propiolactone (BPL) Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of beta-propiolactone (BPL) with other common viral inactivants, formaldehyde and binary ethylenimine (BEI), for the production of inactivated Infectious Bovine Rhinotracheitis (IBR) virus vaccines. The information presented is supported by experimental data to assist in the selection and validation of the most appropriate inactivation method.

Introduction to Viral Inactivation for Vaccine Development

Inactivated viral vaccines are a critical tool in the control of veterinary diseases like Infectious Bovine Rhinotracheitis (IBR), a highly contagious respiratory and reproductive disease in cattle caused by Bovine Herpesvirus-1 (BoHV-1). The goal of inactivation is to eliminate the infectivity of the virus while preserving its key immunogenic structures to elicit a protective immune response in the vaccinated animal. The choice of inactivating agent is paramount, as it can significantly impact vaccine safety, potency, and stability.

Beta-propiolactone (BPL) is an alkylating agent that effectively inactivates viruses by modifying their nucleic acids.[1] It is known for its rapid action and is often considered to better preserve the antigenic integrity of viral proteins compared to other inactivants like formaldehyde.[2] This guide will delve into the validation of BPL for IBR virus inactivation and provide a comparative overview with formaldehyde and BEI.

Comparative Analysis of Inactivating Agents

The selection of an inactivating agent is a critical step in vaccine development. The ideal inactivant should ensure complete and irreversible loss of viral infectivity while minimally affecting the antigenic epitopes responsible for inducing a protective immune response. This section compares the performance of BPL, formaldehyde, and BEI.

Beta-propiolactone (BPL)

BPL is a widely used inactivant in the production of both human and veterinary vaccines.[3] It acts by acylating nucleic acids, leading to the opening of the lactone ring and subsequent esterification of carboxyl groups, which ultimately results in the permanent inactivation of the virus. A key advantage of BPL is its hydrolysis into non-toxic byproducts, which simplifies the downstream processing of the vaccine.

A significant study on the validation of BPL for IBR virus inactivation by Kamaraja et al. (2008) provides crucial data on its kinetics. The study demonstrates that both temperature and concentration play a vital role in the inactivation process.[1]

Table 1: Inactivation Kinetics of IBR Virus with Beta-propiolactone (BPL)

Temperature (°C)BPL ConcentrationTime for Complete Inactivation
41:2504 hours
41:5005 hours
41:100012 hours
371:25030 minutes
371:500120 minutes
371:1000120 minutes

Source: Kamaraja et al., 2008[1]

The immunogenicity of the BPL-inactivated IBR vaccine was also evaluated in calves. The serological response, measured by the serum neutralization test, indicated that various formulations of the vaccine elicited a significant antibody response.

Table 2: Serological Response in Calves Vaccinated with BPL-Inactivated IBR Vaccine

Vaccine Formulation (BPL concentration at 37°C)Mean Serum Neutralization Titer (log2) 21 days post-vaccination
1:2505.33
1:5005.33
1:10008.00
1:15004.00

Source: Kamaraja et al., 2008

Formaldehyde and Binary Ethylenimine (BEI) - A Comparative Overview

While direct comparative studies of BPL, formaldehyde, and BEI for IBR virus are limited, research on other viruses, such as Foot and Mouth Disease Virus (FMDV), provides valuable insights into their relative performance. A study by Iqbal et al. (2024) compared the inactivation kinetics of these three agents for FMDV.[4]

Table 3: Comparative Inactivation Kinetics of BPL, BEI, and Formaldehyde for FMD Virus

InactivantConcentrationTemperature (°C)Time for Complete Inactivation
BPL 0.1% - 0.4%37< 15 minutes
0.1% - 0.4%44 - 15 hours
BEI 2mM - 3mM37Slower than BPL
2mM - 3mM4Slower than BPL
Formaldehyde 0.02%37~25 hours
0.02%4~78 hours

Source: Iqbal et al., 2024 (Data for FMDV)[4]

These findings suggest that BPL is a significantly faster inactivating agent compared to both BEI and formaldehyde, especially at 37°C.[4] The slower inactivation kinetics of formaldehyde can potentially lead to greater damage to viral antigens, which may impact the immunogenicity of the final vaccine.[5] BEI is known to primarily target nucleic acids, which can be advantageous in preserving protein structure.[6]

Experimental Protocols

Detailed and validated experimental protocols are essential for the consistent and safe production of inactivated viral vaccines. This section provides methodologies for key experiments related to the inactivation of IBR virus.

Protocol 1: Inactivation of IBR Virus with Beta-propiolactone (BPL)

Objective: To completely inactivate IBR virus while preserving its immunogenicity.

Materials:

  • High-titer IBR virus stock (e.g., >10⁷ TCID₅₀/mL)

  • Beta-propiolactone (BPL)

  • Sterile, buffered cell culture medium (e.g., MEM)

  • Spinner flasks or bottles for gentle agitation

  • Temperature-controlled incubator or water bath (4°C and 37°C)

  • Sterile pipettes and tubes

Procedure:

  • Virus Preparation: Start with a clarified, high-titer suspension of IBR virus.

  • Temperature Equilibration: Bring the viral suspension to the desired inactivation temperature (either 4°C or 37°C).

  • BPL Addition: Add the desired concentration of BPL to the viral suspension. For example, to achieve a 1:1000 dilution, add 1 mL of BPL to 999 mL of the viral suspension. Perform this step in a biosafety cabinet with appropriate personal protective equipment.

  • Inactivation: Incubate the mixture at the chosen temperature with continuous gentle agitation for the predetermined inactivation time (refer to Table 1).

  • Hydrolysis of BPL (for 37°C inactivation): If the inactivation is performed at 37°C, the BPL will hydrolyze to non-toxic products.

  • Neutralization of BPL (for 4°C inactivation): If the inactivation is performed at 4°C, the hydrolysis of BPL is slow. To neutralize any residual BPL, sodium thiosulfate can be added to a final concentration of 2%.

  • Verification of Inactivation (Innocuity Test):

    • Take a sample of the inactivated virus.

    • Inoculate a susceptible cell culture (e.g., Madin-Darby Bovine Kidney - MDBK cells) with the inactivated virus.

    • Passage the cells at least three times.

    • Observe for any cytopathic effect (CPE) at each passage. The absence of CPE confirms complete inactivation.

  • Storage: Store the inactivated viral antigen at -80°C until further use in vaccine formulation.

Protocol 2: Serum Neutralization Test for IBR Vaccine Potency

Objective: To determine the titer of neutralizing antibodies against IBR virus in the serum of vaccinated animals. This protocol is based on the USDA APHIS Supplemental Assay Method SAM 109.05.[7]

Materials:

  • Test serum samples from vaccinated and control animals

  • IBR reference virus (e.g., Cooper strain)

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Minimum Essential Medium (MEM)

  • 96-well cell culture plates

  • CO₂ incubator (36°C ± 2°C, 5% ± 1% CO₂)

  • Inverted microscope

Procedure:

  • Cell Culture Preparation: Seed 96-well plates with MDBK cells to form a confluent monolayer within 48 ± 8 hours.

  • Serum Preparation:

    • Heat-inactivate the test sera at 56°C for 30 minutes to inactivate complement.

    • Prepare serial twofold dilutions of the test sera in MEM, starting from a 1:2 dilution.

  • Virus-Serum Incubation:

    • Mix equal volumes of each serum dilution with a constant amount of IBR virus (typically 100 TCID₅₀).

    • Incubate the serum-virus mixtures for 60 ± 10 minutes at 36°C ± 2°C in a CO₂ incubator to allow for neutralization.

  • Inoculation of Cells:

    • Remove the growth medium from the MDBK cell plates.

    • Transfer the serum-virus mixtures to the corresponding wells of the MDBK cell plates.

  • Incubation: Incubate the plates for 4 days ± 12 hours at 36°C ± 2°C in a CO₂ incubator.

  • Reading the Results:

    • Examine the plates for the presence of cytopathic effect (CPE) using an inverted microscope.

    • The neutralization titer is the reciprocal of the highest serum dilution that completely inhibits CPE in 50% of the wells.

  • Virus Back Titration: A virus back titration should be performed in parallel to confirm that the virus dose used in the assay was within the appropriate range (50-300 TCID₅₀/25 µL).

Protocol 3: Safety and Potency Testing of Inactivated IBR Vaccine in Cattle

Objective: To evaluate the safety and protective efficacy of the inactivated IBR vaccine in the target species.

I. Safety Testing:

  • Animals: Select healthy, seronegative calves of the target age for vaccination.

  • Vaccination: Administer a double dose of the vaccine to a group of calves via the recommended route (e.g., intramuscular). Administer a placebo (e.g., saline) to a control group.

  • Observation: Monitor the animals daily for at least 21 days for:

    • Local reactions: Swelling, pain, or inflammation at the injection site.

    • Systemic reactions: Fever, anorexia, depression, or any other clinical signs of illness.

    • Record rectal temperatures daily.

II. Potency Testing:

  • Animals: Use healthy, seronegative calves.

  • Vaccination: Vaccinate a group of calves with the standard dose of the vaccine according to the recommended schedule (e.g., a primary vaccination followed by a booster 3-4 weeks later). A control group should receive a placebo.

  • Serum Collection: Collect blood samples before the first vaccination, before the booster, and at regular intervals after the final vaccination (e.g., 2-3 weeks post-booster) to measure the antibody response using the Serum Neutralization Test (Protocol 2).

  • Challenge (Optional but recommended for definitive efficacy):

    • At the peak of the immune response, both vaccinated and control animals are challenged with a virulent strain of IBR virus.

    • Monitor all animals for clinical signs of IBR (fever, nasal discharge, coughing, etc.) for a period of 10-14 days.

    • Collect nasal swabs to measure viral shedding.

  • Evaluation: The vaccine is considered potent if it significantly reduces or prevents clinical signs of disease and reduces viral shedding in vaccinated animals compared to the control group. The serological data should also demonstrate a robust neutralizing antibody response in the vaccinates.

Visualizing the Inactivation and Validation Process

To better illustrate the key workflows, the following diagrams have been generated using the DOT language.

BPL_Inactivation_Workflow Start High-Titer IBR Virus Equilibration Temperature Equilibration (4°C or 37°C) Start->Equilibration BPL_Addition Add Beta-propiolactone (BPL) Equilibration->BPL_Addition Inactivation Incubation with Agitation BPL_Addition->Inactivation Hydrolysis Hydrolysis (at 37°C) Inactivation->Hydrolysis If 37°C Neutralization Neutralization with Sodium Thiosulfate (at 4°C) Inactivation->Neutralization If 4°C Verification Innocuity Test (Cell Culture Passage) Hydrolysis->Verification Neutralization->Verification End Inactivated Viral Antigen Verification->End Validation_Process cluster_Inactivation Inactivation Process cluster_Vaccine_Formulation Vaccine Formulation cluster_Quality_Control Quality Control cluster_Preclinical_Evaluation Preclinical Evaluation Inactivant_Selection Select Inactivant (BPL, Formaldehyde, BEI) Inactivation_Kinetics Determine Inactivation Kinetics Inactivant_Selection->Inactivation_Kinetics Antigen_Quantification Quantify Inactivated Antigen Inactivation_Kinetics->Antigen_Quantification Adjuvant_Addition Add Adjuvant Antigen_Quantification->Adjuvant_Addition Sterility_Test Sterility Testing Adjuvant_Addition->Sterility_Test Innocuity_Test Innocuity Testing Adjuvant_Addition->Innocuity_Test Safety_Testing Safety Testing in Target Animal Sterility_Test->Safety_Testing Innocuity_Test->Safety_Testing Potency_Testing Potency Testing (SNT & Challenge) Safety_Testing->Potency_Testing Final_Vaccine Validated Inactivated IBR Vaccine Potency_Testing->Final_Vaccine

References

Comparative Analysis of Beta-Propiolactone's Toxicity on Mammalian Cells and Viruses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the differential effects of chemical agents on host cells versus pathogens is paramount. This guide provides an objective comparison of the toxicity of beta-propiolactone (BPL), a widely used virucidal agent, on mammalian cells and its efficacy in inactivating viruses. The information presented herein is supported by experimental data to aid in the informed application of BPL in research and vaccine development.

Executive Summary

Beta-propiolactone (BPL) exhibits a dual nature, acting as a potent inactivating agent for a broad spectrum of viruses while also demonstrating significant cytotoxicity to mammalian cells. The fundamental mechanism of BPL's action lies in its ability to alkylate nucleic acids and proteins, leading to the disruption of essential biological processes in both viruses and cells.[1][2][3] Experimental data indicates that the concentration of BPL required for effective viral inactivation is often higher than the concentration that induces toxicity in mammalian cells.[1] This guide delves into the quantitative differences in toxicity, outlines the underlying mechanisms, and provides detailed experimental protocols for assessing these effects.

Mechanism of Action: A Double-Edged Sword

Beta-propiolactone's reactivity stems from its strained four-membered ring, which readily undergoes nucleophilic attack. This reactivity allows it to alkylate a variety of biological macromolecules.

In Viruses: BPL's primary target for viral inactivation is the nucleic acid (both DNA and RNA).[2] It reacts mainly with purine residues, particularly guanine, leading to the formation of carboxyethyl adducts.[2][4] This modification disrupts the template function of the viral genome, inhibiting replication.[2][5] Additionally, BPL can cause nicks in the nucleic acid strands and cross-linking between nucleic acids and proteins, further ensuring viral inactivation.[2]

In Mammalian Cells: The cytotoxic and genotoxic effects of BPL on mammalian cells are also mediated by its alkylating properties. BPL can react with cellular DNA, forming adducts that can lead to mutations, DNA strand breaks, and chromosomal aberrations.[4][6] This DNA damage can trigger cell cycle arrest and apoptosis.[4][7] Furthermore, BPL's reaction with cellular proteins can disrupt their function, contributing to overall cytotoxicity. The carcinogenicity of BPL is linked to its ability to act as a potent monoalkylating agent.[7]

BPL_Mechanism Mechanism of Beta-Propiolactone (BPL) Action cluster_virus Viral Inactivation cluster_cell Mammalian Cell Cytotoxicity BPL Beta-Propiolactone (BPL) Viral_NA Viral Nucleic Acids (RNA/DNA) BPL->Viral_NA Viral_Proteins Viral Proteins BPL->Viral_Proteins Cellular_DNA Cellular DNA BPL->Cellular_DNA Cellular_Proteins Cellular Proteins BPL->Cellular_Proteins Alkylation_V Alkylation of Nucleobases (e.g., Guanine) Viral_NA->Alkylation_V Crosslinking_V Cross-linking (NA-Protein, NA-NA) Viral_Proteins->Crosslinking_V Inactivation Loss of Infectivity Alkylation_V->Inactivation Crosslinking_V->Inactivation Alkylation_C Alkylation of Nucleobases Cellular_DNA->Alkylation_C Protein_Dysfunction Protein Dysfunction Cellular_Proteins->Protein_Dysfunction DNA_Damage DNA Damage (Adducts, Nicks, Breaks) Alkylation_C->DNA_Damage Apoptosis Apoptosis/Cell Death DNA_Damage->Apoptosis Protein_Dysfunction->Apoptosis

Caption: Mechanism of BPL action on viruses and mammalian cells.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of beta-propiolactone towards mammalian cells and its virucidal efficacy. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Cytotoxicity of Beta-Propiolactone on Mammalian Systems

SystemCell Type/Animal StrainRoute of ExposureEndpointConcentration/DoseReference
In VitroMouse Embryonic Lung CellsIn culture mediumAdverse effects0.001 - 0.1 mg/mL[1]
In VitroL cells (mouse fibroblast)In culture mediumAdverse effects0.001 - 0.1 mg/mL[1]
In VivoMiceIntranasalLD500.31 mg[1]
In VivoMiceIntracerebralLD500.39 mg[1]

Table 2: Virucidal Efficacy of Beta-Propiolactone

VirusBPL ConcentrationTreatment TimeTemperatureLog Reduction/InactivationReference
Venezuelan Equine Encephalomyelitis (VEE) Virus10 mg/mL5 minutesNot specifiedComplete inactivation[1]
Venezuelan Equine Encephalomyelitis (VEE) Virus1 mg/mL15 minutesNot specifiedPartial inactivation[1]
Venezuelan Equine Encephalomyelitis (VEE) Virus0.1 mg/mL60 minutesNot specifiedSlight effect[1]
Rabies Virus1:3000 - 1:4000 (v/v)24 - 48 hours4°CComplete inactivation[8]
SARS-CoV-20.1%1 - 71 hours2-8°CUp to 10^4 TCID50/mL reduction[9]
SARS-CoV-21:2000 (v/v)16 hours4°CComplete inactivation[10]
Influenza H3N2 Virus0.02%Not specifiedNot specifiedSuccessful inactivation[11]

Signaling Pathways Implicated in BPL-Induced Cytotoxicity

While specific signaling pathways directly triggered by BPL leading to cytotoxicity are not extensively detailed in the literature, its known genotoxic effects suggest the involvement of DNA damage response (DDR) pathways.

Upon BPL-induced DNA damage, cells typically activate complex signaling networks to either repair the damage or initiate programmed cell death (apoptosis) if the damage is irreparable. Key players in these pathways include:

  • p53: A tumor suppressor protein that acts as a central hub in the DDR. Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis by upregulating pro-apoptotic proteins like BAX.

  • ATM and ATR Kinases: These are primary sensors of DNA double-strand and single-strand breaks, respectively. They initiate a signaling cascade that activates downstream effectors, including p53 and checkpoint kinases Chk1 and Chk2.

  • Caspase Cascade: The execution of apoptosis is mediated by a family of proteases called caspases. BPL-induced DNA damage can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis, involving the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

DNA_Damage_Response Putative Signaling Pathway for BPL-Induced Cytotoxicity BPL Beta-Propiolactone (BPL) DNA_Damage DNA Damage (Alkylation, Nicks, Breaks) BPL->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: A proposed signaling pathway for BPL-induced cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for assessing the cytotoxicity of BPL on mammalian cells and for titrating viral infectivity following BPL treatment.

Protocol 1: Assessment of BPL Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of BPL on a mammalian cell line.

Materials:

  • Mammalian cell line of choice (e.g., Vero, HeLa, A549)

  • Complete cell culture medium

  • Beta-propiolactone (BPL)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • BPL Treatment: Prepare serial dilutions of BPL in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of BPL-containing medium to the respective wells. Include a vehicle control (medium without BPL).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each BPL concentration relative to the vehicle control. Plot the percentage of viability against the log of the BPL concentration to determine the IC50 value.

MTT_Workflow MTT Assay Workflow for BPL Cytotoxicity A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of BPL B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I Plaque_Assay_Workflow Plaque Assay Workflow for Viral Titer A Treat virus with BPL B Hydrolyze residual BPL A->B C Prepare serial dilutions of treated virus B->C D Infect confluent cell monolayer C->D E Adsorb for 1h D->E F Add overlay medium E->F G Incubate for plaque formation F->G H Fix and stain cells G->H I Count plaques and calculate titer (PFU/mL) H->I

References

Preserving West Nile Virus Antigenicity: A Comparative Analysis of Beta-Propiolactone and Formalin Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of viral inactivation method is a critical step in the development of safe and effective vaccines and diagnostic reagents. The ideal inactivating agent must eliminate viral infectivity while preserving the antigenic structures necessary to elicit a protective immune response. This guide provides an objective comparison of two commonly used inactivating agents, beta-propiolactone (BPL) and formalin, on the antigenicity of West Nile Virus (WNV).

Executive Summary

Both beta-propiolactone (BPL) and formalin are effective in inactivating West Nile Virus. Studies indicate that while both methods preserve the antigenicity of the virus, there are subtle differences in the resulting immune response. Formalin-inactivated WNV has been observed to elicit a moderately higher serum antibody titer in mouse models compared to BPL-inactivated virus. However, no significant difference is observed in the crucial neutralization antibody titers, suggesting that both inactivation methods produce immunogens capable of inducing a protective humoral response. The selection of an inactivation agent may, therefore, depend on the specific application, balancing factors such as inactivation time, safety, and the desired immunological outcome.

Data Presentation: Quantitative Comparison of BPL and Formalin Inactivation on WNV

The following tables summarize the key quantitative data from a comparative study on the effects of BPL and formalin on WNV antigenicity and immunogenicity.

Table 1: Inactivation Parameters for West Nile Virus

Inactivating AgentConcentrationTemperatureDuration
Beta-propiolactone (BPL)0.1%4°C48 hours
Formalin0.2%32°C5 days

Table 2: Antigenicity of Inactivated West Nile Virus as Measured by Haemagglutination (HA) Assay

Inactivating AgentpH of Virus DiluentHA Titer
Beta-propiolactone (BPL)6.2Lower
6.4Highest (4096)
6.6Lower
Formalin6.2High (4096)
6.4High (4096)
6.6High (4096)

Table 3: Immunogenicity of Inactivated West Nile Virus in a Mouse Model

Inactivating AgentMeasurementResult
Beta-propiolactone (BPL)Serum Anti-WNV Antibody Titer (ELISA)Moderately lower than formalin
Neutralization Antibody Titer (PRNT)No significant difference
FormalinSerum Anti-WNV Antibody Titer (ELISA)Moderately higher than BPL
Neutralization Antibody Titer (PRNT)No significant difference

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Virus Inactivation Protocol

A lineage 5 strain of West Nile Virus was propagated in Baby Hamster Kidney (BHK-21) cells. The virus-containing cell culture supernatant was clarified by centrifugation.

  • Beta-propiolactone (BPL) Inactivation: BPL was added to the clarified virus suspension to a final concentration of 0.1%. The mixture was incubated for 48 hours at 4°C.[1]

  • Formalin Inactivation: Formalin (containing 37-40% formaldehyde) was added to the clarified virus suspension to a final concentration of 0.2%. The mixture was incubated for 5 days at 32°C.[1]

Following inactivation, the absence of infectivity was confirmed by repeated passages in BHK-21 cell culture and by intracranial inoculation in infant mice.

Enzyme-Linked Immunosorbent Assay (ELISA)

An indirect ELISA was performed to determine the antigenicity of the inactivated WNV preparations and to measure serum anti-WNV antibody titers in immunized mice.

  • Antigen Coating: ELISA plates were coated with the BPL- or formalin-inactivated WNV antigen.

  • Blocking: The plates were washed and blocked to prevent non-specific binding.

  • Primary Antibody Incubation: For antigenicity, a monoclonal antibody against Flavivirus was used. For immunogenicity, diluted serum from immunized mice was added.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody specific for the primary antibody was added.

  • Detection: A substrate solution was added, and the resulting color change was measured spectrophotometrically to determine the antibody titer.

Plaque Reduction Neutralization Test (PRNT)

The PRNT was conducted to measure the titer of neutralizing antibodies in the sera of immunized mice.

  • Serum Dilution: Serial dilutions of heat-inactivated serum from immunized mice were prepared.

  • Virus-Serum Incubation: A standardized amount of live WNV was mixed with each serum dilution and incubated.

  • Infection of Cell Monolayer: The virus-serum mixtures were added to a monolayer of Vero cells.

  • Plaque Formation: After an adsorption period, the cells were overlaid with a semi-solid medium and incubated to allow for the formation of plaques (zones of cell death).

  • Plaque Counting: The plaques were stained and counted. The neutralization titer is the highest serum dilution that resulted in a significant reduction (typically 50% or 90%) in the number of plaques compared to the control.

Mandatory Visualization

Experimental Workflow for WNV Inactivation and Antigenicity Assessment

G cluster_inactivation Virus Inactivation cluster_assessment Antigenicity & Immunogenicity Assessment WNV West Nile Virus (in cell culture supernatant) Clarify Clarification (Centrifugation) WNV->Clarify BPL BPL Inactivation (0.1% BPL, 4°C, 48h) Clarify->BPL Formalin Formalin Inactivation (0.2% Formalin, 32°C, 5d) Clarify->Formalin Confirm_BPL Confirmation of Inactivation (BPL) BPL->Confirm_BPL Confirm_Formalin Confirmation of Inactivation (Formalin) Formalin->Confirm_Formalin ELISA ELISA (Antigenicity & Antibody Titer) Confirm_BPL->ELISA HA Haemagglutination Assay (Antigenicity) Confirm_BPL->HA Mice Immunization (Mouse Model) Confirm_BPL->Mice Confirm_Formalin->ELISA Confirm_Formalin->HA Confirm_Formalin->Mice PRNT Plaque Reduction Neutralization Test (Neutralizing Antibody Titer) Mice->ELISA Mice->PRNT

Caption: Experimental workflow for WNV inactivation and subsequent assessment of antigenicity and immunogenicity.

West Nile Virus Entry Signaling Pathway (Clathrin-Mediated Endocytosis)

G cluster_entry WNV Entry via Clathrin-Mediated Endocytosis WNV West Nile Virus Receptor Host Cell Receptor (e.g., DC-SIGN, Integrins) WNV->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Fusion Membrane Fusion (pH-dependent) Endosome->Fusion Acidification Release Viral RNA Release into Cytoplasm Fusion->Release

Caption: Simplified diagram of the West Nile Virus entry pathway into a host cell.

Innate Immune Response Signaling to West Nile Virus

G cluster_innate_response Innate Immune Signaling in Response to WNV ViralRNA Viral RNA (in cytoplasm) RIGI RIG-I/MDA5 ViralRNA->RIGI TLR3 TLR3 (in endosome) ViralRNA->TLR3 MAVS MAVS (on mitochondria) RIGI->MAVS TRIF TRIF TLR3->TRIF TBK1 TBK1/IKKi MAVS->TBK1 TRIF->TBK1 NFkB NF-κB TRIF->NFkB IRF3 IRF3/IRF7 TBK1->IRF3 Nucleus Nucleus IRF3->Nucleus NFkB->Nucleus IFN Type I Interferon (IFN-α/β) Production Nucleus->IFN Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines

Caption: Key pathways of the innate immune response to West Nile Virus infection.

References

A Comparative Guide to Sterilization of Carbohydrates: Beta-propiolactone (BPL) vs. Seitz Filtration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sterilization of carbohydrate solutions is a critical step in numerous research, development, and manufacturing processes within the pharmaceutical and biotechnology industries. The chosen method must ensure the absence of microbial contamination while preserving the structural integrity and biological activity of the carbohydrates. This guide provides an objective comparison of two common sterilization techniques: chemical sterilization with beta-propiolactone (BPL) and physical sterilization by Seitz filtration.

Executive Summary

Beta-propiolactone (BPL) is an alkylating agent that effectively sterilizes by inactivating microorganisms, including viruses and spores.[1] Seitz filtration, a depth filtration method, physically removes microorganisms from a solution by passing it through a filter matrix.[2][3]

A key study comparing these methods for the sterilization of 19 different carbohydrates in fermentation media found that 0.2% BPL did not cause significant degradation of glucose, whereas autoclaving led to extensive degradation.[4][5] Seitz filtration also showed no degradation of the carbohydrates.[4][5] While BPL-treated glucose showed no appreciable toxic effects in subsequent fermentation, the oxygen uptake was slightly less than with Seitz-filtered glucose.[4][5]

This guide will delve into the experimental data, detailed protocols, and underlying mechanisms of both methods to assist in selecting the most appropriate sterilization strategy for your specific application.

Data Presentation: Quantitative Comparison

The following table summarizes the key comparative data between BPL sterilization and Seitz filtration for carbohydrate solutions.

ParameterBeta-propiolactone (BPL) SterilizationSeitz Filtration
Effect on Glucose Integrity No significant degradation at 0.2% concentration.[4][5]No degradation.[4][5]
Effect on Other Carbohydrates Generally considered non-degradative for a range of carbohydrates.[4][5]No degradation of various carbohydrates.[4][5]
Sterilization Efficacy Effective against bacteria, fungi, spores, and viruses.[1]Effective at removing bacteria and fungi based on pore size. Virus removal depends on the filter grade.[2]
Residuals BPL hydrolyzes to non-toxic 3-hydroxypropionic acid.[6] Requires a hydrolysis step to ensure complete conversion.No chemical residuals are added to the solution.
Scalability Readily scalable for large volumes.Scalability depends on the filter size and can be scaled up with appropriate equipment.[7][8]
Process Time Requires incubation and hydrolysis time (several hours).[6]Rapid filtration process.
Cost-Effectiveness Can be cost-effective for large batches, though the initial cost of BPL may be higher.Lower initial cost for small-scale applications. The cost increases with the scale and need for disposable filter units.
Impact on Fermentation No significant differences in acid/gas production, pH, or titratable acidity compared to Seitz filtration.[4][5] Slightly lower oxygen uptake with BPL-treated glucose.[4][5]No negative impact on subsequent fermentation.[4][5]

Experimental Protocols

Beta-propiolactone (BPL) Sterilization of a 10% Glucose Solution

Materials:

  • 10% (w/v) Glucose solution in distilled water

  • Beta-propiolactone (BPL)

  • Sodium bicarbonate (NaHCO3), 7.5% solution

  • Sterile, sealed container

  • Incubator or water bath at 37°C

  • pH meter

Procedure:

  • Preparation: Prepare the 10% glucose solution and transfer it to a sterile, sealable container.

  • pH Adjustment: Aseptically add 7.5% sodium bicarbonate solution to the glucose solution to achieve a final concentration of 0.15% NaHCO3 and a pH of approximately 8.3.[6] This enhances the stability and reactivity of BPL.

  • BPL Addition: Under sterile conditions, add BPL to the glucose solution to achieve a final concentration of 0.2% (v/v).[4][5] For example, add 2 mL of BPL to 998 mL of the glucose solution.

  • Incubation (Inactivation): Seal the container and incubate at 4°C for a minimum of 2 hours to allow for the inactivation of microorganisms.[9] The exact time may need to be validated for specific bioburden levels.

  • Hydrolysis: Transfer the container to a 37°C incubator or water bath and incubate for at least 2 hours.[6] This step is crucial for the hydrolysis of residual BPL into the non-toxic 3-hydroxypropionic acid.

  • Verification: After hydrolysis, the sterilized glucose solution is ready for use. It is recommended to perform sterility testing according to USP <71> guidelines to validate the process.[10][11]

Seitz Filtration of a 10% Sucrose Solution

Materials:

  • 10% (w/v) Sucrose solution in distilled water

  • Seitz filter apparatus (funnel, base, clamp)

  • Seitz filter pads (sterile, appropriate pore size, e.g., 0.22 µm for sterile filtration)

  • Sterile receiving flask

  • Vacuum source (optional, for faster filtration)

  • Autoclave

Procedure:

  • Apparatus Preparation: Assemble the Seitz filter apparatus with the filter pad securely placed on the support screen. Ensure the rough side of the asbestos pad is facing up.

  • Sterilization: Loosely wrap the entire assembled apparatus (or its components if sterilized separately) in steam-permeable wrap and sterilize by autoclaving at 121°C for 30 minutes.[12] Allow the apparatus to cool to room temperature before use.

  • Filtration Setup: In a laminar flow hood or other aseptic environment, place the sterile receiving flask below the filter outlet. If using vacuum, connect the side arm of the receiving flask to a vacuum source.

  • Filtration: Aseptically pour the 10% sucrose solution into the funnel of the Seitz filter.[2] Apply a gentle vacuum if needed to facilitate filtration.

  • Collection: The sterile-filtered sucrose solution will collect in the receiving flask.

  • Completion: Once the entire solution has been filtered, aseptically transfer the sterile solution to its final sterile container.

  • Validation: Perform sterility testing on the filtered solution to confirm the effectiveness of the filtration process.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

BPL_Mechanism BPL Beta-propiolactone (BPL) Alkylation Irreversible Alkylation of Purine Residues (e.g., Guanine) BPL->Alkylation Reacts with NucleicAcid Nucleic Acids (DNA, RNA) NucleicAcid->Alkylation Inactivation Microorganism Inactivation Alkylation->Inactivation Leads to

BPL Mechanism of Action.

BPL_Workflow cluster_prep Preparation cluster_sterilization Sterilization cluster_hydrolysis Hydrolysis & Verification CarbSolution Carbohydrate Solution AdjustpH Adjust pH with Sodium Bicarbonate CarbSolution->AdjustpH AddBPL Add Beta-propiolactone (BPL) AdjustpH->AddBPL IncubateCold Incubate at 4°C (Inactivation) AddBPL->IncubateCold IncubateWarm Incubate at 37°C (Hydrolysis) IncubateCold->IncubateWarm SterileProduct Sterile Carbohydrate Solution IncubateWarm->SterileProduct

BPL Sterilization Workflow.

Seitz_Workflow cluster_prep Preparation cluster_filtration Filtration cluster_collection Collection & Verification AssembleFilter Assemble Seitz Filter SterilizeApparatus Autoclave Apparatus AssembleFilter->SterilizeApparatus PourSolution Pour Carbohydrate Solution SterilizeApparatus->PourSolution ApplyVacuum Apply Gentle Vacuum (Optional) PourSolution->ApplyVacuum CollectFiltrate Collect Sterile Filtrate ApplyVacuum->CollectFiltrate SterileProduct Sterile Carbohydrate Solution CollectFiltrate->SterileProduct

Seitz Filtration Workflow.

Discussion and Recommendations

Beta-propiolactone (BPL) Sterilization:

BPL offers a robust method for achieving a high level of sterility, including the inactivation of viruses and spores, which may not be effectively removed by filtration alone.[1] The primary advantage of BPL is its ability to sterilize without the use of heat, thereby preserving the integrity of heat-labile carbohydrates like glucose.[4][5] The main drawbacks are the handling precautions required for the toxic BPL and the time required for the inactivation and subsequent hydrolysis steps.[6]

Seitz Filtration:

Seitz filtration is a rapid and effective method for removing microbial contaminants from carbohydrate solutions without altering their chemical composition.[2] It is particularly well-suited for small to medium-scale laboratory preparations. The primary limitation is that its effectiveness against smaller microorganisms, such as viruses, is dependent on the pore size of the filter matrix.[2] For large-scale industrial applications, the cost of disposable filter cartridges and the potential for filter clogging with more viscous carbohydrate solutions can be a consideration.

The choice between BPL sterilization and Seitz filtration depends on the specific requirements of the application.

  • For applications requiring the highest level of sterility assurance, including viral inactivation, and for large-scale production, BPL is a strong candidate, provided that proper handling and validation procedures are in place.

  • For routine laboratory-scale preparation of sterile carbohydrate solutions where the primary concern is the removal of bacteria and fungi, and when speed and simplicity are important, Seitz filtration is an excellent and reliable choice.

It is imperative that any chosen sterilization method be thoroughly validated for the specific carbohydrate solution and intended application to ensure both sterility and the preservation of the carbohydrate's critical quality attributes.[13][14] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to quantify any potential degradation of carbohydrates post-sterilization.[15][16][17]

References

Safety Operating Guide

Propiolactone: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Propiolactone is a hazardous chemical and a suspected carcinogen. All handling and disposal must be conducted with extreme caution, adhering to strict safety protocols. This document provides essential procedural guidance for the proper disposal of this compound waste in research and drug development environments.

This compound, a colorless liquid with significant applications in sterilization and as a chemical intermediate, demands rigorous disposal procedures due to its toxicity and carcinogenic properties. Improper disposal can pose serious health and environmental risks. This guide outlines the necessary steps for the safe neutralization and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care in a designated area.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

  • Gloves: Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them frequently.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required.

Engineering Controls:

  • All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors.

  • An emergency eyewash station and safety shower must be readily accessible.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, typically by using a chemical fume hood.

  • Contain: For small spills, cover the liquid with an inert absorbent material such as dry lime, sand, or soda ash.[1][2]

  • Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Dispose: The collected waste must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[4][5]

Disposal Procedures: Chemical Neutralization

The primary method for rendering this compound non-hazardous is through chemical neutralization, specifically hydrolysis. This compound reacts with water to form the non-toxic 3-hydroxypropionic acid. This process can be significantly accelerated under alkaline conditions.

Alkaline Hydrolysis Protocol

This protocol details the steps for the neutralization of this compound waste using a sodium hydroxide solution. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with sufficient headspace.

Procedure:

  • Preparation: Place the reaction vessel on a stir plate within a chemical fume hood. Add a stir bar to the vessel.

  • Dilution (Optional but Recommended): If the this compound waste is concentrated, it is advisable to first dilute it with cold water to a concentration of approximately 1-2%. This helps to control the reaction rate and temperature.

  • Neutralization:

    • Slowly and carefully add the 1 M sodium hydroxide solution to the this compound waste while stirring continuously. A general guideline is to use a significant molar excess of sodium hydroxide to ensure complete and rapid hydrolysis.

    • Monitor the pH of the solution periodically using pH indicator strips or a pH meter. The target pH should be alkaline (pH > 9) to facilitate rapid hydrolysis.

    • Control the rate of addition to prevent excessive heat generation. If the reaction becomes too vigorous, cool the vessel in an ice bath.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The half-life of this compound in water at 25°C is approximately 3.5 hours, and alkaline conditions will shorten this time, but a 24-hour period provides a significant safety margin.

  • Verification: After the reaction period, check the pH of the solution. If it has become neutral or acidic, it may indicate that the hydrolysis is complete. For verification, analytical methods such as Gas Chromatography (GC) could be employed to confirm the absence of this compound, although this is not typically necessary for routine disposal if the procedure is followed correctly.

  • Final Disposal: Once the hydrolysis is complete, neutralize the resulting solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base as needed. The neutralized solution, now containing primarily 3-hydroxypropionic acid and salt, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines for final disposal authorization.

Quantitative Data Summary

ParameterValueConditions
This compound Half-life in Water ~3.5 hours25°C
Recommended Storage Temperature -20°CTo prevent polymerization
Boiling Point 162°C (decomposes)---
Flash Point 70°C---

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Propiolactone_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Pathway cluster_neutralization_protocol Alkaline Hydrolysis Protocol start This compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood decision Chemical Neutralization Feasible? fume_hood->decision neutralization Perform Alkaline Hydrolysis decision->neutralization Yes hazardous_waste Collect as Hazardous Waste decision->hazardous_waste No add_naoh Slowly Add NaOH Solution neutralization->add_naoh final_disposal Dispose According to EHS Guidelines hazardous_waste->final_disposal stir Stir for 24 hours add_naoh->stir verify Verify pH (6-8) stir->verify verify->final_disposal

This compound Disposal Workflow Diagram

This guide provides a framework for the safe handling and disposal of this compound. It is crucial for all laboratory personnel working with this chemical to be thoroughly trained on these procedures and to consult their institution's specific safety protocols. By adhering to these guidelines, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propiolactone
Reactant of Route 2
Propiolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.